Diphenylcyclopropenone
Description
Diphencyprone has been used in trials studying the treatment and basic science of Melanoma, Ultraviolet Rays, Immunosuppression, Neoplasm Metastasis, and Hypersensitivity, Delayed, among others.
Diphencyprone is a synthetic, potent allergic contact sensitizer with potential immunostimulatory activity. After sensitization process by repeated topical application of diphencyprone to a specific area, further application of this agent to the affected area may stimulate an immune response and may potentially be useful to clear the affected area from infection or cancer.
strong contact sensitizer; a photosensitizing agent; RN given refers to parent cpd; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
2,3-diphenylcycloprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIBTBXNLVOFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046545 | |
| Record name | Diphenylcyclopropenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886-38-4 | |
| Record name | Diphenylcyclopropenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphencyprone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphencyprone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12173 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diphenylcyclopropenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylcyclopropenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-diphenylcycloprop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENCYPRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G14NW5EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diphenylcyclopropenone (DPCP) as a Hapten in Contact Hypersensitivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylcyclopropenone (DPCP), also known as diphencyprone, is a potent, synthetic, and low-molecular-weight chemical that has garnered significant attention in the fields of dermatology and immunology.[1] Functioning as a hapten, DPCP is incapable of inducing an immune response on its own. However, upon topical application, it readily penetrates the stratum corneum and covalently binds to endogenous skin proteins, forming a hapten-carrier complex. This complex is then recognized as a foreign antigen by the immune system, initiating a cascade of events that culminates in a robust Type IV delayed-type hypersensitivity (DTH) reaction, clinically manifesting as allergic contact dermatitis.[2][3]
This technical guide provides a comprehensive overview of DPCP as a hapten in contact hypersensitivity (CHS). It delves into the intricate molecular and cellular mechanisms of action, provides detailed experimental protocols for in vivo and in vitro studies, presents quantitative data from key research findings in clearly structured tables, and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in immunology, dermatology, and related disciplines.
Mechanism of Action
The immunological response to DPCP is a classic example of a T-cell-mediated DTH reaction, which can be broadly divided into two distinct phases: sensitization and elicitation.
1. Sensitization Phase:
Upon initial contact with the skin, DPCP haptenizes endogenous proteins. These modified proteins are then processed by cutaneous antigen-presenting cells (APCs), primarily Langerhans cells (LCs) in the epidermis and dermal dendritic cells (DCs).[4] These APCs subsequently migrate from the skin to the draining lymph nodes.[5] During this migration, the APCs mature, upregulating the expression of co-stimulatory molecules such as CD80 and CD86, and major histocompatibility complex (MHC) class II molecules.
In the lymph nodes, the mature APCs present the hapten-peptide complexes to naive T-lymphocytes. This interaction, along with co-stimulatory signals, leads to the activation, proliferation, and differentiation of hapten-specific T-cells, including T helper 1 (Th1), T helper 2 (Th2), and T helper 17 (Th17) cells.[6][7] A population of memory T-cells is also generated, which will mount a more rapid and robust response upon subsequent encounters with the same hapten.
2. Elicitation Phase:
Upon re-exposure of a sensitized individual to DPCP, the elicitation phase is initiated. Memory T-cells in circulation and resident in the skin recognize the hapten-protein complexes presented by local APCs. This recognition triggers the activation of these T-cells, leading to the release of a plethora of pro-inflammatory cytokines and chemokines.[3]
Key cytokines involved in the DPCP-induced inflammatory response include:
-
Th1-type cytokines: Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which promote a cell-mediated immune response.[3][8]
-
Th2-type cytokines: Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10), which are involved in humoral immunity and can also have regulatory functions.[7][9]
-
Th17-type cytokines: Interleukin-17A (IL-17A), which plays a crucial role in recruiting neutrophils to the site of inflammation.[6][7]
This cytokine milieu orchestrates the recruitment of various immune cells, including T-cells, neutrophils, and macrophages, to the site of DPCP application, resulting in the characteristic clinical signs of allergic contact dermatitis: erythema, edema, and vesiculation.[3] The peak inflammatory response is typically observed around 48-72 hours after challenge.[3]
Quantitative Data on DPCP-Induced Immune Response
The following tables summarize key quantitative data from studies investigating the immune response to DPCP.
Table 1: Cellular Infiltrates in Human Skin Following DPCP Challenge
| Cell Type | Time Point | Mean Cell Count (cells/mm²) | Fold Change vs. Placebo | Reference |
| CD3+ T-cells | Day 3 (Peak) | 1,113 | >10-fold | [10] |
| Day 14 (Resolution) | 946 | >9-fold | [10] | |
| CD11c+ Dendritic Cells | Day 3 (Peak) | Increased | Not specified | [10] |
| Day 14 (Resolution) | Increased | Not specified | [10] |
Table 2: Cytokine mRNA Expression in Human Skin Following DPCP Challenge (Day 3)
| Cytokine | Fold Change vs. Placebo (log2) | T-cell Subset Association | Reference |
| IFN-γ | >3.2 | Th1 | [3] |
| IL-2 | >3.2 | Th1 | [3] |
| IL-13 | >3.2 | Th2 | [3] |
| IL-9 | >10 | Th9 | [3] |
| IL-17A | >3.2 | Th17 | [3] |
| IL-22 | >3.2 | Th22 | [3] |
| Foxp3 | ~6-fold increase (mRNA) | Regulatory T-cells | [10] |
Table 3: Serum Cytokine Levels in Alopecia Areata Patients Treated with DPCP
| Cytokine | Patient Group | Pre-treatment Levels | Post-treatment Levels | Reference |
| IFN-γ | Responders | Higher than controls | Significantly decreased | [9] |
| Non-responders | Higher than controls | Negligible decrease | [9] | |
| IL-12 | Responders | Higher than non-responders | Significantly decreased | [9] |
| Non-responders | Lower than responders | Increased | [9] | |
| IL-4 | Responders | Similar to controls | Increased | [9] |
| Non-responders | 3.07-fold higher than responders | Persistently high | [9] | |
| IL-10 | Responders | Not specified | Increased | [9] |
| Non-responders | Not specified | Decreased | [9] |
Experimental Protocols
In Vivo: Mouse Ear Swelling Assay for Contact Hypersensitivity
This protocol describes a standard method for inducing and measuring contact hypersensitivity to DPCP in mice.[11]
Materials:
-
DPCP (this compound)
-
Acetone and olive oil (vehicle)
-
Micrometer caliper
-
BALB/c mice (or other suitable strain)
Procedure:
-
Sensitization:
-
Prepare a 0.1% (w/v) DPCP solution in a 4:1 acetone:olive oil vehicle.
-
On day 0, apply 25 µL of the DPCP solution to the shaved abdomen of each mouse.
-
-
Challenge:
-
On day 5, measure the baseline thickness of both ears of each mouse using a micrometer caliper.
-
Prepare a 0.01% (w/v) DPCP solution in the same vehicle.
-
Apply 20 µL of the challenge solution to the dorsal side of the right ear. Apply 20 µL of the vehicle alone to the dorsal side of the left ear (control).
-
-
Measurement:
-
At 24 and 48 hours after the challenge, measure the thickness of both ears.
-
The ear swelling response is calculated as the difference between the thickness of the right (DPCP-treated) and left (vehicle-treated) ears.
-
In Vitro: T-cell Proliferation Assay
This assay measures the proliferation of T-cells in response to DPCP-pulsed antigen-presenting cells.
Materials:
-
Spleen and lymph nodes from DPCP-sensitized mice
-
DPCP
-
Complete RPMI-1640 medium
-
CellTrace™ Violet or CFSE proliferation dye
-
Anti-CD3 and Anti-CD28 antibodies (for positive control)
-
Flow cytometer
Procedure:
-
Prepare Antigen-Presenting Cells (APCs):
-
Isolate splenocytes from a naive mouse and treat them with mitomycin C to prevent their proliferation.
-
Incubate the treated splenocytes with a suboptimal concentration of DPCP for 4 hours. These are now your DPCP-pulsed APCs.
-
-
Isolate and Label T-cells:
-
Isolate T-cells from the spleen and lymph nodes of a DPCP-sensitized mouse.
-
Label the T-cells with CellTrace™ Violet or CFSE according to the manufacturer's protocol.
-
-
Co-culture:
-
Co-culture the labeled T-cells with the DPCP-pulsed APCs at a ratio of 10:1 (T-cells:APCs) in a 96-well plate.
-
Include a positive control (T-cells stimulated with anti-CD3/CD28) and a negative control (T-cells with unpulsed APCs).
-
-
Analysis:
-
After 3-5 days of incubation, harvest the cells and analyze T-cell proliferation by flow cytometry. The dilution of the proliferation dye indicates cell division.
-
Visualizations
Caption: Signaling pathway of DPCP-induced contact hypersensitivity.
Caption: Experimental workflows for in vivo and in vitro DPCP studies.
Conclusion
This compound serves as a powerful tool for studying the mechanisms of contact hypersensitivity and for the immunomodulatory treatment of various skin conditions. Its ability to induce a robust and reproducible DTH reaction has made it a valuable agent in both clinical and research settings. This technical guide has provided an in-depth overview of the current understanding of DPCP's mechanism of action, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise summary of the complex processes involved. Further research into the nuanced roles of different T-cell subsets and the potential for modulating the DPCP-induced immune response will continue to expand its therapeutic applications and our fundamental understanding of cutaneous immunology.
References
- 1. In vivo induction of regulatory T cells promotes allergen tolerance and suppresses allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contact and delayed hypersensitivity in the mouse: I. Active sensitization and passive transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characterization of human skin response to diphencyprone at peak and resolution phases: therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. REGULATORY T CELL SUPPRESSION IS POTENTIATED BY TARGET T CELLS IN A CELL CONTACT, IL-35- AND IL-10-DEPENDENT MANNER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an alternative dermal sensitization test: the mouse ear swelling test (MEST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Protocol-In vitro T Cell Proliferation and Treg Suppression Assay with Celltrace Violet | Semantic Scholar [semanticscholar.org]
- 10. Oral prednisone regulates human skin T cells in delayed-type hypersensitivity reaction elicited by diphencyprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systemic immunogenicity of para-Phenylenediamine and this compound: two potent contact allergy-inducing haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Immunomodulatory Effects of Diphenylcyclopropenone on T-Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenylcyclopropenone (DPCP), a potent contact sensitizer, is a topical immunomodulatory agent used primarily in the treatment of alopecia areata and recalcitrant warts. Its therapeutic effect is not due to a direct pharmacological action but rather to the induction of a delayed-type hypersensitivity (DTH) reaction, fundamentally orchestrated by T-lymphocytes. This document provides an in-depth technical overview of the mechanisms by which DPCP modulates T-cell responses, including its impact on T-cell activation, differentiation, cytokine profiles, and underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in immunology and drug development.
Core Mechanism of Action: Hapten-Induced DTH
DPCP functions as a hapten—a small molecule that becomes immunogenic only when bound to a carrier protein. The immunomodulatory cascade initiated by DPCP is a classic example of allergic contact dermatitis, a T-cell-mediated, type IV hypersensitivity reaction.[1][2] The process can be divided into two distinct phases:
-
Sensitization Phase: Upon initial application, DPCP penetrates the epidermis and covalently binds to endogenous skin proteins, forming a hapten-carrier complex.[3] These modified proteins are recognized as foreign by antigen-presenting cells (APCs), primarily epidermal Langerhans cells and dermal dendritic cells (DCs). The APCs process the haptenated proteins and migrate to regional lymph nodes, where they present the antigenic peptides to naïve T-cells, leading to the priming and clonal expansion of antigen-specific T-cells.[1][4]
-
Elicitation Phase: Subsequent topical application of DPCP to a sensitized individual triggers a recall response. The hapten-protein complexes are again processed by local APCs. These APCs activate the previously primed, circulating memory T-cells, which then infiltrate the site of application, leading to a localized inflammatory reaction.[3][5] This response is characterized by a significant influx of T-cells and the release of a wide array of cytokines.[5][6]
Impact on T-Cell Subpopulations and Phenotypes
DPCP application leads to a dramatic, albeit transient, alteration in the local T-cell landscape. The peak inflammatory response, typically observed around three days post-application, is characterized by a massive infiltration of T-lymphocytes.[5]
-
Effector T-Cells (Th1, Th2, Th17): The immune response to DPCP is not skewed toward a single T-helper lineage but is remarkably broad, involving the activation of all major effector T-cell subsets.[5] This includes a mixed Th1/Th2/Th17 response.[7][8] The initial, robust inflammation is driven by cytokines characteristic of these multiple T-cell types.[5][6] This potent, multi-polar immune activation is central to its therapeutic mechanism, effectively creating an "antigenic competition" that is thought to displace the pathological autoimmune response in conditions like alopecia areata.[9]
-
Cytotoxic T-Lymphocytes (CD8+ T-Cells): A hallmark of the DPCP-induced DTH reaction is a significant influx of CD8+ T-cells.[6] These cytotoxic lymphocytes contribute to the local inflammation and are crucial mediators of the hypersensitivity reaction.[3] DPCP has been shown to uniquely elicit a rare subset of activated, tissue-resident memory CD8+ T-cells (CD8+ CD103+ CD25+ RoRγt+ PD-1+ ICOS+ IFNγ+).[7]
-
Regulatory T-Cells (Tregs): Following the peak inflammatory phase, the immune response transitions to a more regulated state.[5] This resolution phase is associated with the persistence of regulatory markers, including an increase in Forkhead box P3 (Foxp3) mRNA, the master transcription factor for Tregs.[5][6] The induction of immunoregulatory molecules like CTLA-4 and indoleamine 2,3-dioxygenase (IDO1) has also been demonstrated.[5][6] This suggests that DPCP not only triggers a strong effector T-cell response but also activates compensatory regulatory mechanisms that help resolve inflammation and may contribute to re-establishing immune tolerance at the site.
Quantitative Analysis of T-Cell and Cytokine Modulation
The application of DPCP results in dynamic and quantifiable changes in T-cell populations and cytokine expression in the skin. The tables below summarize key findings from studies involving skin biopsies taken at peak (Day 3) and resolution (Day 14) phases of the DTH reaction.
Table 1: Cellular Infiltrate Dynamics in Human Skin Following DPCP Application
| Cellular Marker | Time Point | Observation | Reference |
| CD3+ T-Cells | Day 3 | Marked increase (mean ~1,113 cells/mm²) | [5] |
| Day 14 | Remain high but slightly diminished (mean ~946 cells/mm²) | [5] | |
| CD8+ T-Cells | Day 3 | Significant infiltration | [6] |
| Day 14 | Infiltration persists | [6] | |
| CD11c+ DCs | Day 3 | Marked increase | [5] |
| Day 14 | Numbers may increase further in some individuals | [5] |
Table 2: Relative mRNA Expression of Key T-Cell Cytokines and Markers
| Gene | T-Cell Subset Association | Day 3 (Peak Response) vs. Placebo | Day 14 (Resolution) vs. Day 3 | Reference |
| IFN-γ | Th1 / Tc1 | Marked increase (>100-fold) | Reduced expression | [5][6] |
| IL-2 | Th1 / T-Cell Proliferation | Marked increase (>100-fold) | Marked decrease | [5][6] |
| IL-13 | Th2 | Marked increase (>100-fold) | Significant decline | [5][6] |
| IL-9 | Th9 / Th2 | Marked increase (>1000-fold) | Largest decline among measured cytokines | [5][6] |
| IL-17A | Th17 | Marked increase (~100-fold) | Reduced expression | [5][6] |
| Foxp3 | Regulatory T-Cells | Increased (~6-fold) | Expression persists, does not diminish on average | [5] |
| IDO1 | Immune Regulation | High expression | High expression persists | [5] |
T-Cell Signaling Pathways Modulated by DPCP
The immunomodulatory effects of DPCP are mediated through the activation of canonical T-cell signaling pathways.
-
T-Cell Receptor (TCR) Signaling: The primary event is the activation of the TCR on specific T-cells by hapten-peptide:MHC complexes on APCs. This initiates a downstream cascade involving kinases like LCK and ZAP-70, leading to the activation of transcription factors such as NF-κB, NFAT, and AP-1, which drive the expression of activation markers and cytokines.
-
Cytokine Signaling (JAK-STAT): The array of cytokines released during the DTH reaction activates various JAK-STAT pathways in surrounding T-cells and other immune cells, amplifying the response. For instance, IFN-γ activates STAT1, while Th2 cytokines like IL-13 signal through different STAT proteins, promoting the differentiation and function of specific T-cell subsets.
-
Co-stimulatory and Co-inhibitory Pathways: The interaction is modulated by co-stimulatory (e.g., CD28/B7) and co-inhibitory (e.g., PD-1/PD-L1, CTLA-4) signals. DPCP induces a population of activated PD-1+ T-cells.[7] The subsequent upregulation of regulatory molecules like CTLA-4 and IDO1 during the resolution phase is critical for dampening the T-cell response and preventing excessive tissue damage.[5]
Visualizations of Key Pathways and Workflows
Experimental Protocols
Protocol: Induction and Biopsy of DPCP-Induced DTH in Human Skin
-
Sensitization: Apply 100 µL of 2% DPCP in acetone (B3395972) to a 1 cm² area on the upper arm of the subject. Protect the area from light and moisture for 48 hours. Sensitization is confirmed by the development of erythema and induration within 2-3 weeks.
-
Challenge: Once sensitized, apply 20 µL of 0.04% DPCP in acetone to a naive 1 cm² area of skin (e.g., on the back). Apply a vehicle control (acetone) to an adjacent site.
-
Biopsy Collection:
-
Peak Response: At 72 hours (Day 3) post-challenge, administer local anesthesia and obtain a 4mm punch biopsy from the center of the DPCP-treated site and the vehicle control site.
-
Resolution Phase: At 14 days post-challenge, obtain a second 4mm punch biopsy from the DPCP-treated site.
-
-
Tissue Processing: For each biopsy, bisect the tissue. Fix one half in 10% neutral buffered formalin for immunohistochemistry. Immediately embed the other half in OCT compound and snap-freeze in liquid nitrogen for RNA extraction.
Protocol: Immunohistochemistry for T-Cell Infiltrates
-
Sectioning: Cut 5 µm sections from formalin-fixed, paraffin-embedded (FFPE) biopsy blocks.
-
Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) for 20 minutes at 95°C.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes. Block non-specific antibody binding with 5% normal goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies (e.g., rabbit anti-human CD3, mouse anti-human CD8) diluted in blocking buffer.
-
Secondary Antibody & Detection: Apply a horseradish peroxidase (HRP)-conjugated goat anti-rabbit/mouse secondary antibody for 1 hour. Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.
-
Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate through an ethanol (B145695) series and xylene, and mount with permanent mounting medium.
-
Analysis: Quantify positive cells per square millimeter of tissue using digital image analysis software.
Protocol: qRT-PCR for Cytokine mRNA Expression
-
RNA Extraction: Homogenize the snap-frozen biopsy tissue in TRIzol reagent using a bead mill homogenizer. Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
Real-Time PCR: Prepare a reaction mix containing cDNA template, SYBR Green master mix, and gene-specific forward and reverse primers for target genes (e.g., IFNG, IL2, IL13, IL17A, FOXP3) and a housekeeping gene (e.g., GAPDH).
-
Thermocycling: Run the PCR on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the DPCP-treated samples to the vehicle controls.
Conclusion and Future Directions
This compound exerts its profound immunomodulatory effects by initiating a robust, multi-faceted T-cell response at the site of application. It induces a broad-spectrum activation of Th1, Th2, and Th17 effector cells, leading to a massive but transient inflammatory infiltrate and cytokine release.[5][6] Critically, this is followed by the engagement of T-regulatory pathways, which facilitates the resolution of inflammation and likely contributes to its therapeutic efficacy in T-cell-mediated autoimmune diseases.[5] The ability of DPCP to simultaneously activate potent effector responses and subsequent regulatory oversight makes it a unique immunomodulatory agent.
Future research should focus on single-cell RNA sequencing of skin infiltrates to more precisely define the T-cell subsets involved and their functional states over time. Further investigation into the specific mechanisms driving the switch from an inflammatory to a regulatory microenvironment could yield novel targets for therapies aimed at resolving chronic inflammation or breaking tolerance in cancer immunotherapy.
References
- 1. Frontiers | Dendritic Epidermal T Cells in Allergic Contact Dermatitis [frontiersin.org]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. dovepress.com [dovepress.com]
- 4. haptenpharma.com [haptenpharma.com]
- 5. Molecular characterization of human skin response to diphencyprone at peak and resolution phases: therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral prednisone regulates human skin T cells in delayed-type hypersensitivity reaction elicited by diphencyprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The gene expression and immunohistochemical time-course of this compound-induced contact allergy in healthy humans following repeated epicutaneous challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
Diphenylcyclopropenone (DPCP) in the Induction of Delayed-Type Hypersensitivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylcyclopropenone (DPCP), a potent contact allergen, has emerged as a significant immunomodulatory agent, primarily utilized in the topical treatment of alopecia areata (AA), a T-cell-mediated autoimmune disease targeting hair follicles. This technical guide provides an in-depth exploration of the mechanisms, protocols, and clinical data associated with DPCP-induced delayed-type hypersensitivity (DTH), a type IV hypersensitivity reaction. By inducing a controlled allergic contact dermatitis, DPCP is thought to redirect the immune response, creating an "antigenic competition" that spares the hair follicles from autoimmune attack. This document synthesizes current knowledge to serve as a comprehensive resource for researchers and professionals in immunology and drug development.
Mechanism of Action: Eliciting a Controlled Immune Response
DPCP functions as a hapten, a small molecule that becomes immunogenic only when bound to a carrier protein in the skin. The subsequent immune cascade is a classic example of delayed-type hypersensitivity.
Initial Sensitization Phase: Upon initial application of a high concentration of DPCP, epidermal Langerhans cells and dermal dendritic cells capture the DPCP-protein conjugate. These antigen-presenting cells (APCs) then migrate to regional lymph nodes. In the lymph nodes, APCs process and present the hapten-peptide complexes to naive T-lymphocytes via Major Histocompatibility Complex (MHC) molecules. This interaction leads to the clonal expansion and differentiation of hapten-specific effector and memory T-cells, primarily of the T-helper 1 (Th1) and T-helper 17 (Th17) lineages.
Elicitation Phase: Subsequent applications of lower concentrations of DPCP to the skin activate the previously sensitized memory T-cells. These T-cells infiltrate the site of application, releasing a barrage of pro-inflammatory cytokines and chemokines. This orchestrated inflammatory response, characterized by erythema and induration, is the hallmark of DTH and is the therapeutic basis for DPCP's efficacy in conditions like alopecia areata. The prevailing hypothesis is that this induced inflammation competitively inhibits the autoimmune response directed at the hair follicles.
Recent studies have elucidated a complex and dynamic immunological response to DPCP. At the peak of the reaction (around 3 days post-application), there is a significant upregulation of genes associated with Th1 (e.g., IFN-γ, CXCL10), Th2 (e.g., IL-5, CCL11), and Th17 (e.g., IL-17A) pathways. As the reaction resolves (around 14 days), there is a shift towards a more regulated immune environment, with the sustained expression of negative immune regulators. This suggests a sophisticated mechanism of immune modulation rather than just a simple inflammatory diversion.
Signaling Pathways in DPCP-Induced DTH
The immunological response to DPCP involves a complex interplay of various cell types and signaling molecules. The diagram below illustrates the key signaling pathways initiated by DPCP application, leading to the therapeutic DTH reaction.
Caption: Signaling pathway of DPCP-induced delayed-type hypersensitivity.
Data Presentation: Efficacy and Safety of DPCP in Alopecia Areata
The following tables summarize quantitative data from various clinical studies on the use of DPCP for the treatment of alopecia areata.
Table 1: Efficacy of this compound in Alopecia Areata
| Study Cohort (Severity) | Number of Patients | Treatment Duration | Response Rate (>50% Hair Regrowth) | Complete Regrowth Rate |
| Severe AA | 27 | 6-12 months | 81.5% | 22.2%[1][2] |
| Extensive AA (>50% scalp) | 38 | 6 months | 45.4% | Not Reported[3] |
| Alopecia Totalis/Universalis | 16 | 6 months | 31.3% | Not Reported[3] |
| All AA types | 39 | 6 months | 53.8% | Not Reported[4] |
| Severe AA | 50 | >6 months | 56.1% | Not Reported |
| Recalcitrant AA | 39 | 1 year | 48.7% | Not Reported |
Table 2: Common Adverse Events Associated with DPCP Treatment
| Adverse Event | Frequency |
| Eczematous Reaction (at application site) | Expected in all patients |
| Pruritus | Common |
| Occipital Lymphadenopathy | 40.7%[1][2] |
| Severe Eczema/Blister Formation | 22.2%[1][2] |
| Hyperpigmentation | 18.5%[1][2] |
| Generalized Eczema | Rare |
| Contact Urticaria | Rare |
| Vitiligo | Rare |
Experimental Protocols
A standardized protocol is crucial for the safe and effective use of DPCP. The following outlines a typical experimental protocol for the treatment of alopecia areata.
1. Materials and Preparation:
-
This compound (DPCP): 98-99% pure powder.
-
Solvent: Acetone is the standard solvent. Propylene glycol can be used as a primary solvent for lower concentrations to improve stability.
-
Storage: DPCP powder and solutions should be stored in amber, airtight glass containers at 4°C and protected from light to prevent degradation.
-
Sensitization Solution (2%): Dissolve 200 mg of DPCP powder in 10 mL of acetone.
-
Treatment Solutions (0.001% to 1%): Prepare serial dilutions from the 2% stock solution with acetone. Lower concentrations may need to be prepared fresh for each application due to potential instability.
2. Sensitization Protocol:
-
Apply a 2% DPCP solution to a 4x4 cm area of skin, typically on the inner upper arm or a small patch on the scalp.
-
The solution is applied using a cotton swab and allowed to air dry.
-
The area should be protected from sunlight for at least 24 hours.
-
A DTH reaction (erythema, edema, and pruritus) is expected to develop within 24-48 hours and may last for several days. This confirms successful sensitization.
3. Treatment Protocol:
-
Two weeks after successful sensitization, begin weekly applications of a very low concentration of DPCP (e.g., 0.001%) to the affected areas of the scalp.
-
The concentration is gradually increased weekly or bi-weekly (e.g., 0.001%, 0.01%, 0.1%, etc.) until a mild, tolerable eczematous reaction (mild erythema and pruritus lasting 24-48 hours) is achieved. This is the maintenance dose.
-
The patient should be instructed not to wash the treated area for at least 24 hours and to protect it from sunlight.
-
Treatment is typically continued for at least 6 months to assess efficacy. If hair regrowth occurs, maintenance therapy may be continued.
4. Assessment of Clinical Response:
-
Severity of Alopecia Tool (SALT) Score: The SALT score is a standardized method to quantify scalp hair loss. The scalp is divided into four areas: vertex (40% of scalp surface area), posterior (24%), and right and left sides (18% each). The percentage of hair loss in each area is multiplied by the corresponding surface area percentage, and the results are summed to obtain a score from 0 (no hair loss) to 100 (complete scalp hair loss).
-
Scoring of DTH Reaction: The induced eczematous reaction can be scored based on visual assessment of erythema (redness) and induration (swelling). A common scoring system is a 4-point scale (0 = no reaction, 1 = mild, 2 = moderate, 3 = severe).
Caption: Experimental workflow for DPCP immunotherapy in alopecia areata.
Conclusion
This compound represents a valuable therapeutic tool for inducing a controlled delayed-type hypersensitivity reaction, with demonstrated efficacy in the treatment of alopecia areata. A thorough understanding of its immunological mechanism, involving a complex interplay of T-cell subsets and cytokines, is essential for its rational application and for the development of novel immunomodulatory therapies. The provided data and protocols offer a comprehensive guide for researchers and clinicians working in this field. Further research into the specific intracellular signaling pathways and long-term outcomes will continue to refine the use of DPCP and may unveil new therapeutic targets for autoimmune and other immune-mediated diseases.
References
- 1. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Topical immunotherapy with this compound in the treatment of chronic extensive alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical In Vivo Efficacy of Diphenylcyclopropenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylcyclopropenone (DPCP), a potent topical sensitizing agent, has garnered significant interest for its immunomodulatory properties in various dermatological conditions. Primarily known for its clinical use in treating alopecia areata, viral warts, and cutaneous metastases of melanoma, the preclinical in vivo evidence forms the bedrock of our understanding of its efficacy and mechanism of action. This technical guide provides a comprehensive overview of the key preclinical in vivo studies that have investigated the efficacy of DPCP, with a focus on alopecia areata and cutaneous melanoma. It details the experimental protocols employed, summarizes the quantitative outcomes, and elucidates the proposed signaling pathways involved in its therapeutic effect.
Mechanism of Action: Eliciting a Controlled Immune Response
The primary mechanism of action of this compound is the induction of a delayed-type hypersensitivity (DTH) reaction at the site of application.[1] As a hapten, DPCP is not immunogenic on its own but becomes so after binding to endogenous skin proteins. This complex is then recognized by Langerhans cells, the antigen-presenting cells of the epidermis. These cells process the hapten-protein conjugate and migrate to regional lymph nodes to present the antigen to T-lymphocytes.[1]
This process leads to the activation and proliferation of antigen-specific T cells, primarily driving a T helper 1 (Th1) immune response.[1] The subsequent re-exposure to DPCP at the treatment site elicits a localized inflammatory cascade characterized by the infiltration of T-lymphocytes and the release of various cytokines, including interferon-gamma (IFN-γ), interleukin-2 (B1167480) (IL-2), and tumor necrosis factor-alpha (TNF-α).[1][2] It is this controlled inflammatory response that is believed to mediate the therapeutic effects of DPCP in different disease contexts. In autoimmune conditions like alopecia areata, the induced inflammation is thought to create an "antigenic competition," diverting the autoimmune attack away from the hair follicles.[3] In the context of cancer, the robust T-cell infiltration and pro-inflammatory cytokine milieu are thought to enhance the host's anti-tumor immunity.[4][5]
Preclinical Efficacy in Alopecia Areata
The C3H/HeJ mouse and the DEBR rat are two well-established animal models that spontaneously develop an alopecia areata-like condition, making them invaluable for preclinical testing of potential therapeutics.[6][7]
Experimental Protocols
A key study investigated the efficacy of topical DPCP in both C3H/HeJ mice and DEBR rats with alopecia areata-like hair loss.[6]
-
Animal Models:
-
Sensitization: While not explicitly detailed for the animal models in this specific study, human protocols typically involve sensitization with a high concentration of DPCP (e.g., 2% in acetone) applied to a small area.[8][9]
-
Treatment Regimen:
-
Evaluation:
Quantitative Data Summary
| Animal Model | Number of Animals | Treatment Group | Outcome Measure | Results | Citation |
| C3H/HeJ Mice | 14 | DPCP (unilateral) | Hair Regrowth | 9 out of 14 mice (64.3%) showed unilateral hair regrowth on the treated side. | [6] |
| DEBR Rats | 10 | DPCP (unilateral) | Hair Regrowth | 10 out of 10 rats (100%) exhibited unilateral hair regrowth on the treated side. | [6] |
Histological Findings
In the C3H/HeJ mice that responded to treatment, a notable shift in the inflammatory infiltrate was observed. Prior to hair regrowth, an influx of intrafollicular CD4+ and CD8+ T-lymphocytes was detected.[6][7] Successful treatment was correlated with a decrease in the peribulbar lymphocytic infiltrate, which is characteristic of active alopecia areata, and the development of inflammation in the upper dermis, consistent with a contact dermatitis reaction.[6][7]
Preclinical Efficacy in Cutaneous Melanoma
The B16 melanoma model in C57BL/6 mice is a widely used syngeneic model to study melanoma tumor growth and the efficacy of various immunotherapies.[11][12]
Experimental Protocols
While specific preclinical studies focusing solely on DPCP's efficacy in melanoma with detailed protocols are not abundant in the readily available literature, a general experimental workflow can be extrapolated from clinical protocols and standard murine tumor model methodologies.
-
Animal Model: C57BL/6 mice are typically used for the B16 melanoma model.[11][12]
-
Tumor Inoculation: B16 melanoma cells are injected subcutaneously into the flank of the mice.[11]
-
Sensitization: Mice would first be sensitized with a topical application of DPCP, likely on a different skin area from where the tumor is inoculated.
-
Treatment Regimen:
-
Once tumors are established and palpable, topical DPCP would be applied directly to the tumor site.
-
Application frequency could be weekly or bi-weekly, mirroring clinical protocols.[4]
-
A control group would receive vehicle treatment.
-
-
Evaluation:
-
Tumor volume would be measured regularly using calipers.[11]
-
Survival of the mice would be monitored.
-
Tumor-infiltrating lymphocytes (TILs) could be analyzed by immunohistochemistry or flow cytometry.
-
Expected Quantitative Outcomes
Based on the mechanism of action and clinical observations, preclinical studies would be expected to show:
-
Delayed Tumor Growth: A significant delay in the onset and growth rate of B16 melanomas in DPCP-treated mice compared to controls.[11]
-
Reduced Tumor Volume: A notable reduction in the final tumor volume in the DPCP-treated group.[3]
-
Increased Survival: An improvement in the overall survival of tumor-bearing mice treated with DPCP.
-
Enhanced T-Cell Infiltration: An increase in the number of CD8+ and CD4+ T-cells within the tumor microenvironment.[4]
Signaling Pathways and Experimental Workflows
DPCP-Induced Delayed-Type Hypersensitivity (DTH) Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by the topical application of DPCP, leading to a localized immune response.
Caption: DPCP acts as a hapten, initiating a T-cell mediated immune response.
General Experimental Workflow for Preclinical In Vivo DPCP Efficacy Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of topical DPCP in a murine model of a skin condition.
References
- 1. Topical immunotherapy with this compound in combination with DTIC and radiation for cutaneous metastases of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular characterization of human skin response to diphencyprone at peak and resolution phases: therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. haptenpharma.com [haptenpharma.com]
- 5. The C3H/HeJ mouse and DEBR rat models for alopecia areata: review of preclinical drug screening approaches and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. The C3H/HeJ mouse and DEBR rat models for alopecia areata: review of preclinical drug screening approaches and results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systemic immunogenicity of para-Phenylenediamine and this compound: two potent contact allergy-inducing haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mouse Melanoma Model in Tumor Vaccines and Immunotherapy Research - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Diphenylcyclopropenone: An In-Depth Analysis of its Impact on Cutaneous Cytokine Profiles
For Immediate Release
This technical guide provides a comprehensive examination of the effects of diphenylcyclopropenone (DPCP) on cytokine profiles within the skin. DPCP, a potent contact sensitizer (B1316253), is utilized as a topical immunotherapy for various dermatological conditions, most notably alopecia areata. Its therapeutic efficacy is intrinsically linked to its ability to modulate the local immune environment, primarily through the alteration of cytokine expression. This document, intended for researchers, scientists, and drug development professionals, synthesizes current knowledge on the intricate interplay between DPCP and the cutaneous cytokine network, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism of Action: A Shift in the Cutaneous Immune Milieu
This compound functions by inducing a delayed-type hypersensitivity (DTH) reaction in the skin.[1] This localized inflammatory response is characterized by an influx of immune cells, including T-lymphocytes and dendritic cells, and a subsequent cascade of cytokine production.[1][2] The therapeutic effect of DPCP is believed to stem from this induced inflammation, which paradoxically helps to downregulate the autoimmune response underlying conditions like alopecia areata.[3] The mechanism is thought to involve "antigenic competition," where the response to DPCP overrides the misdirected autoimmune attack on hair follicles.[4][5][6]
The response to DPCP evolves, with an initial inflammatory peak around day 3, characterized by high expression of effector T-cell cytokines, followed by a more regulated immune response by day 14.[1][2] This resolution phase is marked by a decrease in pro-inflammatory cytokines and a relative increase in molecules associated with negative immune regulation.[1]
Quantitative Analysis of Cytokine Modulation
The application of DPCP leads to significant changes in the expression of a wide array of cytokines, reflecting the activation of multiple T-helper cell subsets, including Th1, Th2, and Th17.[1][7] The following tables summarize the quantitative changes in key cytokine levels observed in various studies.
| Cytokine | Change in Expression | Condition | Method of Analysis | Reference |
| Pro-inflammatory & Th1 Cytokines | ||||
| IFN-γ | Marked increase at day 3, then decrease.[1][2] Significantly lower in responders after 4 months.[8] Significant decrease in responders post-therapy.[9] | Healthy Skin / Alopecia Areata | RT-PCR / Scale Sample Analysis / Serum Analysis | [1][2][8][9] |
| IL-1 | Upstream regulator of top upregulated genes.[7] | Healthy Skin | Microarray Gene Expression Profiling | [7] |
| IL-2 | Increased expression.[1] | Alopecia Areata Scalp | Not Specified | [1] |
| IL-12 | Higher in AA patients than controls pre-treatment.[10] Decreased in responders post-treatment.[10] | Alopecia Areata | ELISA | [10] |
| Th2 Cytokines | ||||
| IL-4 | Significantly increased in responders post-therapy.[9] Elevated pre-treatment levels in non-responders.[10] | Alopecia Areata | Serum Analysis / ELISA | [9][10] |
| IL-5 | Increased in responders and non-responders after DPCP.[11] | Alopecia Areata | Serum Analysis | [11] |
| IL-13 | Marked increase at day 3, then decline.[1] Increased in responders after DPCP.[12] Significant decrease in responders post-therapy.[9] | Healthy Skin / Alopecia Areata | RT-PCR / Serum Analysis | [1][9][12] |
| Th17 Cytokines | ||||
| IL-17 | Marked increase at day 3.[1][2] Upstream regulator of top upregulated genes.[7] Significant decrease in responders post-therapy.[9] | Healthy Skin / Alopecia Areata | RT-PCR / Microarray / Serum Analysis | [1][2][7][9] |
| Regulatory & Other Cytokines | ||||
| IL-10 | Increased expression.[1][13] Increased in responders post-treatment.[10] | Alopecia Areata Scalp / Murine Model / Alopecia Areata | Not Specified / Not Specified / ELISA | [1][10][13] |
| IL-9 | Marked increase at day 3, then decline.[1] Significant decrease in responders post-therapy.[9] | Healthy Skin / Alopecia Areata | RT-PCR / Serum Analysis | [1][9] |
| IL-24 | Significant transient up-regulation at day 3.[1] | Healthy Skin | RT-PCR | [1] |
| TGF-β | Significant decrease in responders post-therapy.[9] | Alopecia Areata | Serum Analysis | [9] |
Key Signaling Pathways and Experimental Workflows
The immunomodulatory effects of DPCP are mediated through complex signaling pathways. One such pathway is the TSLP/OX40L/IL-13 axis, which is implicated in the initiation and maintenance of Th2 immune responses.[12][14] DPCP treatment has been shown to up-regulate this pathway in responders with severe alopecia areata.[12][14]
References
- 1. Molecular characterization of human skin response to diphencyprone at peak and resolution phases: therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diphencyprone Treatment of Alopecia Areata: Postulated Mechanism of Action and Prospects for Therapeutic Synergy with RNA Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical Immunotherapy in Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of treatment efficacy of this compound (DPCP) for alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The gene expression and immunohistochemical time-course of this compound-induced contact allergy in healthy humans following repeated epicutaneous challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Can the Cytokine Analysis of the Scales on Alopecic Patch Predict the Response to this compound Treatment in Alopecia Areata Patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic outcome of diphencyprone and its correlation with serum cytokine profile in alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum level of IL-4 predicts response to topical immunotherapy with this compound in alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Serum Th1, Th2, and Th17 Cytokines in Patients with Alopecia Areata: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound plays an effective therapeutic role by up-regulating the TSLP/OX40L/IL-13 pathway in severe alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The contact sensitizer this compound has adjuvant properties in mice and potential application in epicutaneous immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
The Advent of a Novel Immunomodulator: A Technical History of Diphenylcyclopropenone in Dermatology
For Immediate Release
A deep dive into the synthesis, discovery, and immunological underpinnings of Diphenylcyclopropenone (DPCP), a cornerstone of topical immunotherapy in dermatology. This technical guide serves researchers, scientists, and drug development professionals by detailing the journey of DPCP from a chemical curiosity to a clinical tool for challenging dermatological conditions like alopecia areata and recalcitrant warts.
First synthesized in 1959 by Breslow and his colleagues, this compound (DPCP) was initially a molecule of interest for its unique chemical structure, being the first stable compound with a carbonyl group within a three-membered ring.[1] Its entry into the medical field, specifically dermatology, was not immediate. The pioneering work of Happle and colleagues in 1983 marked the advent of DPCP as a topical immunotherapeutic agent for the treatment of alopecia areata.[2] This innovative approach harnessed the compound's ability to induce a contact hypersensitivity reaction, effectively redirecting the body's immune response.
Initially, other sensitizing agents like dinitrochlorobenzene (DNCB) were used for topical immunotherapy. However, concerns over its mutagenic potential led to the adoption of DPCP, which was found to be non-mutagenic and more stable in solution than other alternatives like squaric acid dibutylester.
From Bench to Bedside: The Scientific Rationale
The therapeutic effect of DPCP is predicated on the principle of "antigenic competition." In autoimmune conditions such as alopecia areata, the immune system mistakenly attacks the hair follicles. By inducing a controlled allergic contact dermatitis, DPCP is thought to create a new immunological focus, diverting the inflammatory response away from the hair follicles. This process is initiated by DPCP acting as a hapten, a small molecule that binds to skin proteins to become immunogenic.[3]
The subsequent immune cascade involves Langerhans cells presenting the DPCP-protein conjugate to T-lymphocytes, leading to a delayed-type hypersensitivity reaction.[3] This response is characterized by the infiltration of various T-cell subsets, including Th1, Th2, and Th17 cells, and the release of a complex array of cytokines such as Interferon-gamma (IFN-γ), Interleukin-10 (IL-10), and Interleukin-13 (IL-13).[4][5] Notably, the TSLP/OX40L/IL-13 pathway has been implicated in the therapeutic mechanism of DPCP in severe alopecia areata.[6]
Clinical Applications and Efficacy
Beyond its seminal use in alopecia areata, the application of DPCP has expanded to include the treatment of recalcitrant viral warts and even cutaneous metastatic melanoma. Its efficacy, particularly in alopecia areata and warts, has been documented in numerous studies, with response rates varying based on the condition, its severity, and patient-specific factors.
Quantitative Efficacy Data
The following tables summarize the quantitative data from various clinical studies on the efficacy of DPCP in treating alopecia areata and warts.
Table 1: Efficacy of this compound in Alopecia Areata
| Study/Reference | Number of Patients | Condition | Treatment Duration | Key Efficacy Outcome | Response Rate |
| Nowicka et al.[7] | 39 | Alopecia Areata | 6 months | >50% hair regrowth | 53.8% (21/39) |
| Aghaei et al.[8] | 27 | Extensive Alopecia Areata | 6 months | Partial to complete hair regrowth | 81.5% (22/27) |
| Randomized Controlled Trial[9] | 14 | Severe Alopecia Areata | 6 months | >50% hair regrowth | 50% (7/14) |
| Retrospective Study[10] | 18 | Alopecia Totalis/Universalis | 6 months | >75% hair regrowth | 33.3% (6/18) |
| Dermoscopic Evaluation Study[11] | 41 | Alopecia Areata | 24 weeks | Good to partial response | 41.5% (17/41) |
Table 2: Efficacy of this compound in Warts
| Study/Reference | Number of Patients | Condition | Key Efficacy Outcome | Response Rate |
| Upitis and Krol (2002)[12] | 154 | Recalcitrant palmoplantar and periungual warts | Complete clearance of warts | 87.7% (135/154) |
| Lee et al.[13] | 170 | Cutaneous warts | High clearance rates | 82.9% (141/170) |
| Retrospective Analysis[14] | 43 | Multiple viral warts (DPCP monotherapy) | Clinical response | 75.6% |
| Prospective Study[15] | 42 | Multiple warts | Complete clearance | 83.3% (35/42) |
| Dongguk University Ilsan Hospital Study[16] | 27 | Periungual warts | 100% eradication of warts | 91% |
Foundational Experimental Protocols
The successful application of DPCP therapy hinges on a carefully executed protocol, beginning with sensitization and followed by a maintenance phase.
Original Synthesis of this compound (Breslow and Posner)
The original synthesis of DPCP involves a two-step process:
-
α,α'-Dibromodibenzyl ketone formation: Dibenzyl ketone is dissolved in glacial acetic acid, to which a solution of bromine in acetic acid is added. The mixture is stirred and then poured into water to precipitate the product.
-
This compound synthesis: The dibromoketone is dissolved in methylene (B1212753) chloride and added to a solution of triethylamine (B128534) in methylene chloride. The mixture is then extracted with hydrochloric acid. The organic layer is cooled, and a cold solution of sulfuric acid is added to precipitate this compound bisulfate. This is collected and neutralized with sodium carbonate to yield the final product, which is then recrystallized.[17]
Clinical Protocol for Alopecia Areata (Based on Happle et al.)
The protocol for topical immunotherapy with DPCP in alopecia areata generally follows these steps:
-
Sensitization: A 2% solution of DPCP in acetone (B3395972) is applied to a small, defined area of the patient's skin, typically on the upper arm.[8][18] This initial application is left in place for 2-3 days to induce a contact allergy.[18]
-
Treatment Phase: Two weeks after successful sensitization (indicated by an eczematous reaction at the application site), weekly applications of a much lower concentration of DPCP (e.g., starting at 0.001%) are made to the affected areas of the scalp.[8][18]
-
Dose Titration: The concentration of DPCP is gradually increased with each weekly application until a mild, persistent eczematous reaction (erythema and itching) is achieved and maintained for 24-48 hours.[18]
-
Maintenance Therapy: Once the desired clinical response (hair regrowth) is observed, the frequency of application may be gradually reduced.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in DPCP's action and application, the following diagrams are provided.
References
- 1. biosynth.com [biosynth.com]
- 2. A retrospective comparative study of the efficacy and safety of two regimens of this compound in the treatment of recalcitrant alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. haptenpharma.com [haptenpharma.com]
- 4. Molecular characterization of human skin response to diphencyprone at peak and resolution phases: therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound plays an effective therapeutic role by up-regulating the TSLP/OX40L/IL-13 pathway in severe alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized Controlled Trial Study to Evaluate the Efficacy of Combination Therapy with this compound and Platelet-Rich Plasmain Alopecia Areaata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment Response to this compound in Patients with Alopecia Totalis/Universalis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Utility of Dermoscopic Evaluation in Predicting Clinical Response to Diphencyprone in a Cohort of Patients with Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of this compound in the treatment of recalcitrant warts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigations of the efficacy of this compound immunotherapy for the treatment of warts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Efficacy of this compound Immunotherapy as Monotherapy for Multiple Viral Warts [pubmed.ncbi.nlm.nih.gov]
- 15. jebmh.com [jebmh.com]
- 16. pottershouserx.com [pottershouserx.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. dermnetnz.org [dermnetnz.org]
Investigating the Pharmacokinetics of Topical Diphenylcyclopropenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylcyclopropenone (DPCP) is a potent topical immunomodulatory agent widely used in the treatment of alopecia areata and recalcitrant warts. Despite its long-standing clinical use, a comprehensive understanding of its pharmacokinetic profile following topical application remains elusive. Publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of DPCP is scarce. This technical guide synthesizes the available clinical and immunological data for DPCP, outlines the methodologies for its clinical application, and provides a framework for future pharmacokinetic investigations. While direct quantitative pharmacokinetic data is not currently available in the literature, this guide presents indirect evidence of systemic absorption and details the experimental protocols that would be necessary to formally characterize the ADME profile of topical DPCP. Furthermore, this document illustrates the key immunological signaling pathways implicated in DPCP's mechanism of action.
Introduction
This compound (DPCP), also known as diphencyprone, is a small molecule that acts as a sensitizing agent to induce a delayed-type hypersensitivity (DTH) reaction when applied topically.[1] This immunomodulatory effect has been harnessed for the treatment of various dermatological conditions, most notably alopecia areata, where it is considered one of the most effective therapies.[2][3][4][5] While the clinical efficacy and safety of DPCP are well-documented, there is a significant gap in the scientific literature regarding its pharmacokinetic properties. Understanding the extent of systemic absorption, tissue distribution, metabolic fate, and excretion pathways is crucial for optimizing treatment protocols, minimizing potential systemic side effects, and fulfilling regulatory requirements for drug development.
This guide provides a comprehensive overview of the current knowledge on topical DPCP and serves as a resource for researchers and professionals in drug development by outlining the necessary experimental approaches to fully characterize its pharmacokinetics.
Clinical Application of Topical this compound
The clinical use of DPCP involves an initial sensitization phase followed by regular therapeutic applications. The concentration of DPCP is carefully titrated to elicit a mild eczematous reaction.
Experimental Protocol: Sensitization and Treatment
The following protocol is a synthesis of commonly reported procedures in clinical studies.[2][3][6]
Objective: To induce a state of hypersensitivity to DPCP and subsequently apply maintenance doses to treat the target condition.
Materials:
-
This compound (DPCP) powder
-
Acetone (B3395972), USP grade
-
Glass vials
-
Micropipettes
-
Cotton-tipped applicators
-
Protective gloves and eyewear
Procedure:
-
Preparation of DPCP Solutions:
-
Sensitization Phase:
-
A 2% DPCP solution is applied to a small, defined area (e.g., 2x2 cm) on the patient's upper arm or scalp.[1]
-
The application site is left to air dry and should be protected from sunlight and water for 48 hours.[1]
-
Sensitization is typically achieved within 2-3 weeks, indicated by the development of an eczematous reaction at the application site.
-
-
Treatment Phase:
-
Following successful sensitization, weekly applications of a low concentration of DPCP (e.g., 0.001%) are initiated on the affected areas.[3]
-
The concentration is gradually increased in subsequent weekly applications until a mild, localized dermatitis (erythema and itching) is achieved and maintained for 24-48 hours.[1]
-
The patient is instructed to wash the treated area after a specified period, typically 6-24 hours.[1]
-
Treatment is continued until a satisfactory clinical response is observed, which may take several months.[5]
-
Pharmacokinetics of Topical this compound: A Data Gap
A thorough review of the scientific literature reveals a lack of formal pharmacokinetic studies on topical DPCP. There are no published data detailing its absorption, distribution, metabolism, and excretion (ADME), nor are there reports on key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the concentration-time curve (AUC).
Indirect Evidence of Systemic Absorption
While quantitative data are absent, some clinical observations suggest that DPCP can be systemically absorbed to some extent following topical application. The development of vitiligo-like depigmentation at sites distant from the application area has been reported, which may be due to a direct cytotoxic effect of systemically absorbed DPCP on melanocytes.[7]
Proposed Methodologies for Pharmacokinetic Investigation
To address the existing knowledge gap, well-designed pharmacokinetic studies are required. The following sections outline the experimental protocols that could be employed to characterize the ADME profile of topical DPCP.
In Vitro Skin Permeation Studies
In vitro permeation testing (IVPT) is a valuable tool for assessing the potential for a topical drug to be absorbed through the skin.
Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells
Objective: To determine the rate and extent of DPCP permeation through human or animal skin.
Materials:
-
Franz diffusion cells
-
Human or porcine skin membranes (epidermal or split-thickness)
-
DPCP formulation (e.g., in acetone or a cream base)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)
-
High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis
Procedure:
-
Skin Preparation: Excised human or porcine skin is prepared to an appropriate thickness and mounted on the Franz diffusion cells, separating the donor and receptor compartments.
-
Dosing: A precise amount of the DPCP formulation is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor solution.
-
Analysis: The concentration of DPCP in the collected samples is quantified using a validated analytical method such as HPLC or LC-MS/MS.
-
Data Analysis: The cumulative amount of DPCP permeated per unit area is plotted against time to determine the flux and permeability coefficient.
In Vivo Pharmacokinetic Studies in Animal Models
Animal studies are essential for understanding the systemic exposure and disposition of DPCP after topical application.
Experimental Protocol: In Vivo Pharmacokinetic Study in a Pig Model
The pig is a relevant animal model for dermal absorption studies due to the similarities between pig and human skin.
Objective: To determine the plasma concentration-time profile of DPCP following topical administration.
Materials:
-
Young domestic pigs
-
DPCP formulation
-
Blood collection tubes (containing anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: A defined area on the back of the pig is marked, and a precise dose of the DPCP formulation is applied.
-
Blood Sampling: Blood samples are collected from an indwelling catheter at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-application.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of DPCP in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).
Analytical Methodologies for DPCP Quantification
The reliable quantification of DPCP in biological matrices is critical for pharmacokinetic studies. Due to the lack of established methods for DPCP, methodologies developed for structurally similar compounds can be adapted.
Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.
Protocol Outline:
-
Sample Preparation: Protein precipitation or solid-phase extraction would likely be used to extract DPCP from plasma or other biological samples.
-
Chromatographic Separation: A suitable C18 column would be used to separate DPCP from endogenous matrix components.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection and quantification, providing high specificity.
-
Method Validation: The method would need to be fully validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.
Mechanism of Action and Signaling Pathways
The therapeutic effect of DPCP is not due to a direct pharmacological action but rather to the induction of a contact allergic reaction. This process involves a complex interplay of immune cells and signaling molecules.
dot
Caption: DPCP sensitization and elicitation of an immune response.
The mechanism of action involves DPCP acting as a hapten, which, after penetrating the skin, binds to endogenous proteins to form an immunogenic complex. This complex is taken up by Langerhans cells, which then migrate to the draining lymph nodes to present the antigen to naive T-cells. This leads to the activation and proliferation of effector T-cells. Upon subsequent exposure to DPCP, these effector T-cells are recruited to the site of application, leading to a DTH reaction characterized by an inflammatory infiltrate. This localized inflammation is thought to modulate the autoimmune response directed against the hair follicles in alopecia areata through mechanisms such as "antigenic competition."
One of the proposed signaling pathways involved in the therapeutic effect of DPCP in alopecia areata is the upregulation of the TSLP/OX40L/IL-13 pathway, which is associated with a Th2 immune response.
dot
Caption: Proposed TSLP/OX40L/IL-13 signaling pathway in DPCP therapy.
Quantitative Data Summary
As previously stated, there is no publicly available quantitative pharmacokinetic data for topical this compound. The table below is presented as a template for the types of data that should be collected in future pharmacokinetic studies.
Table 1: Template for Pharmacokinetic Parameters of Topical this compound
| Parameter | Description | Units | Value | Reference |
| Cmax | Maximum (peak) plasma concentration | ng/mL | Data Not Available | - |
| Tmax | Time to reach Cmax | hours | Data Not Available | - |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration | ngh/mL | Data Not Available | - |
| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity | ngh/mL | Data Not Available | - |
| t½ | Elimination half-life | hours | Data Not Available | - |
| CL/F | Apparent total clearance of the drug from plasma after topical administration | L/h | Data Not Available | - |
| Vz/F | Apparent volume of distribution during the terminal phase after topical administration | L | Data Not Available | - |
Conclusion
Topical this compound is an important therapeutic option for certain dermatological conditions, yet its pharmacokinetic profile remains uncharacterized. The lack of ADME data represents a significant knowledge gap that hinders the full optimization of its therapeutic use and a comprehensive understanding of its safety profile. This technical guide has summarized the current state of knowledge and provided a clear roadmap for future research. By employing the outlined in vitro and in vivo methodologies, and developing robust bioanalytical techniques, it will be possible to elucidate the pharmacokinetics of topical DPCP. This information will be invaluable for clinicians, researchers, and drug development professionals in advancing the therapeutic application of this compound.
References
- 1. Assessment of treatment efficacy of this compound (DPCP) for alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of topical this compound for the treatment of extensive alopecia areata [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment Response to this compound in Patients with Alopecia Totalis/Universalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Drug Interaction Pattern Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Depigmentation Following this compound Immunotherapy Leading to Discontinuation of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Diphenylcyclopropenone (DPCP) Solution for Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Diphenylcyclopropenone (DPCP)
This compound (DPCP), also known as diphencyprone, is an experimental sensitizing agent utilized in topical immunotherapy.[1] It is most commonly employed for the treatment of alopecia areata (AA), a condition characterized by autoimmune-mediated hair loss.[2][3] The therapeutic principle involves inducing a controlled allergic contact dermatitis on the skin. This localized immune response is believed to divert the autoimmune attack away from the hair follicles, thereby permitting hair regrowth.[1][4] DPCP is also being investigated for other dermatological conditions, such as warts.[3] Due to its potent sensitizing nature and specific preparation requirements, standardized protocols are essential for ensuring safety, stability, and efficacy in a clinical trial setting.
Formulation Considerations
The preparation of DPCP solutions for clinical use requires careful selection of solvents and concentrations. DPCP is typically supplied as a powder and dissolved to create solutions of varying strengths.
-
Solvents: The most common solvent for DPCP is acetone (B3395972) due to its rapid evaporation from the skin and its ability to inhibit degradation from UV light.[4][5] However, acetone-based solutions can be unstable, particularly at room temperature.[6][7] Other solvents such as propylene (B89431) glycol, ethanol (B145695), and isopropanol (B130326) have also been studied.[6][7] Propylene glycol is often used as a primary solvent for preparing more stable stock solutions, especially for lower concentrations, which are then diluted with acetone at the time of application.[4][8] Isopropanol has also been identified as a solvent that provides good stability.[6][7]
-
Concentrations: A wide range of DPCP concentrations are used in clinical practice. A high concentration, typically 2%, is used for the initial sensitization of the patient.[4][5][9][10] Subsequent weekly treatments use much lower concentrations, starting from as low as 0.00001% and gradually increasing until a mild eczematous reaction is achieved.[9][10][11]
Stability of DPCP Solutions
The stability of DPCP solutions is a critical factor for clinical trials to ensure accurate dosing. Several factors influence stability:
-
Temperature: Storing DPCP solutions at refrigerated temperatures (around 4-5°C) significantly enhances stability and minimizes degradation.[4][6][7][8] Solutions stored at room temperature, especially in acetone, can decompose rapidly.[6][7]
-
Light: DPCP is sensitive to ultraviolet radiation, which causes it to degrade.[4][5] Therefore, all solutions must be stored in dark, amber-colored glass bottles protected from light.[1][2]
-
Solvent and Concentration: High-concentration DPCP solutions (0.5% to 2%) in acetone are generally more stable than lower concentrations (0.01% to 0.1%).[4] Propylene glycol and isopropanol have been shown to be more stable solvents than acetone for room temperature storage.[6][7]
Safety and Handling
DPCP is a potent contact allergen and requires careful handling to avoid unintended sensitization of laboratory and clinical staff.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves (nitrile or neoprene), safety goggles, and a lab coat when handling DPCP powder or solutions.[12]
-
Work Area: Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.[12] Protect work surfaces with disposable bench paper.[12]
-
Storage: Store DPCP powder and solutions in clearly labeled, tightly sealed, amber glass containers in a secure, designated area away from light.[1][5]
-
Disposal: Dispose of all contaminated materials (gloves, bench paper, empty containers) in accordance with institutional guidelines for chemical waste.
Data Summary
Table 1: Common Solvents and Concentrations of DPCP for Clinical Use
| Parameter | Details | Clinical Application | Reference |
| Primary Solvents | Acetone | Standard solvent for sensitization and application; rapid evaporation. | [4][5][9] |
| Propylene Glycol | Used as a primary solvent for stock solutions to improve stability, especially for low concentrations. | [4][6][8] | |
| Isopropanol | A novel solvent showing good stability at various temperatures. | [6][7] | |
| Ethanol | Also used as a solvent, but less stable than propylene glycol or isopropanol at room temp. | [6][7] | |
| Sensitization | 2% in acetone | Applied once to a small area to induce sensitization. | [4][9][10] |
| Treatment | 0.00001% - 1.5% | Applied weekly, with concentration adjusted to maintain a mild eczematous reaction. | [9][10][11] |
Table 2: Stability of DPCP Solutions Under Different Storage Conditions
| Solvent | Concentration(s) | Storage Condition | Stability Finding | Reference |
| Acetone | 0.1% and 3.0% | Room Temperature | Complete (100%) decomposition after 45 days. | [6][7] |
| Acetone | 0.1% and 3.0% | Refrigerator (~4°C), protected from light | Negligible decomposition after 60 days. | [6][7] |
| Propylene Glycol | 0.1% and 3.0% | Room Temperature | Most stable solution at room temperature compared to acetone, ethanol, and isopropanol. | [6][7] |
| Isopropanol | 0.1% and 3.0% | Room Temperature | More stable than ethanol and acetone at room temperature. | [6][7] |
| Acetone | 0.5%, 1.0%, 2.0% | Refrigerator (5°C ± 3°C) | Remained stable and suitable for 6 months. | [4] |
| Acetone | 0.01%, 0.05%, 0.1% | Refrigerator (5°C ± 3°C) | Assay values dropped over a period of 3 months. | [4] |
| Propylene Glycol with 1% Water | 0.1% and 3% | Refrigerator (4°C) | Stable, containing >98% of initial DPCP after 20 days. | [13] |
Experimental Protocols
Protocol 1: Preparation of DPCP Solutions in Acetone
This protocol describes the preparation of a 2% stock solution and subsequent serial dilutions for clinical applications.
Materials:
-
This compound (DPCP) powder
-
Acetone (ACS grade or higher)
-
Calibrated analytical balance
-
Volumetric flasks (various sizes)
-
Micropipettes and sterile tips
-
Amber glass vials with screw caps
-
Personal Protective Equipment (PPE)
Methodology:
-
Preparation of 2% Stock Solution: a. In a chemical fume hood, weigh 100 mg of DPCP powder using an analytical balance.[14] b. Transfer the powder to a 5 mL amber volumetric flask. c. Add approximately 4 mL of acetone to the flask and mix gently until the DPCP is completely dissolved. d. Add acetone to the flask up to the 5 mL mark. This creates a 2% (w/v) solution (100 mg in 5 mL).[14] e. Cap the flask securely and label it clearly with the compound name, concentration, solvent, preparation date, and expiry date.
-
Preparation of Serial Dilutions (Example: 0.1% Solution): a. To prepare a 0.1% solution, a 1:20 dilution of the 2% stock is required. b. Using a calibrated micropipette, transfer 0.25 mL of the 2% DPCP stock solution into a 5 mL volumetric flask.[4] c. Dilute with acetone to the 5 mL mark.[4] d. Cap and mix thoroughly. e. Transfer the final solution to a properly labeled amber glass vial.
-
Storage: a. Store all solutions at refrigerated temperatures (2-8°C) and protect from light.[6][7][8] b. Due to the evaporation of acetone, it is recommended to prepare fresh dilutions frequently or prepare solutions in small portions.[5][9]
Protocol 2: Preparation of DPCP with Propylene Glycol Base (for Low Concentrations)
This method is recommended for preparing low-concentration solutions with improved stability.[4][8]
Materials:
-
DPCP powder
-
Propylene Glycol
-
Acetone
-
Analytical balance
-
Volumetric flasks/vials
-
Micropipettes
-
PPE
Methodology:
-
Prepare a 2% DPCP stock solution in propylene glycol. a. Weigh 200 mg of DPCP powder and transfer to a 10 mL volumetric flask. b. Add propylene glycol to dissolve the powder, then bring the final volume to 10 mL. Mix thoroughly.
-
Prepare Diluted Solutions for Application: a. This method involves preparing a concentrated solution in propylene glycol which is then diluted with acetone at the time of application.[4][8] b. For example, to prepare a final concentration of 0.01%, first create an intermediate dilution from the 2% propylene glycol stock. c. At the time of use, an appropriate volume of the propylene glycol stock is mixed with acetone to achieve the final target concentration for immediate application.
-
Storage: a. The propylene glycol-based stock solution should be stored in a sealed amber vial at controlled room temperature or refrigerated.
Protocol 3: Quality Control Testing of DPCP Solutions
To ensure the quality and consistency of the prepared solutions, the following tests should be performed according to ICH guidelines.[4][8]
Materials:
-
pH meter
-
Viscometer
-
Pycnometer (for density)
-
HPLC system (for assay and purity)
-
Microbiological testing supplies
Methodology:
-
Physicochemical Analysis: a. Appearance: Visually inspect the solution for color and clarity against a white and black background. It should be a clear, transparent solution.[4] b. pH: Measure the pH of the solution using a calibrated pH meter.[4] c. Density: Determine the density using a pycnometer at a controlled temperature.[4] d. Viscosity: Measure the viscosity using a calibrated viscometer.[14]
-
Assay and Purity: a. Use a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration (assay) of DPCP and to detect any degradation products (purity). b. The assay should typically be within 90-110% of the label claim.
-
Microbial Assessment: a. Perform microbial limit tests to ensure the solution is free from bacterial and fungal contamination.[4]
Table 3: Example Physicochemical Specifications for DPCP Solutions (Acetone-Based)
| Test | Specification Range | Reference |
| Appearance | Clear, colorless solution | [4] |
| pH | 7.5 - 8.05 | [14] |
| Density | 0.77 - 0.79 g/mL | [14] |
| Viscosity | 0.321 - 0.324 cps | [14] |
| Assay | 85% - 115% | [14] |
Visualizations
Experimental Workflows
Caption: Workflow for DPCP solution preparation and quality control.
Clinical Application Pathway
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. pottershouserx.com [pottershouserx.com]
- 3. This compound | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 4. clinicsearchonline.org [clinicsearchonline.org]
- 5. Practicality in Using Diphenyl Cyclo Propenone for Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. A NOVEL FORMULA - this compound IN ISOPROPANOL MAY BE USEFUL IN TOPICAL THERAPY OF PATIENTS WITH ALOPECIA AREATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Evaluation of Topical Formulation of this compound for the Treatment of Alopecia Areata | ClinicSearch [clinicsearchonline.org]
- 9. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A retrospective comparative study of the efficacy and safety of two regimens of this compound in the treatment of recalcitrant alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment Response to this compound in Patients with Alopecia Totalis/Universalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. STUDIES ON STABILITY OF 2,3-DIPHENYLCYCLOPROPENONE IN CONTACT WITH WATER AND AQUEOUS NaCI SOLUTIONS. CONCLUSIONS FOR PURPOSE OF TOPICAL THERAPY OF PATIENTS WITH ALOPECIA AREATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinicsearchonline.org [clinicsearchonline.org]
Application Notes and Protocols for Topical Diphenylcyclopropenone (DPCP) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylcyclopropenone (DPCP), also known as diphencyprone, is a potent contact sensitizer (B1316253) widely used in clinical settings to treat alopecia areata and recalcitrant warts.[1][2] Its mechanism of action involves inducing a delayed-type hypersensitivity (DTH) reaction, which modulates the local immune response.[3][4] In preclinical research, murine models are invaluable for elucidating the immunological effects of DPCP and for evaluating its therapeutic potential. These models typically involve a sensitization phase to induce an immune memory response, followed by a challenge phase to elicit a measurable inflammatory reaction, most commonly assessed by ear swelling.[5]
This document provides a detailed protocol for the topical application of DPCP in mice to establish a contact hypersensitivity model. It includes procedures for solution preparation, sensitization and challenge, and methods for quantitative assessment of the inflammatory response.
Mechanism of Action
DPCP functions as a hapten, a small molecule that becomes immunogenic only when bound to a carrier protein.[3] Upon topical application, DPCP penetrates the skin and conjugates with endogenous skin proteins. These hapten-protein complexes are then processed by antigen-presenting cells (APCs), primarily Langerhans cells in the epidermis.[3] The APCs migrate to the regional lymph nodes to present the antigen to naive T-lymphocytes, leading to their activation and proliferation, establishing a state of sensitization.
Upon subsequent exposure (challenge) to DPCP at a different site, sensitized T-effector cells are recruited to the area, resulting in a DTH reaction. This localized inflammation is characterized by erythema, induration, and edema, peaking between 24 to 72 hours. The response is mediated by a complex interplay of immune cells, including CD4+ and CD8+ T-cells, and the release of various cytokines such as Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), and IL-17A.[3][5]
Experimental Protocols
Preparation of DPCP Solutions
DPCP is poorly soluble in water and is typically dissolved in acetone (B3395972).[6][7] Due to the volatility of acetone, it is crucial to prepare solutions fresh or store them properly to avoid changes in concentration.[6]
Materials:
-
This compound (DPCP) powder (Sigma-Aldrich™ or equivalent)
-
Acetone, analytical grade
-
Propylene (B89431) glycol (optional, for improved stability of low concentrations)[8][9]
-
Amber-colored glass vials with screw caps
-
Weighing scale
-
Pipettes
Procedure for 2% (w/v) Stock Solution:
-
In a fume hood, accurately weigh 20 mg of DPCP powder.
-
Transfer the powder to a 1 ml amber glass vial.
-
Add 1 ml of acetone to the vial.
-
Vortex until the DPCP is completely dissolved, resulting in a clear solution.
-
Store the stock solution in a tightly sealed, amber-colored vial at low temperature to minimize acetone evaporation.[1]
Procedure for Working Dilutions: Prepare serial dilutions from the 2% stock solution using acetone as the diluent. For instance, to prepare a 0.1% solution, mix 50 µl of the 2% stock solution with 950 µl of acetone. A summary of dilutions for common working concentrations is provided in Table 1. For lower concentrations, using propylene glycol as a primary solvent before final dilution with acetone at the time of application can enhance stability.[8][9]
Table 1: Preparation of DPCP Working Solutions from a 2% Stock
| Target Concentration (% w/v) | Volume of 2% Stock Solution | Volume of Acetone | Final Volume |
| 1% | 500 µl | 500 µl | 1 ml |
| 0.5% | 250 µl | 750 µl | 1 ml |
| 0.1% | 50 µl | 950 µl | 1 ml |
| 0.01% | 5 µl | 995 µl | 1 ml |
Safety Precautions: DPCP is a potent sensitizer. Health care professionals and researchers should wear gloves, a face mask, and a lab coat during preparation and application.[6] All procedures should be performed in a well-ventilated area or a chemical fume hood.
Contact Hypersensitivity Protocol in Mice
This protocol is adapted from established murine contact hypersensitivity models.[5] BALB/c mice are commonly used for these studies.
Animals:
-
Female BALB/c mice, 6-8 weeks old.
Sensitization Phase (Day 0):
-
Anesthetize the mice.
-
Shave a small area (approx. 2x2 cm) on the abdomen or back. The back may be a better induction site.
-
Apply 50-100 µl of a sensitizing DPCP solution (e.g., 0.5% or 1% in acetone) to the shaved skin.
-
The vehicle control group should be treated with acetone alone.
-
Allow the solution to dry completely before returning the mice to their cages.
-
For weak sensitizers or to enhance the response, the sensitization application can be repeated on three consecutive days.
Challenge Phase (Day 5-7):
-
Measure the baseline ear thickness of both ears for each mouse using a spring-loaded micrometer. Take three measurements per ear and average them.
-
Apply 20 µl of a lower concentration DPCP solution (e.g., 0.1% or 0.01% in acetone) to the dorsal side of one ear.[5]
-
Apply 20 µl of the acetone vehicle to the contralateral ear as an internal control.
-
Return the mice to their cages.
Table 2: Experimental Timeline and Dosing
| Day | Phase | Procedure | DPCP Concentration | Application Site | Volume |
| 0 | Sensitization | Topical Application | 0.5% - 1.0% | Shaved Abdomen/Back | 50-100 µl |
| 5-7 | Challenge | Baseline Ear Measurement | N/A | Both Ears | N/A |
| Topical Application | 0.01% - 0.1% | Dorsal Right Ear | 20 µl | ||
| Vehicle Application | Acetone | Dorsal Left Ear | 20 µl | ||
| 6-10 (24, 48, 72h post-challenge) | Measurement | Ear Thickness Measurement | N/A | Both Ears | N/A |
| Post-measurement | Analysis | Tissue Collection | N/A | Ears, Spleen, Lymph Nodes | N/A |
Data Presentation and Analysis
Ear Swelling Measurement
The primary endpoint for contact hypersensitivity is the change in ear thickness, which reflects the extent of the inflammatory edema.
Procedure:
-
Measure the thickness of both ears at 24, 48, and 72 hours after the challenge.
-
Calculate the change in ear thickness (ΔET) using the formula: ΔET = (Ear thickness at time x) - (Baseline ear thickness)
-
The specific response is calculated by subtracting the change in the vehicle-treated ear from the DPCP-treated ear.
Table 3: Quantitative Endpoint - Ear Swelling
| Parameter | Calculation | Purpose |
| Baseline Ear Thickness | Average of 3 measurements pre-challenge | To establish a baseline for each ear. |
| Post-challenge Ear Thickness | Measurement at 24h, 48h, and 72h | To quantify the inflammatory response over time. |
| Change in Ear Thickness (ΔET) | Post-challenge thickness - Baseline thickness | To determine the magnitude of swelling for each ear. |
| Specific Ear Swelling | ΔET (DPCP-treated ear) - ΔET (Vehicle-treated ear) | To control for any non-specific irritation from the vehicle. |
Immunophenotyping and Cytokine Analysis
To investigate the cellular and molecular mechanisms, tissues can be harvested for further analysis.
Procedure:
-
At the end of the experiment (e.g., 72 hours post-challenge), euthanize the mice.
-
Harvest the ears, spleen, and auricular (draining) lymph nodes.
-
For Flow Cytometry: Prepare single-cell suspensions from the spleen and lymph nodes. Stain with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8 for T-cells; B220 for B-cells; NK1.1 for NK cells) to analyze changes in immune cell populations.[5]
-
For Cytokine Analysis (qPCR): Isolate RNA from ear tissue or lymph nodes. Perform reverse transcription and quantitative PCR (RT-qPCR) to measure the expression levels of key cytokine genes (e.g., Ifng, Il4, Il17a, Tnf).[5]
-
For Histology: Fix ear tissue in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to visualize cellular infiltration or immunohistochemistry for specific cell markers.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ftp.cdc.gov [ftp.cdc.gov]
- 3. Systemic immunogenicity of para-Phenylenediamine and this compound: two potent contact allergy-inducing haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can the Cytokine Analysis of the Scales on Alopecic Patch Predict the Response to this compound Treatment in Alopecia Areata Patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. mdpi.com [mdpi.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. The contact sensitizer this compound has adjuvant properties in mice and potential application in epicutaneous immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Restoration of hair growth with topical diphencyprone in mouse and rat models of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diphenylcyclopropenone (DPCP) Sensitization and Challenge in Humans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the sensitization and challenge protocols for Diphenylcyclopropenone (DPCP), a topical immunomodulatory agent. The information compiled herein is intended to guide research and development efforts by summarizing quantitative data from human studies, detailing experimental protocols, and visualizing the underlying biological mechanisms.
Introduction
This compound (DPCP) is a potent contact allergen used as a topical immunotherapy for various dermatological conditions, including alopecia areata, recalcitrant warts, and vitiligo.[1][2] Its therapeutic effect is mediated by inducing a delayed-type hypersensitivity (DTH) reaction, which modulates the local immune response.[3][4] Understanding the precise protocols for sensitization and challenge is critical for ensuring efficacy and safety in clinical and research settings.
Quantitative Data Summary
The following tables summarize key quantitative data from various human studies on DPCP sensitization and challenge protocols. These data highlight the variability in concentrations and treatment regimens depending on the indication.
Table 1: DPCP Sensitization and Challenge Protocols for Alopecia Areata
| Parameter | Protocol Details | Reference |
| Sensitization Concentration | 2% DPCP solution applied to a small area (e.g., 2x2 cm) on the back or upper arm.[5][6][7] | [5][6][7] |
| 0.1% DPCP solution for subclinical sensitization.[8] | [8] | |
| Sensitization Duration | Application site covered for 48 hours.[7][9] | [7][9] |
| Challenge (Treatment) Concentrations | Starting from 0.0001% or 0.001% and gradually increased.[6] | [6] |
| Maximum concentration up to 2%.[6] | [6] | |
| Application Frequency | Weekly applications.[6] | [6] |
| Treatment Duration | Minimum of 6 months; may be continued for up to 2 years for optimal results.[10][11] | [10][11] |
| Response Rates | Complete response: 28.9% - 34%.[8][12][13] | [8][12][13] |
| Partial response (>50% regrowth): 16% - 37.1%.[8][12][13] | [8][12][13] |
Table 2: DPCP Sensitization and Challenge Protocols for Warts
| Parameter | Protocol Details | Reference |
| Sensitization Concentration | 2% DPCP solution.[5] | [5] |
| 1% or 2% DPCP solution applied to the upper arm.[9] | [9] | |
| 0.1% for adults, 0.05% for pediatric patients on the upper inner arm.[14] | [14] | |
| Sensitization Duration | Covered for 48 hours.[5][9] | [5][9] |
| Patch test left in place for 3-6 hours up to 2 days.[15] | [15] | |
| Challenge (Treatment) Concentrations | Starting from a low concentration (e.g., 0.1%) and gradually increased up to 2%.[14] | [14] |
| Application Frequency | Initially every third night, increasing to every other night, then nightly as tolerated.[15] | [15] |
| Weekly applications.[5][14] | [5][14] | |
| Response Rates | Complete clearance in 83.3% of patients with multiple warts.[5] | [5] |
Table 3: DPCP Sensitization and Challenge Protocols for Vitiligo (Depigmentation)
| Parameter | Protocol Details | Reference |
| Sensitization Concentration | 2% DPCP solution.[16][17][18] | [16][17][18] |
| Sensitization Duration | Applied to the forearm and left for 48 hours.[16][18] | [16][18] |
| Challenge (Treatment) Concentrations | Starting with 0.001% and incrementally increased up to 2%.[16][17][18] | [16][17][18] |
| Application Frequency | Weekly applications.[16][17][18] | [16][17][18] |
| Treatment Duration | Continued for 12 consecutive weeks or up to 6 months.[16][17] | [16][17] |
| Response Rates | Depigmentation occurred in 25% of patients in one pilot study.[19] | [19] |
Experimental Protocols
The following are detailed methodologies for the sensitization and challenge phases of DPCP treatment.
Materials
-
This compound (DPCP), 98% pure powder
-
Acetone, ACS grade
-
Amber glass bottles for storing solutions
-
Cotton-tipped applicators or filter paper
-
Occlusive dressings (e.g., Band-Aid or duct tape)
-
Personal protective equipment (gloves, lab coat, safety glasses)
Preparation of DPCP Solutions
-
Prepare a 2% (w/v) stock solution of DPCP by dissolving the pure powder in acetone. Store this solution in a dark, amber-colored bottle at 4°C.[7][16]
-
Prepare serial dilutions from the stock solution to obtain the desired concentrations for challenge applications (e.g., 1%, 0.5%, 0.1%, 0.05%, 0.01%, 0.001%, 0.0001%).[16] These solutions should also be stored in amber bottles at 4°C and have a shelf life of approximately 6 months.[5]
Sensitization Protocol
-
Select a small, inconspicuous area of skin, typically on the upper inner arm or the back.[5][14][15]
-
Apply a small amount of 2% DPCP solution to a 2x2 cm area using a cotton-tipped applicator or by applying a filter paper soaked in the solution.[5][7]
-
Cover the application site with an occlusive dressing.[9]
-
Instruct the subject to keep the area dry and covered for 48 hours.[5][9]
-
After 48 hours, the dressing is removed. A delayed-type hypersensitivity reaction, characterized by erythema, itching, and sometimes mild blistering, is expected to develop within 7 to 14 days, confirming sensitization.[9][14]
-
A topical corticosteroid may be prescribed to manage any excessive reaction at the sensitization site.[9][15]
Challenge Protocol
-
Two weeks after successful sensitization, begin the challenge phase.
-
Start with a very low concentration of DPCP (e.g., 0.0001% or 0.001%) and apply it directly to the treatment area (e.g., alopecic patch, warts).[6]
-
The concentration of DPCP is gradually increased with each subsequent application until a mild, tolerable eczematous reaction (mild erythema and pruritus lasting 24-48 hours) is achieved.[14] This is considered the optimal therapeutic concentration for that individual.
-
If a severe reaction (e.g., severe blistering, intense itching) occurs, the treatment should be stopped until the reaction subsides, and then restarted at a lower concentration.[14][15]
-
The treatment is continued at the optimal concentration until the desired clinical outcome is achieved.[5]
Visualizations
Signaling Pathway of DPCP-Induced Immune Response
The therapeutic effect of DPCP is believed to be mediated by a complex interplay of immune cells and cytokines. The initial application of DPCP acts as a hapten, leading to the activation of a delayed-type hypersensitivity reaction. In conditions like alopecia areata, this is thought to create "antigenic competition," where the induced immune response against DPCP overrides the autoimmune response targeting the hair follicles.[2] Studies have shown that DPCP treatment can upregulate the TSLP/OX40L/IL-13 pathway, which is involved in Th2 immune responses.[20] The response to DPCP involves an initial inflammatory peak at around 3 days, followed by a more regulated immune response by day 14.[4]
Caption: DPCP-induced delayed-type hypersensitivity signaling cascade.
Experimental Workflow for DPCP Sensitization and Challenge
The clinical protocol for DPCP therapy follows a structured workflow, beginning with patient screening and sensitization, followed by a dose-finding and maintenance treatment phase, and concluding with a follow-up period to assess long-term outcomes and potential recurrence.
Caption: Clinical workflow for DPCP immunotherapy.
References
- 1. Diphencyprone Treatment of Alopecia Areata: Postulated Mechanism of Action and Prospects for Therapeutic Synergy with RNA Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical Immunotherapy in Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. Molecular characterization of human skin response to diphencyprone at peak and resolution phases: therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jebmh.com [jebmh.com]
- 6. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of alopecia areata with this compound: methodology based on the principles of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subclinical sensitization with this compound is sufficient for the treatment of alopecia areata: Retrospective analysis of 159 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. southfaceskin.com [southfaceskin.com]
- 10. ovid.com [ovid.com]
- 11. Is the severity of initial sensitization to this compound in alopecia areata patients predictive of the final clinical response? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Topical Immunotherapy with this compound Is Effective and Preferred in the Treatment of Periungual Warts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dawesfretzin.com [dawesfretzin.com]
- 16. This compound (DPCP) as a Depigmenting Therapy in Extensive Vitiligo [ctv.veeva.com]
- 17. Topical immunotherapy with this compound in vitiligo: a preliminary experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. academic.oup.com [academic.oup.com]
- 20. This compound plays an effective therapeutic role by up-regulating the TSLP/OX40L/IL-13 pathway in severe alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Quantification of Diphenylcyclopropenone in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diphenylcyclopropenone (DPCP) is a potent topical immunomodulatory agent used in the treatment of alopecia areata and other skin conditions.[1][2] Accurate quantification of DPCP in pharmaceutical formulations is critical for ensuring product quality, stability, and therapeutic efficacy. This document provides detailed application notes and protocols for the analytical quantification of DPCP in various formulations using High-Performance Liquid Chromatography (HPLC), a widely used and reliable technique. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification of potential contaminants and degradation products is discussed.
Analytical Methods Overview
The primary methods for the quantification and characterization of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for routine quantification of DPCP in formulations. It offers high precision, accuracy, and the ability to separate DPCP from potential degradation products and excipients. A reversed-phase HPLC method using a C18 column is commonly employed.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying volatile and semi-volatile compounds.[4][5] It is particularly useful for identifying contaminants, such as residual synthesis reagents, and degradation products of DPCP, like diphenylacetylene (B1204595).[1]
Experimental Protocols
Protocol 1: Quantification of this compound in Solution Formulations by HPLC
This protocol describes the quantification of DPCP in simple solution formulations (e.g., in acetone (B3395972), ethanol, or propylene (B89431) glycol).
1. Materials and Reagents:
-
This compound (DPCP) reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3]
-
Data acquisition and processing software
3. Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile:Water (70:30, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 5 µL[3] |
| Column Temperature | Ambient (or controlled at 25°C) |
| Detection Wavelength | 205 nm[3] |
4. Standard Solution Preparation:
-
Prepare a stock solution of DPCP reference standard (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
-
Accurately weigh a portion of the DPCP formulation.
-
Dilute the sample with the mobile phase to a theoretical concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared samples.
-
Determine the concentration of DPCP in the samples by interpolating their peak areas from the calibration curve.
7. System Suitability: Perform system suitability tests before sample analysis to ensure the performance of the chromatographic system. Typical parameters include:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: > 2000
-
Relative standard deviation (RSD) of replicate injections: < 2.0%
Protocol 2: Identification of Contaminants and Degradation Products by GC-MS
This protocol is suitable for identifying potential impurities in raw material or finished product, such as the degradation product diphenylacetylene.[1]
1. Materials and Reagents:
-
This compound sample
-
Diphenylacetylene reference standard (if available)
-
Solvent for extraction (e.g., cyclohexane, ethanol)[1]
-
Anhydrous sodium sulfate (B86663) (for drying)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane)
-
Data acquisition and processing software with a mass spectral library
3. GC-MS Conditions:
| Parameter | Condition |
|---|---|
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | 50-500 amu |
4. Sample Preparation:
-
Dissolve a known amount of the DPCP formulation in a suitable solvent (e.g., ethanol, cyclohexane).[1]
-
For semi-solid formulations, an extraction step may be necessary.
-
Filter the solution and inject it into the GC-MS system.
5. Analysis Procedure:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the separated peaks.
-
Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST) and with the mass spectrum of a diphenylacetylene standard, if available.
Data Presentation
Table 1: Stability of this compound in Various Solvents
This table summarizes the stability of DPCP in different solvents under various storage conditions. Higher concentrations of DPCP generally exhibit better stability.[3][6] Propylene glycol and isopropanol (B130326) have been shown to be good solvents for maintaining DPCP stability at room temperature compared to acetone and ethanol.[6][7]
| Solvent | Concentration | Storage Condition | Stability Outcome | Reference |
| Acetone | 2%, 1%, 0.5% | 5°C ± 3°C for 6 months | Stable | [3] |
| Acetone | 0.1%, 0.05%, 0.01% | 5°C ± 3°C for 3 months | Assay declined | [3] |
| Acetone | 3.0% | Room Temperature | Complete decomposition after 45 days | [6][7] |
| Acetone | 0.1% | Room Temperature | Complete decomposition after 45 days | [6][7] |
| Ethanol | 3.0% | Room Temperature | Significant decomposition after 60 days | [6] |
| Ethanol | 0.1% | Room Temperature | Significant decomposition after 60 days | [6] |
| Propylene Glycol | 3.0% | Room Temperature | Highest stability among tested solvents after 60 days | [6][7] |
| Propylene Glycol | 0.1% | Room Temperature | Highest stability among tested solvents after 60 days | [6][7] |
| Isopropanol | 3.0% | Room Temperature | Good stability after 60 days | [6][7] |
| Isopropanol | 0.1% | Room Temperature | Good stability after 60 days | [6][7] |
| All Solvents | 3.0% and 0.1% | 4°C, no light | Negligible decomposition after 60 days | [6][7] |
Visualizations
Experimental Workflows
Caption: Workflow for DPCP quantification by HPLC.
Caption: Workflow for impurity identification by GC-MS.
Conclusion
The analytical methods described provide a robust framework for the quantification of this compound in pharmaceutical formulations and for the identification of potential impurities. The HPLC method is well-suited for routine quality control and stability testing, while the GC-MS method is a valuable tool for in-depth characterization and troubleshooting. Proper method validation should be performed in accordance with regulatory guidelines to ensure the reliability of the results.
References
- 1. This compound: examination for potential contaminants, mechanisms of sensitization, and photochemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Efficacy of this compound in Alopecia Areata: Retrospective Data Analysis of 50 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicsearchonline.org [clinicsearchonline.org]
- 4. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
- 5. arlok.com [arlok.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
Diphenylcyclopropenone (DPCP) for the Treatment of Recalcitrant Viral Warts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Diphenylcyclopropenone (DPCP), a potent contact sensitizer, in the treatment of recalcitrant viral warts. The information compiled herein is intended to guide research and development efforts by summarizing quantitative data from clinical studies, outlining detailed experimental protocols, and illustrating the immunological signaling pathways involved in the therapeutic mechanism of DPCP.
Introduction
Viral warts, caused by the human papillomavirus (HPV), are common benign skin growths. While many warts resolve spontaneously, a significant portion become recalcitrant, resisting conventional therapies such as cryotherapy and salicylic (B10762653) acid. Topical immunotherapy with DPCP has emerged as an effective alternative for these difficult-to-treat cases.[1][2] DPCP is not FDA-approved but is widely used in Canada and Europe for this indication.[3] The principle of DPCP treatment lies in inducing a delayed-type (type IV) hypersensitivity reaction at the site of the wart, thereby stimulating the host's immune system to recognize and eliminate the HPV-infected cells.[4] This approach offers the advantages of being a painless application and having a low risk of scarring.[5]
Mechanism of Action
This compound is a hapten, a small molecule that becomes immunogenic only when it binds to a carrier protein in the skin.[6] The therapeutic effect of DPCP in treating viral warts is mediated by a deliberately induced allergic contact dermatitis. This process unfolds in two distinct phases: sensitization and elicitation.
During the sensitization phase , a high concentration of DPCP is applied to a small, unaffected area of skin, typically the inner arm.[3][7] This initial application leads to the formation of DPCP-protein conjugates, which are then processed by antigen-presenting cells (APCs), such as Langerhans cells and dendritic cells (DCs), in the skin. These APCs migrate to the regional lymph nodes where they present the hapten-peptide complexes to naive T-lymphocytes. This interaction primes and activates allergen-specific T-cells, leading to their clonal expansion and the generation of memory T-cells.
In the subsequent elicitation phase , a much lower concentration of DPCP is applied directly to the warts.[2] This re-exposure to the hapten activates the previously sensitized memory T-cells. These activated T-cells, predominantly of the Th1 and Th17 subtypes, infiltrate the wart tissue and release a cascade of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), interleukin-1 (IL-1), and interleukin-17 (IL-17). This localized inflammatory response is characterized by an influx of various immune cells, including cytotoxic T-lymphocytes and natural killer (NK) cells, which are ultimately responsible for the destruction of the HPV-infected keratinocytes and subsequent resolution of the wart.[5]
Signaling Pathway and Experimental Workflow
The immunological cascade initiated by DPCP application and the general experimental workflow for patient treatment are illustrated in the diagrams below.
Caption: Immunological signaling pathway of DPCP for wart treatment.
References
- 1. The gene expression and immunohistochemical time-course of this compound-induced contact allergy in healthy humans following repeated epicutaneous challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular characterization of human skin response to diphencyprone at peak and resolution phases: therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of treatment efficacy of this compound (DPCP) for alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anaphylaxis to this compound during sensitization for wart treatment—A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique protein signatures evolve during the course of a delayed-type hypersensitivity reaction in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Finding Studies of Diphenylcyclopropenone (DPCP) in Alopecia Totalis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dose-finding methodologies for Diphenylcyclopropenone (DPCP) in the treatment of alopecia totalis. The included protocols are synthesized from published clinical studies and are intended for research and investigational purposes.
Introduction
This compound (DPCP) is an investigational topical immunotherapeutic agent used for the treatment of severe alopecia areata, including its extensive forms, alopecia totalis (AT) and alopecia universalis (AU). The therapeutic effect of DPCP is predicated on the induction of a contact dermatitis, which is thought to modulate the autoimmune response targeting hair follicles. Dose-finding and optimization are critical steps in maximizing efficacy while minimizing adverse effects.
Data Presentation: Summary of Dose-Finding Studies
The following tables summarize quantitative data from various studies on DPCP for alopecia totalis, providing insights into dosing regimens and treatment outcomes.
Table 1: DPCP Concentration and Application in Alopecia Totalis Studies
| Study Reference | Sensitization Concentration | Initial Treatment Concentration | Dose Escalation Strategy | Maintenance Concentration | Treatment Frequency |
| Study A[1][2] | 2% in acetone (B3395972) | 0.00001% in acetone | Weekly incremental increases until mild erythema is achieved | Concentration inducing mild, sustained erythema | Weekly |
| Study B[3] | 2% in acetone | 0.001% in acetone | Weekly increases in concentration as tolerated | Not specified | Weekly |
| Study C[4] | Not specified | Six consecutive concentrations (0.0001% to 0.5%) applied to mapped areas | Selection of concentration that induces a mild eczematous reaction | Not specified | Weekly |
Table 2: Treatment Outcomes in Alopecia Totalis Patients Treated with DPCP
| Study Reference | Number of AT Patients | Treatment Duration | Efficacy Endpoint | Results |
| Study A[1] | 7 | At least 6 months | Change in SALT score | Varied responses observed, with some patients achieving significant hair regrowth. |
| Study B[2] | 9 | 6 months | >50% hair regrowth | 4 out of 9 patients (44.4%) achieved >50% hair regrowth.[2] |
| Study C[5] | Not specified | Up to 3 years | ≥50% terminal hair regrowth | 71% of alopecia totalis patients achieved ≥50% hair regrowth.[5] |
Experimental Protocols
The following are detailed protocols for the clinical application of DPCP in a research setting for alopecia totalis.
Protocol 1: Subject Screening and Enrollment
1. Inclusion Criteria:
- Diagnosis of alopecia totalis (100% scalp hair loss).[1]
- Age 18 years or older.
- Willingness to comply with the study protocol and provide informed consent.
2. Exclusion Criteria:
- Concurrent use of other topical or systemic treatments for alopecia areata.[1]
- Pregnancy or breastfeeding.[1]
- Known hypersensitivity to DPCP or acetone.
- History of severe eczema or other inflammatory skin conditions that could be exacerbated by DPCP.
Protocol 2: Preparation of DPCP Solutions
1. Materials:
- This compound (DPCP) powder
- Acetone (analytical grade)
- Glass bottles (amber or protected from light)
- Pipettes and graduated cylinders
- Personal protective equipment (gloves, lab coat, safety glasses)
2. Procedure for 2% Stock Solution:
- In a well-ventilated chemical hood, weigh 20 mg of DPCP powder.
- Dissolve the DPCP powder in 1 ml of acetone to create a 2% (w/v) stock solution.[6]
- Store the stock solution in a tightly sealed, light-protected glass bottle at a cool temperature.
3. Procedure for Dilutions:
- Prepare serial dilutions from the 2% stock solution using acetone to achieve the desired concentrations (e.g., 1%, 0.5%, 0.1%, 0.05%, 0.01%, 0.001%, 0.0001%, 0.00001%).[1][2][6]
- Clearly label each dilution with the concentration and date of preparation. Due to the potential for evaporation of acetone, it is advisable to prepare fresh dilutions regularly.[2]
Protocol 3: Sensitization and Dose-Finding
1. Sensitization Phase (Week 0):
- Apply a 2% DPCP solution to a small, defined area (e.g., 2x2 cm) on the patient's inner arm or buttock.[1]
- Instruct the patient to keep the area dry and protected from light for 48 hours.[1]
- A local reaction (erythema, itching, and possibly vesiculation) is expected to occur within a few days to two weeks, indicating successful sensitization.
2. Dose-Finding and Treatment Phase (Starting Week 2):
- Two weeks after successful sensitization, begin weekly applications of a very low concentration of DPCP (e.g., 0.00001%) to the entire scalp.[1]
- Apply the solution using a cotton swab or brush.[1]
- Instruct the patient to avoid washing the scalp and to protect it from sunlight for 48 hours after each application.[1]
- Gradually increase the DPCP concentration weekly or bi-weekly until a mild, tolerable erythema and pruritus lasting for at least 48 hours are achieved. This becomes the maintenance dose.[1]
- The maintenance dose can vary significantly between patients, often ranging from 0.00001% to 1%.[1]
Protocol 4: Patient Monitoring and Follow-Up
1. Efficacy Assessment:
- Assess hair regrowth at baseline and at regular intervals (e.g., every 3 months) using standardized tools such as the Severity of Alopecia Tool (SALT) score.[1]
- Document hair growth with high-quality clinical photographs.
2. Safety Monitoring:
- Monitor for adverse effects at each visit, including severe contact dermatitis (blistering, severe itching), cervical lymphadenopathy, and pigmentary changes.
- Adjust the DPCP concentration or frequency of application as needed to manage side effects.
Mandatory Visualizations
Signaling Pathway
Caption: Proposed TSLP/OX40L/IL-13 signaling pathway in DPCP-induced hair regrowth.
Experimental Workflow
Caption: Experimental workflow for a DPCP dose-finding study in alopecia totalis.
References
- 1. Treatment Response to this compound in Patients with Alopecia Totalis/Universalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A retrospective comparative study of the efficacy and safety of two regimens of this compound in the treatment of recalcitrant alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Efficacy of this compound in Alopecia Areata: Retrospective Data Analysis of 50 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicsearchonline.org [clinicsearchonline.org]
Application Notes and Protocols for Long-Term Diphenylcyclopropenone (DPCP) Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term treatment protocols for Diphenylcyclopropenone (DPCP) therapy, a topical immunomodulatory agent used primarily for alopecia areata and recalcitrant warts. The following sections detail the preparation, application, and clinical parameters of DPCP therapy, supported by quantitative data and a summary of its mechanism of action.
Overview and Mechanism of Action
This compound (DPCP), also known as diphencyprone, is an experimental sensitizing agent that induces a delayed-type hypersensitivity (DTH) reaction when applied topically.[1] This controlled allergic contact dermatitis is the basis of its therapeutic effect. In alopecia areata, it is hypothesized that the induced inflammation redirects the autoimmune response away from the hair follicles, allowing for hair regrowth.[2][3] The mechanism involves the upregulation of the TSLP/OX40L/IL-13 pathway, which is instrumental in initiating and maintaining a Th2 immune response.[4][5] For warts, the induced immune response is directed against the human papillomavirus (HPV)-infected cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for DPCP therapy in the treatment of alopecia areata and warts, compiled from various clinical studies.
Table 1: DPCP Treatment Parameters for Alopecia Areata
| Parameter | Protocol Details | References |
| Sensitization Concentration | 2% DPCP in acetone (B3395972) applied to a small area (e.g., scalp or buttock).[2][6][7][8] | [2][6][7][8] |
| Sensitization Duration | 48 hours, after which the area is washed.[6][9] | [6][9] |
| Time to Challenge | 2 weeks after initial sensitization.[7][10] | [7][10] |
| Initial Challenge Concentration | 0.001% DPCP in acetone.[6][7][11] | [6][7][11] |
| Concentration Escalation | Weekly stepwise increase (e.g., 0.001%, 0.01%, 0.1%, 0.2%, 0.5%, 1%, 2%) until mild erythema and itching are achieved.[2][12][13] | [2][12][13] |
| Application Frequency | Typically once weekly.[2][6][10] | [2][6][10] |
| Treatment Duration | A minimum of 6 months is recommended before assessing failure; treatment may continue for up to 12 months or longer for hair regrowth.[2][14] | [2][14] |
| Maintenance Therapy | Once regrowth is achieved, application frequency can be tapered to every 2 weeks, 3 weeks, and then monthly before discontinuation.[13] | [13] |
| Success Rate (≥50% regrowth) | Varies widely, reported from 53.75% to 81.5%.[6][15] For alopecia totalis/universalis, ≥75% regrowth was seen in 33.3% of patients.[8] | [6][8][15] |
| Relapse Rate | Reported to be between 33% and 68.9% after treatment cessation.[2][12] | [2][12] |
Table 2: DPCP Treatment Parameters for Warts
| Parameter | Protocol Details | References |
| Sensitization Concentration | 0.1% or 2% DPCP in acetone.[16] | [16] |
| Time to Challenge | 2 weeks after initial sensitization.[16] | [16] |
| Challenge Concentration | Applied weekly, with concentrations adjusted to achieve a mild reaction. Final concentrations often range from >0.005% to 0.1%.[16] | [16] |
| Application Frequency | Once weekly.[16] | [16] |
| Treatment Duration | Continued until clearance of warts, with an average of 9 applications.[16] | [16] |
| Success Rate (Complete Clearance) | 82.9% to 85% of patients and 84.9% to 91% of lesions.[16][17] For periungual warts, a 91% success rate per lesion has been reported.[14] | [14][16][17] |
Experimental Protocols
Preparation of DPCP Solutions
Materials:
-
This compound (DPCP) powder
-
Acetone (analytical grade)
-
Propylene (B89431) glycol (optional, for improved stability of lower concentrations)[18]
-
Weighing scale
-
Glass beakers and pipettes[9]
Protocol for Acetone-Based Solutions:
-
Stock Solution (2%): Dissolve 20 mg of DPCP powder in 1 ml of acetone to create a 2% stock solution.[9] For larger volumes, dissolve 100 mg of DPCP in 4.9 ml of acetone.[18]
-
Working Solutions: Prepare lower concentrations by diluting the 2% stock solution with acetone. For example, to prepare a 0.001% solution, mix 0.1 ml of the 2% stock solution with 200 ml of acetone.[9]
-
Storage: Store all DPCP solutions in tightly sealed, amber-colored glass bottles away from light and heat to prevent degradation.[2][9][11] The compounded preparation has a shelf-life of approximately 6 months.[2] Due to acetone evaporation, it is often recommended to prepare fresh solutions, especially for lower concentrations.[9][18]
Protocol for Propylene Glycol-Based Solutions (for enhanced stability of low concentrations):
-
Dissolve the required amount of DPCP in propylene glycol to create a stock solution.
-
At the time of application, dilute the propylene glycol stock solution with acetone to the desired final concentration.[18]
Patient Sensitization and Treatment Protocol for Alopecia Areata
Personnel Precautions: Healthcare professionals should wear gloves, a face mask, and an apron during application to avoid accidental sensitization.[2][9]
Step 1: Initial Sensitization
-
Apply a 2% DPCP solution in acetone to a small, defined area of the patient's scalp or another inconspicuous area like the buttock.[2][8]
-
Instruct the patient to leave the solution on for 48 hours and then wash the area.[6][9]
-
Advise the patient to protect the application site from sunlight for the initial 48 hours by wearing a cap or cloth.[9][10]
Step 2: Weekly Treatment (Challenge Phase)
-
Two weeks after successful sensitization (indicated by a mild eczematous reaction at the application site), begin weekly treatments.
-
Start with a low concentration, typically 0.001% DPCP in acetone.[6][7]
-
Apply the solution to the affected areas of the scalp using a cotton swab.[9] Ensure the entire affected area is covered quickly before the acetone evaporates.[9]
-
Instruct the patient to not wash their scalp for 48 hours and to avoid sun exposure on the treated area during this time.[6][9] After 48 hours, the scalp should be shampooed to remove residual DPCP.[9]
-
Gradually increase the DPCP concentration with each weekly application (e.g., 0.01%, 0.1%, 0.5%, 1%, 2%) until a mild, tolerable contact dermatitis (redness and itching) lasting 24-48 hours is achieved.[2][12] This is the optimal therapeutic concentration for that patient.
-
Once the optimal concentration is determined, continue weekly applications at that concentration.
-
If hair regrowth is observed on the treated side (in cases of unilateral application), treatment can be extended to the entire scalp.[6]
Step 3: Maintenance and Discontinuation
-
Continue weekly treatments for at least 6 to 12 months.[2][14]
-
Once cosmetically acceptable hair regrowth is achieved, the frequency of application can be gradually reduced to every two weeks, then every three weeks, and finally monthly.[13]
-
Treatment can be stopped upon complete hair regrowth, but patients should be monitored for relapse.[2]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for DPCP's mechanism of action and the general experimental workflow for DPCP therapy.
Caption: Proposed signaling pathway of DPCP therapy.
Caption: General experimental workflow for DPCP therapy.
Safety and Adverse Effects
The most common and expected side effect of DPCP therapy is a mild contact dermatitis at the site of application, characterized by redness and itching, which typically lasts for 24-48 hours.[2] Other potential side effects include:
-
Severe itching, burning, blistering, or swelling[2]
-
Swollen lymph nodes (lymphadenopathy), particularly behind the ears[2][6]
-
Widespread eczema (autoeczematization)[2]
-
Changes in skin pigmentation (hyperpigmentation or hypopigmentation), which may be permanent[2][14]
-
Contact urticaria[2]
-
Rarely, an erythema multiforme-like reaction[2]
It is crucial to handle DPCP with care to avoid sensitizing healthcare providers or the patient's contacts.[2] DPCP is degraded by sunlight, so the treated area should be covered for the first 24-48 hours after application.[2][11]
References
- 1. haptenpharma.com [haptenpharma.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound plays an effective therapeutic role by up-regulating the TSLP/OX40L/IL-13 pathway in severe alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Treatment Response to this compound in Patients with Alopecia Totalis/Universalis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practicality in Using Diphenyl Cyclo Propenone for Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound immunotherapy in ophiasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 12. THE EFFICACY OF TOPICAL DIPHENCYPRONE IN THE TREATMENT OF ALOPECIA AREATA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pottershouserx.com [pottershouserx.com]
- 15. A retrospective comparative study of the efficacy and safety of two regimens of this compound in the treatment of recalcitrant alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigations of the efficacy of this compound immunotherapy for the treatment of warts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Topical Immunotherapy with this compound Is Effective and Preferred in the Treatment of Periungual Warts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clinicsearchonline.org [clinicsearchonline.org]
Troubleshooting & Optimization
Technical Support Center: Diphenylcyclopropenone (DPCP) in Acetone Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Diphenylcyclopropenone (DPCP) in acetone (B3395972) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of DPCP in acetone?
A1: The primary factors leading to the degradation of this compound (DPCP) in acetone are exposure to ultraviolet (UV) radiation and heat.[1][2] This degradation process results in the formation of diphenylacetylene (B1204595) and carbon monoxide.[1][2] While acetone itself is a strong UV light absorber and can offer some protection against photolytic degradation, prolonged exposure to light and elevated temperatures will accelerate the decomposition of DPCP.[1]
Q2: What is the expected shelf-life of a DPCP in acetone solution?
A2: The shelf-life of a DPCP in acetone solution is highly dependent on storage conditions. When stored at room temperature (approximately 25°C), a DPCP solution in acetone can decompose completely within 45 days.[1][3][4] However, when stored in a refrigerator at approximately 4-5°C and protected from light, the rate of decomposition is negligible even after 60 days.[1][3][4] For practical purposes, it is often recommended to prepare fresh solutions to avoid issues with acetone evaporation and concentration changes.[2]
Q3: Does the concentration of DPCP in acetone affect its stability?
A3: Yes, the concentration of DPCP in an acetone solution significantly impacts its stability. Higher concentrations of DPCP (e.g., 0.5%, 1%, and 2%) are considerably more stable than lower concentrations (e.g., 0.1%, 0.05%, and 0.01%).[1][5][6] For instance, a 0.001% solution of DPCP in acetone has been observed to decompose in less than a month, even under refrigerated conditions.[5]
Q4: What are the ideal storage conditions for a DPCP in acetone solution?
A4: To maximize the stability of your DPCP in acetone solution, it is crucial to adhere to the following storage conditions:
-
Temperature: Store the solution in a refrigerator at a temperature of 5°C ± 3°C.[5][6][7]
-
Light Protection: Always store the solution in an amber-colored glass vial or a container that is otherwise protected from light to prevent photolytic degradation.[2][7]
-
Airtight Container: Use a container with a secure, airtight seal, such as a screw-capped vial with a rubber and aluminum cap, to prevent the evaporation of acetone, which would alter the concentration of DPCP.[2][7]
Troubleshooting Guide
Problem 1: My DPCP solution has changed color. What does this indicate?
-
Possible Cause: A visible change in the color of your DPCP solution can be an indicator of chemical degradation. The decomposition of DPCP into diphenylacetylene and other byproducts may result in a solution that appears discolored.
-
Recommended Action:
-
Cease using the solution immediately for any experiments where precise concentration and purity are critical.
-
If possible, analyze the solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining DPCP and identify any degradation products.
-
Prepare a fresh solution of DPCP in acetone, ensuring that you adhere strictly to the recommended storage conditions to prevent future degradation.
-
Problem 2: I've noticed precipitation in my refrigerated DPCP solution. What should I do?
-
Possible Cause: While DPCP is soluble in acetone, precipitation at low temperatures could be due to the presence of impurities or a high concentration of DPCP that exceeds its solubility at the storage temperature. Water contamination can also affect solubility and stability.
-
Recommended Action:
-
Allow the solution to warm to room temperature to see if the precipitate redissolves.
-
If the precipitate does not redissolve, it may consist of impurities or degradation products. In this case, it is best to discard the solution and prepare a new one.
-
Ensure that your acetone is of high purity and is anhydrous, as water can impact the stability and solubility of DPCP.
-
Problem 3: I am concerned that the concentration of my DPCP solution has changed over time due to acetone evaporation.
-
Possible Cause: Acetone is a highly volatile solvent, and even in seemingly well-sealed containers, evaporation can occur over time, leading to an increase in the concentration of DPCP.
-
Recommended Action:
-
For critical applications, it is always best to use a freshly prepared solution or to re-standardize the concentration of your stock solution before use.[2]
-
To minimize evaporation, store solutions in small, tightly sealed vials with minimal headspace. Using vials with rubber and aluminum caps (B75204) is recommended.[7]
-
For lower concentration working solutions, consider preparing them fresh from a higher concentration stock solution on the day of use.[6]
-
Data Presentation
Table 1: Stability of DPCP in Acetone at Different Temperatures
| Concentration | Storage Temperature | Time | Remaining DPCP (%) | Reference |
| 0.1% and 3.0% | Room Temperature (~25°C) | 45 days | 0% | [1][4] |
| 0.1% and 3.0% | Refrigerator (~4°C) | 60 days | Negligible decomposition | [1][4] |
Table 2: Influence of Concentration on the Stability of DPCP in Acetone at 5°C ± 3°C (Protected from Light)
| Concentration | Stability Assessment (up to 6 months) | Reference |
| 2% | Stable | [5][6] |
| 1% | Stable | [5][6] |
| 0.5% | Stable | [5][6] |
| 0.1% | Assay dropped during 3 months | [5][6] |
| 0.05% | Assay dropped during 3 months | [5][6] |
| 0.01% | Assay dropped during 3 months | [5][6] |
| 0.001% | Decomposed in less than 1 month | [5] |
Experimental Protocols
Protocol 1: Preparation of a 2% DPCP Stock Solution in Acetone
-
Accurately weigh 20 mg of DPCP powder.
-
Transfer the powder to a suitable volumetric flask (e.g., 1 mL).
-
Add a small amount of acetone to dissolve the DPCP.
-
Once dissolved, add acetone to the flask until the final volume of 1 mL is reached.
-
Mix the solution thoroughly to ensure homogeneity.
-
Transfer the solution to an amber-colored, airtight glass vial for storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis of DPCP
This protocol is based on a reported method for the analysis of DPCP stability.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Zorbax Bonus-RP C18, 150 mm × 4.6 mm.[5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water in a 70:30 ratio.[5]
-
Flow Rate: 1 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Detection Wavelength: 205 nm.[5]
-
Procedure:
-
Prepare sample solutions of DPCP in the mobile phase to a concentration of 100 ppm.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the DPCP peak and any potential degradation product peaks. The stability is assessed by the change in the peak area of DPCP over time.
-
Visualizations
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Practicality in Using Diphenyl Cyclo Propenone for Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. A NOVEL FORMULA - this compound IN ISOPROPANOL MAY BE USEFUL IN TOPICAL THERAPY OF PATIENTS WITH ALOPECIA AREATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicsearchonline.org [clinicsearchonline.org]
- 6. clinicsearchonline.org [clinicsearchonline.org]
- 7. Preparation and Evaluation of Topical Formulation of this compound for the Treatment of Alopecia Areata | ClinicSearch [clinicsearchonline.org]
Minimizing side effects of topical Diphenylcyclopropenone treatment
Technical Support Center: Diphenylcyclopropenone (DPCP) Treatment
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing and managing the side effects associated with topical this compound (DPCP) treatment during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DPCP and why does it cause side effects?
This compound (DPCP) is a contact sensitizing agent used in topical immunotherapy, most commonly for alopecia areata.[1] Its therapeutic effect is based on inducing a localized allergic contact dermatitis. This inflammatory response is believed to redirect the autoimmune attack on hair follicles, allowing for hair regrowth.[1] The intended mechanism—creating a controlled dermatitis—is also the source of its primary side effects, which are essentially an overstimulation of this inflammatory process.[1]
Q2: What are the most common side effects observed during DPCP treatment?
A mild, localized dermatitis with some redness and itching is the desired therapeutic reaction and is expected to last 24-48 hours.[1] However, more significant side effects can occur. The most frequently reported adverse effects include severe contact dermatitis (eczema) with blistering, regional lymphadenopathy (swollen lymph nodes), and pruritus (itching).[2][3][4]
Q3: How can the severity of the initial reaction be controlled?
Careful dose titration is the key to controlling the reaction. After the initial sensitization with a high concentration (typically 2%), subsequent weekly treatments should begin with a very low concentration (e.g., 0.00001% to 0.001%).[5][6][7] The concentration is then gradually increased until a mild, tolerable eczematous reaction is achieved.[5][7] This minimizes the risk of severe blistering and discomfort.
Q4: Are there any long-term side effects associated with DPCP use?
Most side effects resolve after stopping treatment.[1] However, pigmentary changes, such as hyperpigmentation (darkening of the skin) and hypopigmentation or vitiligo-like white marks, can be permanent in some cases.[1][2]
Q5: What precautions should be taken when handling and preparing DPCP solutions?
DPCP is a potent allergen.[8] Health care professionals and researchers must wear gloves, a face mask, and an apron during preparation and application to avoid accidental sensitization.[8] DPCP is degraded by UV radiation and heat; therefore, solutions should be stored in dark glass bottles away from sunlight, preferably at low temperatures (around 4-5°C).[1][8][9] Patients should be advised to protect the application area from sunlight for at least 24-48 hours.[5][7]
Troubleshooting Guides
Issue 1: Severe Blistering and Edema at the Application Site
-
Q: A subject has developed severe blistering and swelling after a recent application. How should this be managed?
-
A: Immediately cease DPCP application. If the solution is still on the skin, it should be washed off.[10] Treatment for the severe reaction includes the application of potent topical corticosteroids and cool compresses.[1] In very severe cases, a short course of oral corticosteroids (e.g., prednisone) may be necessary to control the inflammation.[1] Once the reaction has fully subsided, DPCP treatment can be cautiously restarted at a significantly lower concentration.
-
Issue 2: Widespread Dermatitis (Autoeczematization)
-
Q: The subject is developing a rash on areas of the body where DPCP was not applied. What is happening and what is the protocol?
-
A: This is known as an autoeczematization or "id" reaction, which is a widespread eczematous reaction remote from the primary site of inflammation.[1] This indicates a strong systemic immune response. DPCP treatment should be paused immediately. Management typically involves topical steroids for the affected areas and, in some cases, systemic antihistamines for itching.[11] The decision to restart DPCP should be made carefully, likely at a much lower concentration, after the widespread rash has completely resolved.
-
Issue 3: Pigmentary Changes (Hyperpigmentation or Hypopigmentation)
-
Q: We have observed white (hypopigmented) patches developing in the treatment area. What is the cause and what should be done?
-
A: DPCP can induce vitiligo-like depigmentation, which is a rare but documented side effect.[2][12] The exact mechanism is not fully understood but may involve a cytotoxic effect on melanocytes.[12] If this occurs, discontinuation of DPCP is recommended.[12] Management may include topical corticosteroids or other treatments for vitiligo, although success rates vary.[12] It is crucial to inform the subject that this side effect can be permanent.[1]
-
Issue 4: Inconsistent Subject Reaction to a Stable DPCP Concentration
-
Q: A subject who was stable on a specific DPCP concentration is now showing no reaction or a very strong reaction. What could be the cause?
-
A: This variability can be due to several factors.
-
Solution Instability: Check the preparation and storage of the DPCP solution. Low concentrations of DPCP in acetone (B3395972) can degrade, especially if not stored properly (cool and dark).[13][14] Propylene (B89431) glycol can be used as a primary solvent to improve the stability of lower concentrations.[13][14]
-
Application Variability: Ensure the application technique is consistent. The amount of solution and the area covered should be uniform for each treatment.
-
Immune System Fluctuation: The subject's immune response can vary. Re-titration of the DPCP dose (either up or down) may be necessary to re-establish the desired mild eczematous reaction.
-
-
Data Presentation: Side Effect Frequencies
The following table summarizes the frequency of common side effects reported in various studies. Frequencies can vary based on the patient population and treatment protocol.
| Side Effect | Reported Frequency | References |
| Mild Contact Dermatitis | Intended effect in all patients | [3][6] |
| Severe Eczema / Blistering | 22.2% - 40.7% | [6][15] |
| Regional Lymphadenopathy | 11.3% - 40.7% | [2][6][7] |
| Pruritus (Itching) | 13.8% (Generalized) | [2] |
| Hyperpigmentation | 6.3% - 22% | [2][3][6] |
| Dermatitis on Remote Site | 23.8% | [2] |
| Contact Urticaria (Hives) | 8.8% | [2] |
| Hypopigmentation / Vitiligo | 1.3% - 7% | [2][3] |
Experimental Protocols
Protocol 1: Standard DPCP Sensitization and Application
-
Sensitization: Apply a 2% DPCP solution in acetone to a small (e.g., 4x4 cm) area on the subject's scalp or inner arm.[1][6] Cover the area and instruct the subject to keep it dry and protected from light for 24-48 hours before washing.[5]
-
Waiting Period: Wait two weeks after sensitization before beginning weekly treatments.[6][7] This allows for the development of an allergic memory response.
-
Initial Treatment: Begin weekly applications with a very low concentration of DPCP (e.g., 0.001%).[6][7] Apply the solution to the affected areas using a cotton swab.[5]
-
Dose Titration: Gradually increase the concentration weekly or bi-weekly (e.g., 0.01%, 0.05%, 0.1% and so on) until a mild, tolerable erythema and pruritus lasting 24-48 hours is achieved. This is the maintenance dose.[1][7][10]
-
Maintenance Therapy: Continue weekly application with the established maintenance dose. The treatment should be continued for at least 6 months before evaluating its efficacy.[1]
Protocol 2: Preparation and Storage of DPCP Solutions
-
Stock Solution (2%): To prepare a 2% stock solution, dissolve 20 mg of DPCP powder in 1 ml of acetone.[8] For larger volumes, maintain this ratio.
-
Storage: Store the stock solution and all dilutions in dark, airtight glass bottles at a refrigerated temperature (e.g., 5°C ± 3°C) to minimize degradation from light and heat.[8][13]
-
Dilutions: Prepare lower concentrations by diluting the stock solution with acetone as needed.[5] Due to the rapid evaporation of acetone and the lower stability of dilute solutions, it is best to prepare fresh dilutions for each use or prepare them in small batches.[5][8]
-
Enhanced Stability for Low Concentrations: For concentrations below 0.1%, consider using propylene glycol as the primary solvent and diluting with acetone only at the time of application.[13][14] This method has been shown to improve the stability of lower concentration solutions.[13][14]
| DPCP Concentration | Stability in Acetone at 5°C ± 3°C (without light) |
| 2%, 1%, 0.5% | Stable for at least 6 months |
| 0.1%, 0.05%, 0.01% | Assay values may decline over 3 months |
| 0.001% | Can decompose in less than one month |
| Data summarized from stability studies.[13][14] |
Visualizations
Caption: DPCP treatment workflow from initial sensitization to maintenance therapy.
Caption: Decision tree for managing common adverse events during DPCP therapy.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tressless.com [tressless.com]
- 5. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THE EFFICACY OF TOPICAL DIPHENCYPRONE IN THE TREATMENT OF ALOPECIA AREATA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practicality in Using Diphenyl Cyclo Propenone for Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. skincarecentre.ca [skincarecentre.ca]
- 11. Contact Dermatitis | Symptoms, Treatment & Management [aaaai.org]
- 12. Depigmentation Following this compound Immunotherapy Leading to Discontinuation of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicsearchonline.org [clinicsearchonline.org]
- 14. Preparation and Evaluation of Topical Formulation of this compound for the Treatment of Alopecia Areata | ClinicSearch [clinicsearchonline.org]
- 15. Treatment of alopecia areata with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diphenylcyclopropenone (DPCP) Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenylcyclopropenone (DPCP) therapy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Scenario 1: Suboptimal or No Inflammatory Response to DPCP Sensitization
Question: My experimental subjects are not showing the expected eczematous reaction after the initial sensitization with 2% DPCP. What could be the issue and how can I troubleshoot this?
Answer:
A successful sensitization is crucial for the therapeutic effect of DPCP. A lack of response can stem from several factors:
-
Improper Application Technique: Ensure the 2% DPCP solution is applied to a clean, dry, and intact skin surface, typically on the upper arm or scalp. The area should be occluded for 24-48 hours and protected from sunlight, as DPCP is light-sensitive.[1]
-
DPCP Solution Integrity: DPCP in acetone (B3395972) is susceptible to degradation.[1] Verify the freshness and proper storage of your DPCP solution. It should be stored in a dark, glass bottle away from light and heat.[1] The shelf-life of a compounded preparation is typically around 6 months.[1]
-
Individual Variation in Immune Response: A small percentage of individuals may have a delayed or weak response to sensitization. Consider a second sensitization application after 2 weeks if no reaction is observed.
-
Incorrect Concentration: Double-check the concentration of the sensitizing solution to ensure it is 2%.
Experimental Protocol: Initial Sensitization
-
Prepare a 2% (w/v) solution of DPCP in acetone.
-
Select a 2x2 cm area of skin on the subject's upper arm or a designated area on the scalp.
-
Apply a uniform layer of the 2% DPCP solution to the selected area.
-
Cover the application site with an occlusive dressing.
-
Instruct the subject to keep the area dry and protected from light for 48 hours.
-
After 48 hours, remove the dressing and assess the site for signs of an eczematous reaction (erythema, edema, pruritus).
Scenario 2: Inconsistent or Unpredictable Responses to Weekly DPCP Applications
Question: I am observing variable hair regrowth and inflammatory responses in my subjects despite following a consistent weekly DPCP application protocol. What factors could be contributing to this inconsistency?
Answer:
Inconsistent responses are a known challenge in DPCP therapy. Several factors can influence the outcome:
-
Concentration Titration: The key to successful DP-CP therapy is to elicit a mild, persistent contact dermatitis. The concentration of DPCP may need to be adjusted for each subject. If the reaction is too weak, the concentration should be gradually increased. Conversely, if the reaction is too severe (e.g., blistering, severe itching), the concentration should be decreased.[1]
-
Application Frequency: While weekly applications are standard, some studies suggest that longer intervals (e.g., every 3 weeks) may yield better results and improve patient comfort.[2]
-
Application to the Entire Scalp: Research indicates that applying DPCP to the entire scalp, including areas without visible hair loss, is associated with a better treatment response compared to treating only the affected patches.[3]
-
Underlying Patient Factors: Comorbidities such as atopy and thyroid disease have been negatively correlated with treatment response.[3][4]
Logical Relationship: Factors Influencing DPCP Response
Caption: Key factors influencing the outcome of DPCP therapy.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for DPCP in treating alopecia areata?
The exact mechanism is not fully elucidated, but it is believed to work through "antigenic competition". By inducing a contact dermatitis, DPCP creates a new inflammatory focus that is thought to divert the autoimmune response away from the hair follicles.[5] This process may involve:
-
Induction of Apoptosis in Perifollicular Lymphocytes: Studies have shown an increase in apoptosis of T cells around the hair follicles following DPCP treatment.[6]
-
Modulation of Cytokine Profiles: DPCP therapy can alter the balance of T-helper (Th) cell responses, often leading to a decrease in Th1 cytokines (like IFN-γ) and an increase in Th2 cytokines (like IL-4, IL-5, and IL-13) in responders.[7][8]
-
Upregulation of the TSLP/OX40L/IL-13 Pathway: In some patients, DPCP may upregulate this pathway, which is involved in initiating and maintaining Th2 immune responses.[7][8]
Signaling Pathway: Proposed DPCP Mechanism of Action
Caption: Simplified signaling pathway of DPCP therapy.
2. What are the common predictors of poor response or resistance to DPCP therapy?
Several factors have been associated with a lower likelihood of a positive response to DPCP treatment:
-
Extent of Hair Loss: Patients with more extensive hair loss, such as alopecia totalis (AT) or alopecia universalis (AU), tend to have lower response rates.[4][9]
-
Comorbidities: A history of atopy (atopic dermatitis, allergic rhinitis, asthma) and thyroid disease are significant predictors of a poor treatment outcome.[3][4]
-
Disease Duration: While some studies show mixed results, a longer duration of alopecia areata before starting DPCP therapy can be associated with a poorer prognosis.
3. What quantitative data is available on DPCP treatment response rates?
Response rates to DPCP therapy can vary widely. The following table summarizes data from several studies.
| Study Cohort | Number of Patients | Treatment Duration | Response Criteria | Success Rate | Citation(s) |
| Alopecia Totalis/Universalis | 18 | 6 months | >75% hair regrowth | 33.3% | [9] |
| Alopecia Areata | 412 | Not specified | Partial to Complete Response | 51.7% | [3] |
| Alopecia Areata | 50 | Median of 3 years | ≥50% terminal hair regrowth | 71% (AT), 56% (AU) | [4] |
| Severe Alopecia Areata | 27 | 6-12 months | Complete Remission (90-100% regrowth) | 22.2% | [10] |
| Recalcitrant Alopecia Areata | 41 | Not specified | Significant Response | 50-52.1% | [11] |
4. Is the severity of the initial sensitization reaction predictive of the final clinical outcome?
No, research suggests that the intensity of the initial reaction to 2% DPCP sensitization is not correlated with the final hair regrowth rate.[12] The primary predictor of the clinical response appears to be the initial severity of the alopecia areata itself.[12]
5. What are the key steps in a typical experimental workflow for DPCP treatment?
The following workflow outlines the standard procedure for administering DPCP therapy in a research setting.
Experimental Workflow: DPCP Therapy
Caption: A typical experimental workflow for DPCP therapy.
Experimental Protocol: Weekly DPCP Application and Titration
-
Preparation of Dilutions: Prepare a range of DPCP concentrations in acetone (e.g., 0.001%, 0.01%, 0.1%, 0.5%, 1%, 2%) from a stock solution.[2] Store in dark, glass vials.
-
Initial Application: Two weeks after successful sensitization, begin weekly applications with a very low concentration (e.g., 0.001%).[10]
-
Application Procedure: The subject or a trained technician should apply the prescribed concentration to the entire scalp using a cotton-tipped applicator. Gloves must be worn.[1]
-
Post-Application Care: The scalp should be protected from sunlight for 24-48 hours.[1] The solution is typically washed off after a specified period (e.g., 24 hours).[1]
-
Titration: At each weekly visit, assess the inflammatory reaction from the previous application. The goal is to achieve a mild erythema and pruritus lasting for about 48 hours.[11]
-
If the reaction is absent or too weak, increase to the next higher concentration.
-
If the reaction is too strong (e.g., severe blistering, discomfort), withhold treatment for a week and restart at a lower concentration.
-
If the reaction is optimal, continue with the same concentration.
-
-
Maintenance: Once significant hair regrowth is achieved, the frequency of application may be gradually reduced.
6. What are the potential adverse effects of DPCP therapy?
While generally considered safe, DPCP therapy can have side effects, most of which are related to the induced contact dermatitis. Common adverse effects include:
-
Severe eczematous reaction/blistering[10]
-
Pruritus (itching)[4]
-
Hyperpigmentation or hypopigmentation[10]
-
Contact urticaria (hives)[1]
-
Widespread eczema (autoeczematization)[1]
Rarely, an erythema multiforme-like reaction can occur.[1] It is crucial to monitor subjects closely for these adverse events and adjust the treatment protocol accordingly.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors Affecting the Response and Patient Satisfaction of Topical Immunotherapy in Alopecia Areata: A Nationwide Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Efficacy of this compound in Alopecia Areata: Retrospective Data Analysis of 50 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound treatment of alopecia areata induces apoptosis of perifollicular lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound plays an effective therapeutic role by up-regulating the TSLP/OX40L/IL-13 pathway in severe alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. Treatment Response to this compound in Patients with Alopecia Totalis/Universalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A retrospective comparative study of the efficacy and safety of two regimens of this compound in the treatment of recalcitrant alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Is the severity of initial sensitization to this compound in alopecia areata patients predictive of the final clinical response? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Diphenylcyclopropenone (DPCP)-Induced Contact Dermatitis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenylcyclopropenone (DPCP). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental use.
Troubleshooting Guides
Issue: Severe Skin Reactions and Subject Discomfort
Question: An unexpectedly severe eczematous reaction, including intense erythema, blistering, and severe itching, is observed after DPCP application. How should this be managed in an experimental setting?
Answer:
Severe reactions are a known potential side effect of DPCP-induced contact dermatitis.[1][2] Proper management is crucial for subject welfare and data integrity.
-
Immediate Action: If a severe reaction occurs, the priority is to alleviate the subject's discomfort. Treatment should be stopped promptly.[1] Topical corticosteroids of appropriate potency can be applied to the affected area to reduce inflammation. In cases of severe blistering or widespread reaction, systemic corticosteroids may be considered.
-
Concentration Adjustment: For future applications in the same subject, the DPCP concentration should be significantly reduced.[1] The goal is to elicit a mild, manageable dermatitis, characterized by redness and itching, which typically lasts for 24-48 hours.[1]
-
Application Frequency: The frequency of DPCP application can also be adjusted. If weekly applications are too aggressive, consider extending the interval to every two to four weeks.[3]
-
Documentation: Thoroughly document the severity of the reaction, including photographic evidence and clinical scoring (e.g., erythema, induration). This data is valuable for understanding dose-response relationships.[4]
Question: Swollen lymph nodes are observed near the DPCP application site. Is this a cause for concern?
Answer:
Regional lymphadenopathy, particularly behind the ears when DPCP is applied to the scalp, is a commonly reported side effect and is generally considered a part of the expected immune response.[1][2] However, it should be monitored. If the swelling is excessive, painful, or accompanied by systemic symptoms like fever, further investigation is warranted to rule out secondary infection.
Question: Unexpected pigmentary changes (hyperpigmentation or hypopigmentation) are developing at the application site. What is the cause and can it be reversed?
Answer:
Hyperpigmentation and, less commonly, hypopigmentation or vitiligo are potential side effects of DPCP treatment.[1][2] These changes may be permanent.[1] The exact mechanism is not fully understood but is likely related to the inflammatory process. To minimize this risk, it is important to avoid overly aggressive reactions by carefully titrating the DPCP concentration. Subjects should also be advised to avoid sun exposure on the treated areas, as DPCP is degraded by sunlight and inflammation can increase the risk of post-inflammatory hyperpigmentation.[1]
Frequently Asked Questions (FAQs)
Experimental Protocol and Handling
Question: What is the standard protocol for inducing contact dermatitis with DPCP in a research setting?
Answer:
A typical experimental protocol involves a sensitization phase followed by a challenge phase.[1][2][5]
-
Sensitization: A high concentration of DPCP (e.g., 2%) in a suitable solvent like acetone (B3395972) is applied to a small, defined area of the skin (e.g., inner arm or scalp).[1][2] This patch is typically left in place for 2-3 days to induce an initial allergic response.[1]
-
Challenge (Elicitation): After a period of approximately two weeks, a much lower concentration of DPCP (starting as low as 0.001%) is applied to the target area.[1][2] The concentration is gradually increased in subsequent applications (e.g., weekly) until a mild, sustained dermatitis is achieved.[1]
Question: How should DPCP solutions be prepared and stored to ensure stability?
Answer:
DPCP solutions are sensitive to light and temperature.
-
Solvent Choice: Acetone is a common solvent for DPCP; however, studies have shown that DPCP in acetone can decompose completely within 45 days at room temperature.[6][7][8] Propylene (B89431) glycol and isopropanol (B130326) have demonstrated better stability at room temperature.[6][7][8] For lower concentrations, using propylene glycol as a primary solvent and diluting with acetone at the time of application is recommended.[9]
-
Storage Conditions: The preferred storage condition for all DPCP solutions is in a refrigerator at approximately 4°C, protected from light in an amber-colored vial.[6][7][8][9] Under these conditions, decomposition is negligible for at least 60 days.[6][7][8] Higher concentrations of DPCP (e.g., 0.5% and above) show better stability than lower concentrations.[9]
Mechanism of Action and Immune Response
Question: What is the underlying immunological mechanism of DPCP-induced contact dermatitis?
Answer:
DPCP is a hapten, a small molecule that becomes immunogenic upon binding to skin proteins.[4][10] The resulting allergic contact dermatitis is a T-cell mediated, delayed-type hypersensitivity (DTH) reaction.[4][10] The immune response is characterized by a Th1/Th17 polarization, with an upregulation of cytokines such as IFN-γ, IL-1, and IL-17.[11] This leads to the infiltration of T-cells (primarily CD8+) and dendritic cells into the skin, causing the characteristic inflammation.[4][11]
Question: What are the key cellular and molecular changes observed during the peak and resolution phases of the DPCP reaction?
Answer:
-
Peak Phase (Day 3): This phase is characterized by a significant influx of T-cells and CD11c+ dendritic cells into the skin.[4] There is a marked increase in the expression of pro-inflammatory cytokines associated with Th1 (IFNγ), Th2 (IL-13), and Th17 (IL-17) T-cell subsets.[4]
-
Resolution Phase (Day 14): By day 14, clinical inflammation is visibly reduced.[4] There is a corresponding decrease in the expression of most T-cell subset cytokines, with the largest declines seen in IL-9 and IL-13.[4] However, some negative immune regulators may remain elevated, suggesting an active process of immune suppression.[4]
Data Presentation
Table 1: Stability of DPCP in Various Solvents at Room Temperature
| Solvent | Concentration | Decomposition after 45 days | Decomposition after 60 days |
| Acetone | 0.1% and 3.0% | Complete (100%) | - |
| Ethanol | 0.1% and 3.0% | Visible | Significant |
| Isopropanol | 0.1% and 3.0% | Visible | Less than Ethanol |
| Propylene Glycol | 0.1% and 3.0% | Visible | Least among all solvents |
Data summarized from studies indicating that at refrigerated temperatures (~4°C) and protected from light, all solutions showed negligible decomposition after 60 days.[6][7][8]
Table 2: Key Cytokine mRNA Fold-Changes in DPCP-Treated Skin (Peak Response at Day 3)
| Cytokine | Associated T-cell Subset | Approximate Fold-Increase (log2 scale) |
| IFNγ | Th1 | > 3.2 |
| IL-13 | Th2 | > 3.2 |
| IL-17 | Th17 | > 3.2 |
| IL-9 | Th9 | > 3.2 |
| Foxp3 | Treg | ~6-fold increase |
Data derived from RT-PCR analysis of skin biopsies 3 days after DPCP challenge, showing a broad activation of T-cell subsets.[4]
Experimental Protocols
Protocol 1: Induction of Allergic Contact Dermatitis in a Murine Model
-
Sensitization (Day 0):
-
Anesthetize the mouse.
-
Shave a small area on the abdomen.
-
Apply 100 µl of 0.5% DPCP in a 4:1 acetone/olive oil vehicle to the shaved abdomen.
-
-
Challenge (Day 5):
-
Measure the baseline ear thickness using a digital micrometer.
-
Apply 20 µl of a lower concentration of DPCP (e.g., 0.1%) to both sides of one ear.
-
Apply 20 µl of the vehicle alone to the contralateral ear as a control.
-
-
Measurement (Day 6):
-
24 hours after the challenge, measure the ear thickness of both ears again.
-
The degree of swelling (change in ear thickness) in the DPCP-treated ear compared to the control ear is the primary endpoint.
-
Protocol 2: Human Patch Testing for DPCP Sensitization
-
Sensitization:
-
Apply a 2% DPCP solution in acetone to a 2x2 cm filter paper.
-
Place the saturated filter paper on a designated skin area (e.g., the back or upper arm).
-
Occlude the patch for 48 hours.[3]
-
-
Confirmation of Sensitization (2 weeks post-sensitization):
-
Initiation of Treatment/Challenge:
Mandatory Visualization
Caption: DPCP signaling pathway in allergic contact dermatitis.
Caption: Experimental workflow for DPCP-induced contact dermatitis.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of alopecia areata with this compound: methodology based on the principles of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characterization of human skin response to diphencyprone at peak and resolution phases: therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Models of Allergic Contact Dermatitis: Practical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. A NOVEL FORMULA - this compound IN ISOPROPANOL MAY BE USEFUL IN TOPICAL THERAPY OF PATIENTS WITH ALOPECIA AREATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicsearchonline.org [clinicsearchonline.org]
- 10. Early events in the induction of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The gene expression and immunohistochemical time-course of this compound-induced contact allergy in healthy humans following repeated epicutaneous challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diphenylcyclopropenone (DPCP) Topical Formulations
This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the solubility of Diphenylcyclopropenone (DPCP) for topical delivery. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound (DPCP) for topical applications?
A1: DPCP is a lipophilic organic compound that is practically insoluble in water.[1][2] It is soluble in several organic solvents. Commonly used solvents for topical preparations include acetone (B3395972), propylene (B89431) glycol, ethanol, and isopropanol (B130326).[1] For laboratory research, Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are also effective solvents.[3] Acetone is a standard solvent used in clinical settings because it evaporates quickly after application to the skin.[4][5]
Q2: Why is acetone commonly used, and what are its limitations?
A2: Acetone is widely used because DPCP dissolves well in it, and its rapid evaporation is a desirable characteristic for topical application.[4][5] Furthermore, acetone is a strong UV-light absorber, which helps inhibit the degradation of DPCP, a compound sensitive to ultraviolet radiation.[4][5] However, a significant limitation is the poor stability of DPCP in acetone, especially at lower concentrations and room temperature.[4][6] One study found that a 0.1% DPCP solution in acetone decomposed completely after 45 days at room temperature.[6][7] Acetone's high volatility can also lead to changes in concentration as the solvent evaporates during storage or application.[5]
Q3: Are there more stable alternatives to acetone for preparing DPCP solutions?
A3: Yes, propylene glycol and isopropanol have been shown to be more stable solvents for DPCP, particularly for long-term storage.[4][6][8] Propylene glycol is a good primary solvent, and a recommended method for preparing lower, more stable concentrations involves dissolving DPCP in propylene glycol first, and then diluting with acetone at the time of application.[4][9] Studies have shown that solutions in propylene glycol and isopropanol are the most stable at room temperature.[6][8] For optimal stability, all DPCP solutions should be stored in a refrigerator at approximately 4-5°C and protected from light.[4][6]
Q4: How can the aqueous solubility of DPCP be significantly enhanced for novel formulations?
A4: A highly effective method for enhancing the aqueous solubility of DPCP is through the formation of inclusion complexes with cyclodextrins.[2][10] Studies using β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HPβCD) have demonstrated a significant increase in DPCP's dissolution.[2][11] Using a 3D ball milling method, the dissolution of DPCP was substantially improved, with the HPβCD complex showing greater solubility enhancement than the β-CD complex.[2][12] This approach avoids the need for organic solvents and can improve the drug's anti-inflammatory effects at lower doses.[2][10]
Q5: What are the typical concentrations of DPCP used in topical immunotherapy?
A5: Topical immunotherapy with DPCP involves an initial sensitization step, followed by weekly maintenance applications.[13][14] Sensitization is typically performed once with a high concentration, usually 2%, applied to a small area.[9][13][15] Subsequent weekly treatments use much lower concentrations, ranging from 0.001% to 1%, which are adjusted to elicit a mild eczematous reaction.[9][15][16]
Troubleshooting Guides
Problem: The DPCP powder is not fully dissolving in the solvent.
-
Possible Cause 1: Solvent Saturation. The amount of DPCP may exceed its solubility limit in the volume of solvent used.
-
Solution: Verify the solubility of DPCP in your chosen solvent from reliable sources (see Table 1). If necessary, increase the volume of the solvent incrementally until the powder dissolves completely.
-
-
Possible Cause 2: Insufficient Agitation. The mixture may require more energy to facilitate dissolution.
-
Solution: Employ mechanical mixing methods. Vortex the solution vigorously for at least one minute.[17] If particles remain, use a sonication bath to break up agglomerates.[17] Gentle warming in a water bath (e.g., to 37°C) can also be used, but caution is advised due to DPCP's sensitivity to heat.[5][17]
-
Problem: A previously clear DPCP solution has become cloudy or formed a precipitate.
-
Possible Cause 1: Temperature Fluctuation. The solution may have been stored at a lower temperature than the one at which it was prepared, causing the solute to crash out. This is common in highly concentrated solutions.
-
Solution: Gently warm the solution to room temperature or the original preparation temperature. Mild agitation or sonication may be required to redissolve the precipitate.[17] To prevent recurrence, consider preparing a less concentrated stock solution.
-
-
Possible Cause 2: Solvent Evaporation. If the container is not sealed properly, volatile solvents like acetone can evaporate, increasing the concentration of DPCP beyond its solubility limit.[5]
-
Possible Cause 3: Chemical Degradation. DPCP can degrade, especially when exposed to light and heat, and the degradation products may be less soluble.[4][5]
-
Solution: Store all DPCP solutions in amber, light-protected vials at refrigerated temperatures (5°C ± 3°C).[4] Discard any solution that shows unexpected precipitation that cannot be resolved by warming or agitation.
-
Problem: The stability of my low-concentration DPCP solutions (e.g., <0.1%) is poor.
-
Possible Cause: Accelerated Decomposition. DPCP is known to be less stable at lower concentrations, particularly in acetone.[4][9]
-
Solution 1: Prepare Freshly. For the most accurate dosing, dilute a higher concentration stock solution (e.g., 2%) to the desired low concentration immediately before each use.[4][5]
-
Solution 2: Use a Two-Solvent System. To improve stability for storage, prepare the diluted solution using propylene glycol as the primary solvent.[4][9] Acetone can be added at the time of application if its rapid evaporation properties are desired. This method has been shown to provide better stability for lower concentrations compared to acetone alone.[4][9]
-
Data Presentation
Table 1: Solubility of this compound (DPCP) in Various Solvents
| Solvent | Solubility | Concentration (w/v) | Notes |
|---|---|---|---|
| Water | Insoluble/Sparingly Soluble | ~18.9 µg/mL | DPCP is a lipophilic compound with very low aqueous solubility.[1][12] |
| Acetone | Soluble | Not specified, but used for up to 2% solutions. | Standard solvent for clinical use; however, solutions can be unstable.[1][6][9] |
| Propylene Glycol | Soluble | Not specified, but used for up to 3% solutions. | Offers better stability than acetone, especially at room temperature.[1][6][8] |
| Ethanol | Soluble | ~14 mg/mL | A viable organic solvent for DPCP.[3][8] |
| Isopropanol | Soluble | Not specified, but used for up to 3% solutions. | Shows good stability, comparable to propylene glycol.[1][6][8] |
| Dimethyl sulfoxide (DMSO) | Soluble | ~20 mg/mL | Common laboratory solvent for creating stock solutions.[3] |
| Dimethylformamide (DMF) | Soluble | ~20 mg/mL | Common laboratory solvent for creating stock solutions.[3] |
| DMSO:PBS (pH 7.2) (1:1) | Sparingly Soluble | ~0.5 mg/mL | For use in aqueous buffers, DPCP should first be dissolved in DMSO.[3] |
Table 2: Enhancement of DPCP Aqueous Dissolution with Cyclodextrins
| Formulation | Dissolution Concentration at 15 min | Fold Increase vs. Intact DPCP | Method |
|---|---|---|---|
| Intact DPCP | 5.70 µg/mL | - | Baseline measurement in dissolution test.[2] |
| DPCP/β-CD (1:1 complex) | 17.5 µg/mL | ~3.1x | Inclusion complex prepared by 3D ball milling.[2][11] |
| DPCP/HPβCD (1:1 complex) | 58.4 µg/mL | ~10.2x | Inclusion complex prepared by 3D ball milling.[2][11] |
Experimental Protocols
Protocol 1: Standard Preparation of DPCP in Acetone (for direct use)
-
Objective: To prepare a 2% (w/v) stock solution and a 0.1% (w/v) dilution of DPCP in acetone.
-
Materials: this compound powder (purity ≥95%), acetone (analytical grade), analytical balance, amber glass vials with airtight caps, volumetric flasks, pipettes.
-
Procedure (2% Stock Solution): a. Weigh 100 mg of DPCP powder using an analytical balance.[9] b. Transfer the powder to a 5 mL amber volumetric flask. c. Add approximately 4 mL of acetone to the flask. d. Cap the flask and vortex or sonicate until the DPCP powder is completely dissolved, resulting in a transparent solution.[9] e. Add acetone to the flask to bring the final volume to 5.0 mL. Mix thoroughly.
-
Procedure (0.1% Dilution): a. Using a calibrated pipette, transfer 0.25 mL of the 2% DPCP stock solution into a 5 mL amber volumetric flask.[9] b. Add acetone to bring the final volume to 5.0 mL.[9] c. Cap and invert the flask several times to ensure homogeneity.
-
Storage: Store all solutions in tightly sealed amber glass vials at 5°C ± 3°C, protected from light.[4]
Protocol 2: Preparation of a More Stable Diluted DPCP Solution using a Two-Solvent Method
-
Objective: To prepare a diluted DPCP formulation with improved stability using propylene glycol as a primary solvent.
-
Materials: 2% DPCP in acetone stock solution (prepared as in Protocol 1), propylene glycol, amber glass vials.
-
Procedure: a. This method is recommended for preparing lower concentrations (e.g., 0.1%, 0.05%, etc.) for storage.[9] b. To prepare a formulation that will be 0.1% DPCP upon final dilution, pipette 0.2 mL of the 2% DPCP stock solution into a vial.[18] c. Add 0.8 mL of propylene glycol to the same vial.[18] d. Seal the vial and mix. This creates a stable intermediate solution. e. At the time of application: Dilute this intermediate solution with the appropriate amount of acetone to reach the final desired volume and concentration. For example, to make a final 5 mL solution, acetone would be added.
-
Storage: Store the DPCP-propylene glycol intermediate solution in a tightly sealed amber glass vial at 5°C ± 3°C.[4]
Protocol 3: General Protocol for Solubility Assessment
-
Objective: To determine the solubility of DPCP in a test solvent by visual inspection.
-
Materials: DPCP powder, test solvent(s), analytical balance, multiple small-volume glass vials, vortex mixer, sonicator, water bath.
-
Procedure: a. Prepare a stock solution at a high concentration (e.g., 20 mg/mL) by adding a pre-weighed amount of DPCP to a known volume of the test solvent in a vial.[19] b. Vortex the mixture vigorously for 1 minute and visually inspect for undissolved particles against a dark background.[17] c. If the solid is not dissolved, sonicate the vial for 10-15 minutes and inspect again.[17] d. If the solid persists, warm the vial in a water bath at 37°C for 30 minutes, followed by vortexing, and inspect again.[17] e. If the test compound is still not soluble, the concentration exceeds its solubility limit. Perform a serial dilution. f. To do this, increase the solvent volume by a factor of 10 to create a new, lower concentration (e.g., 2 mg/mL).[19] g. Repeat steps b-d at this new concentration. h. Continue this process of serial dilution until a concentration is reached where the DPCP completely dissolves. The highest concentration at which DPCP is fully dissolved is the estimated solubility.
Visualizations
Caption: Experimental workflow for preparing a topical DPCP solution.
Caption: Postulated TSLP/OX40L/IL-13 signaling pathway in DPCP therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation, solubility, and anti-inflammatory effects of a complex of this compound/β-cyclodextrin derivatives as the treatment of alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. clinicsearchonline.org [clinicsearchonline.org]
- 5. Practicality in Using Diphenyl Cyclo Propenone for Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STABILITY OF SOLUTIONS OF 2,3-DIPHENYLCYCLOPROPENONE IN VARIOUS SOLVENTS. A NOVEL FORMULA - this compound IN ISOPROPANOL MAY BE USEFUL IN TOPICAL THERAPY OF PATIENTS WITH ALOPECIA AREATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. clinicsearchonline.org [clinicsearchonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation, solubility, and anti-inflammatory effects of a complex of this compound/β-cyclodextrin derivatives as the treatment of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers Publishing Partnerships | Preparation, solubility, and anti-inflammatory effects of a complex of this compound/β-cyclodextrin derivatives as the treatment of alopecia areata [frontierspartnerships.org]
- 13. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dermnetnz.org [dermnetnz.org]
- 15. Treatment Response to this compound in Patients with Alopecia Totalis/Universalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Preparation and Evaluation of Topical Formulation of this compound for the Treatment of Alopecia Areata | ClinicSearch [clinicsearchonline.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Optimizing Diphenylcyclopropenone (DPCP) Concentration for Maximal Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Diphenylcyclopropenone (DPCP).
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for DPCP in experimental settings?
A1: The concentration of DPCP used varies depending on the application, primarily in the treatment of alopecia areata (AA) and warts. A common protocol involves an initial sensitization phase followed by a treatment phase. Sensitization is typically performed with a 2% DPCP solution applied to a small area of skin.[1][2][3][4] Subsequent weekly treatments begin with a much lower concentration, often starting at 0.001% or even as low as 0.00001%, and are gradually increased.[1][2][5] The concentration is adjusted to elicit and maintain a mild eczematous reaction, characterized by erythema and itching, for approximately 48 hours.[1] The maximum concentration used in most studies is 2%.[1][3]
Q2: How should DPCP solutions be prepared and stored to ensure stability?
A2: DPCP is typically dissolved in acetone (B3395972).[4] Due to the volatility of acetone, it is advisable to prepare solutions in small batches.[2] Stock solutions, such as 2% DPCP in acetone, should be stored in dark glass bottles in a cool, dark place, away from direct sunlight, to maintain stability for up to six months.[2][4] Lower concentrations of DPCP in acetone have been found to be less stable over time.[6][7] For lower concentrations, preparing them by diluting a higher concentration stock solution just before use is recommended.[2] Studies have shown that DPCP solutions are most stable when refrigerated at approximately 4°C without light exposure.[8] Propylene glycol has been suggested as a good primary solvent for diluted DPCP formulations to improve stability.[6][7]
Q3: What is the proposed mechanism of action for DPCP?
A3: DPCP is a potent topical sensitizing agent that induces a delayed-type hypersensitivity reaction.[9][10] In conditions like alopecia areata, it is believed to work by creating a new allergic contact dermatitis, which in turn redirects the autoimmune response away from the hair follicles, allowing for hair regrowth.[4] This process is thought to involve the modulation of the immune system, including altering the ratio of CD4/CD8 T-cells in the treated area to be closer to that of normal skin. Some research suggests that DPCP may exert its therapeutic effect by up-regulating the TSLP/OX40L/IL-13 pathway, which is involved in initiating and maintaining Th2 immune responses.[11]
Troubleshooting Guides
Problem 1: No reaction or insufficient eczematous reaction after DPCP application.
-
Possible Cause: The concentration of DPCP may be too low for the individual's sensitivity.
-
Solution: Gradually increase the DPCP concentration in a stepwise manner at each weekly application.[12] For example, you can increase from 0.001% to 0.01%, then to 0.1%, and so on, until a mild, tolerable eczematous reaction (redness and itching) lasting for about 48 hours is achieved.[4][12]
-
Possible Cause: The patient may not have been properly sensitized.
-
Solution: Ensure the initial sensitization step with 2% DPCP was performed correctly and that two weeks have passed before starting treatment with lower concentrations.[1] If sensitization is still not achieved, a second application of the sensitizing concentration may be considered, though this is not a standard protocol.
Problem 2: Severe eczematous reaction, blistering, or widespread rash.
-
Possible Cause: The DPCP concentration is too high for the individual's sensitivity.
-
Solution: Discontinue treatment until the severe reaction subsides. When resuming, use a significantly lower concentration of DPCP.[13] Symptomatic treatment with topical steroids and oral antihistamines can help manage the severe reaction.[14]
-
Possible Cause: Accidental contact with other areas of the body.
-
Solution: Emphasize the importance of careful application using a cotton swab or similar applicator directly to the target area.[4][15] The person applying the solution should wear gloves.[4]
Problem 3: Development of hyperpigmentation or hypopigmentation at the application site.
-
Possible Cause: This is a known potential side effect of DPCP treatment.[4]
-
Solution: Monitor pigmentation changes closely. If they are a concern, discuss discontinuing the treatment with the research subject. In some cases, these pigmentation changes may be permanent.[4]
Problem 4: Inconsistent results or treatment failure.
-
Possible Cause: Several factors can influence the efficacy of DPCP, including the extent and duration of the condition being treated. For alopecia areata, individuals with more extensive hair loss (alopecia totalis/universalis) or a longer disease duration may have a poorer response.[4][5]
-
Solution: Continue the treatment for a sufficient duration, typically at least 6 months, before deeming it a failure.[1][4] Response rates are highly variable, and not all individuals will respond to the treatment.[1]
Data Presentation
Table 1: Efficacy of DPCP in Alopecia Areata
| Study | Number of Patients | Overall Response Rate | Complete Regrowth Rate | Partial Regrowth Rate |
| Aghaei et al. (2005)[1][3] | 27 | 81.5% | 22.2% | 59.3% |
| Retrospective Study (unnamed)[4] | 54 | 55% | 40.7% (Excellent) | 14.8% (Good) |
| General Literature Review[2] | N/A | 60-70% | Not Specified | Not Specified |
| Dr. Oracle AI Review[16] | N/A | 50-83% | 22-48% | Not Specified |
Table 2: Efficacy of DPCP in Warts
| Study | Number of Patients | Clearance Rate (Patients) | Clearance Rate (Lesions) |
| Lee et al. (2014)[17] | 170 | 82.9% | 84.9% |
| Yakkala et al. (2021)[14] | 42 | 83.3% | Not Specified |
| Aghaei (year not specified)[18] | 6 | 100% (4 complete, 2 improved) | Not Specified |
Experimental Protocols
Protocol 1: Topical Immunotherapy with DPCP for Alopecia Areata
-
Sensitization:
-
Treatment:
-
Begin weekly applications of a low concentration of DPCP (e.g., 0.001%) to the affected areas of the scalp.[1][3]
-
Gradually increase the concentration weekly or bi-weekly (e.g., 0.001%, 0.01%, 0.1%, 0.5%, 1%, 2%) until a mild eczematous reaction (erythema, itching) that lasts for approximately 48 hours is achieved.[1][2][4]
-
Once the optimal concentration is determined, continue weekly applications with that concentration.
-
The patient should avoid washing the treated area and sun exposure for 48 hours after each application.[1][2]
-
Treatment should be continued for at least 6 months to evaluate efficacy.[1]
-
Protocol 2: Patch Testing with DPCP
-
Preparation:
-
Prepare a series of DPCP solutions in acetone at various concentrations (e.g., 0.0001%, 0.001%, 0.01%, 0.1%, 1%, 2%).[19]
-
-
Application:
-
After initial sensitization (as described in Protocol 1), apply small amounts of the different DPCP concentrations to individual small areas on the scalp.[19][20]
-
This "multi-concentration level patch test" helps to more quickly identify the optimal concentration that elicits a mild contact dermatitis.[19][20]
-
-
Evaluation:
-
Evaluate the application sites after 48-72 hours to determine which concentration produces the desired mild eczematous reaction.
-
The identified optimal concentration can then be used for subsequent weekly treatments of the entire affected area.[19]
-
Mandatory Visualizations
Caption: Experimental workflow for DPCP immunotherapy.
Caption: Proposed TSLP/OX40L/IL-13 signaling pathway in DPCP therapy.
References
- 1. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Treatment Response to this compound in Patients with Alopecia Totalis/Universalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of Topical Formulation of this compound for the Treatment of Alopecia Areata | ClinicSearch [clinicsearchonline.org]
- 7. clinicsearchonline.org [clinicsearchonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Diphencyprone Treatment of Alopecia Areata: Postulated Mechanism of Action and Prospects for Therapeutic Synergy with RNA Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound plays an effective therapeutic role by up-regulating the TSLP/OX40L/IL-13 pathway in severe alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. THE EFFICACY OF TOPICAL DIPHENCYPRONE IN THE TREATMENT OF ALOPECIA AREATA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical Immunotherapy with this compound Is Effective and Preferred in the Treatment of Periungual Warts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jebmh.com [jebmh.com]
- 15. Bot Verification [medovate.io]
- 16. droracle.ai [droracle.ai]
- 17. Investigations of the efficacy of this compound immunotherapy for the treatment of warts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Treatment of disseminated facial warts with this compound contact immunotherapy [escholarship.org]
- 19. A retrospective comparative study of the efficacy and safety of two regimens of this compound in the treatment of recalcitrant alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multi-Concentration Level Patch Test Guided Diphenyl Cyclopropenone (DPCP) Treatment in Alopecia Totalis or Alopecia Universalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diphenylcyclopropenone (DPCP) Application
This guide provides technical support for researchers, scientists, and drug development professionals utilizing Diphenylcyclopropenone (DPCP) in experimental settings. It offers troubleshooting advice and answers to frequently asked questions regarding the management of common side effects such as pruritus (itching) and erythema (redness).
Frequently Asked Questions (FAQs)
Q1: What are DPCP-induced pruritus and erythema, and why are they an expected outcome?
A1: this compound (DPCP) is a chemical sensitizer (B1316253) used in topical immunotherapy.[1] Its mechanism of action relies on inducing a controlled allergic contact dermatitis (ACD), which is a type of delayed-type hypersensitivity reaction.[1][2] Pruritus and erythema are the primary clinical manifestations of this intended inflammatory response. The reaction is believed to modulate the local immune environment by redirecting autoimmune attacks, for instance, away from hair follicles in alopecia areata treatment.[1][3] Therefore, a mild degree of erythema and pruritus, typically lasting 24-48 hours post-application, is considered a desirable therapeutic endpoint.[1]
Q2: How does the immune system mediate the reaction to DPCP?
A2: As a hapten, DPCP is a small molecule that penetrates the skin and binds to endogenous proteins, forming an antigenic complex.[4][5] This complex activates the innate immune system, causing keratinocytes to release inflammatory cytokines.[5] Antigen-presenting cells (APCs), such as Langerhans cells, process these antigens and migrate to regional lymph nodes to prime allergen-specific T cells.[4][5] Upon subsequent DPCP applications (the elicitation phase), memory T cells are recruited to the skin, releasing pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Interleukin-17 (IL-17), which produce the characteristic erythema, induration, and pruritus of ACD.[5][6]
Q3: What is the standard experimental protocol for DPCP administration?
A3: A typical DPCP protocol involves two main phases: sensitization and elicitation. The goal is to induce and then maintain a mild eczematous reaction.[7] For detailed methodology, please refer to the Experimental Protocols section below.
Q4: How can pruritus and erythema be managed if they become severe?
A4: If the reaction is too robust, leading to severe eczema, blistering, or intense pruritus, several interventions can be employed. The primary approach is to adjust the DPCP concentration downwards for subsequent applications. For acute, severe reactions, potent topical corticosteroids and cool compresses are effective.[1] In exceptional cases, a short course of oral corticosteroids may be necessary to control the inflammation.[1]
Q5: Can concomitant medications be used to mitigate pruritus during a DPCP experiment?
A5: Yes. Oral H1-antihistamines, such as fexofenadine, have been shown to effectively and rapidly reduce DPCP-induced pruritus without the need for topical steroids. This can improve subject comfort and compliance with the experimental protocol. Other options for managing pruritus include topical immunomodulators like calcineurin inhibitors or, in refractory cases, oral agents such as gabapentin, though these should be considered based on the specific experimental design and goals.[8][9]
Q6: What should be done if a subject shows no reaction to DPCP?
A6: A lack of reaction indicates that sensitization has not been achieved or the current concentration is too low. The first step is to confirm the sensitization protocol was followed correctly. If so, the concentration of DPCP should be gradually increased in a stepwise manner at each subsequent weekly application until a mild eczematous reaction is observed.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Excessive Reaction (Severe erythema, blistering, intense pruritus, edema) | - Subject is highly sensitive.- DPCP concentration is too high.- Accidental over-application. | 1. Temporarily suspend DPCP application. 2. Manage the acute reaction with potent topical corticosteroids and cool compresses.[1]3. Consider a short course of oral corticosteroids for very severe reactions.[1]4. Once the reaction subsides, restart DPCP at a significantly lower concentration.5. Review application technique with the subject/technician. |
| Insufficient or No Reaction | - Failed sensitization.- DPCP concentration is too low.- DPCP solution has degraded (e.g., from UV light exposure).[1][10] | 1. Confirm proper sensitization was performed. If not, re-sensitize.2. Increase the DPCP concentration at the next scheduled application.[1]3. Ensure DPCP solution is stored correctly in a dark bottle, away from light, and is within its shelf-life (~6 months).[1][10]4. Verify the correct solvent (acetone) and dilution procedure.[10] |
| Widespread Eczema (Autoeczematization) | - Systemic immune response to the localized dermatitis. | 1. Treat the widespread eczema with topical steroids and emollients.2. Temporarily suspend or reduce the concentration of DPCP.3. Consider oral antihistamines for symptomatic relief of pruritus. |
| Pigmentary Changes (Hyperpigmentation or Vitiligo-like Hypopigmentation) | - Post-inflammatory pigmentary changes.- Rare, unpredictable side effect.[11] | 1. Hyperpigmentation often resolves over time after cessation or dose reduction.2. Hypopigmentation/Vitiligo is a rare but potentially permanent side effect. Discontinuation of DPCP should be strongly considered if this occurs.[1][11] Management may include topical corticosteroids or phototherapy, though success rates vary.[11] |
Quantitative Data Summary
The incidence of side effects can vary between study populations and protocols. The tables below summarize reported data.
Table 1: Frequency of Common DPCP-Induced Side Effects
| Side Effect | Frequency (Study A: n=27)[7] | Frequency (Study B: n=80)[12] |
| Severe Eczema / Blistering | 40.7% | 30.0% (Dermatitis at application site) |
| Occipital / Cervical Lymphadenopathy | 40.7% | 11.3% |
| Hyperpigmentation | 18.5% | 6.3% |
| Dermatitis on a Remote Site | Not Reported | 23.8% |
| Generalized Pruritus | Not Reported | 13.8% |
| Urticaria (Hives) | Not Reported | 8.8% |
| Hypopigmentation (Vitiligo-like) | Not Reported | 1.3% |
Table 2: Clinical Response Kinetics of DPCP-Induced Inflammation
| Time Point | Mean Inflammation Score | Observation |
| Day 3 post-application | 5.5 | Peak clinical inflammation (erythema and induration).[2] |
| Day 14 post-application | 2.1 | Significant reduction in clinical inflammation.[2] |
| Scored on a 0-4 scale for erythema and induration combined, derived from the Psoriasis Area Severity Index (PASI).[2] |
Experimental Protocols
Protocol 1: Standard DPCP Sensitization and Application
This protocol is a standard method for inducing and eliciting a contact allergy to DPCP.
Materials:
-
DPCP powder
-
Acetone (B3395972), reagent grade
-
Dark glass bottles for storage
-
Cotton swabs or applicators
-
Protective gloves
Methodology:
-
Sensitization:
-
Prepare a 2% DPCP solution in acetone (e.g., 20 mg of DPCP in 1 mL of acetone).[7][10]
-
Apply the 2% solution to a small (e.g., 4x4 cm), defined area of skin, often the scalp or upper arm.[1][7]
-
Allow the area to dry and instruct the subject to keep it covered and protected from sunlight for 24-48 hours.[1][13] The initial reaction is expected within 2-3 days, but the subject should return for the first therapeutic application after two weeks.[7]
-
-
Elicitation and Titration:
-
Two weeks after sensitization, begin weekly applications.
-
Start with a very low concentration, such as 0.001% or lower (e.g., 0.0001% or 0.00001%).[7][12][13]
-
Apply the solution to the target treatment area(s). Instruct the subject not to wash the area and to avoid sun exposure for 48 hours.[7][10]
-
The goal is to achieve and maintain a mild erythema and pruritus that lasts for approximately 48 hours.[7]
-
If there is no reaction, increase the concentration at the next weekly application in a stepwise fashion (e.g., 0.001%, 0.01%, 0.1%, etc.).[1]
-
If the reaction is too strong, withhold treatment for a week and restart at a lower concentration.
-
Continue weekly applications with the lowest effective concentration that maintains the desired mild reaction.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Molecular characterization of human skin response to diphencyprone at peak and resolution phases: therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. Early events in the induction of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing the understanding of allergic contact dermatitis: from pathophysiology to novel therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The gene expression and immunohistochemical time-course of this compound-induced contact allergy in healthy humans following repeated epicutaneous challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapy of Pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Practicality in Using Diphenyl Cyclo Propenone for Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Depigmentation Following this compound Immunotherapy Leading to Discontinuation of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the relapse rate after Diphenylcyclopropenone treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diphenylcyclopropenone (DPCP) in experimental settings, with a focus on strategies to mitigate relapse.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with DPCP.
Issue 1: High Relapse Rate Observed After Successful Hair Regrowth
-
Question: Our study subjects show significant hair regrowth after DPCP treatment, but a high percentage experience relapse within months of discontinuing the active treatment phase. What strategies can we implement to reduce this relapse rate?
-
Answer: A high relapse rate is a known challenge in DPCP therapy. The most effective strategy to counteract this is the implementation of a maintenance therapy protocol. Abruptly stopping treatment upon achieving desired hair regrowth is associated with a higher incidence of relapse.[1]
-
Recommended Action: Instead of complete cessation, gradually taper the frequency of DPCP application. For instance, after achieving a satisfactory response with weekly applications, the frequency can be reduced to once every two weeks, then once every three to four weeks, for a prolonged period.[2][3] Studies have shown a significantly lower relapse rate in patients on maintenance therapy compared to those who discontinue treatment.[2][3] One study reported relapse in 47% of patients on maintenance therapy versus 78% in those without.[2][4]
-
Issue 2: Non-Response or Poor Response to DPCP Treatment
-
Question: A subset of our experimental subjects is showing minimal to no response to standard DPCP protocols. What factors could be contributing to this, and how can we troubleshoot?
-
Answer: Several factors can influence the response to DPCP treatment. It's crucial to assess these variables in your non-responding cohort.
-
Potential Causes & Troubleshooting Steps:
-
Inadequate Sensitization: Ensure proper initial sensitization to DPCP. A 2% solution is typically used to induce a contact allergy.[2][5] The absence of a mild eczematous reaction following sensitization may indicate a failure to induce the necessary immune response. However, the severity of the initial reaction does not necessarily predict the final clinical outcome.[6]
-
Sub-optimal DPCP Concentration: The concentration of DPCP applied during the treatment phase is critical. It should be titrated for each subject to elicit a mild, tolerable contact dermatitis.[1][7] If no reaction is observed, the concentration should be gradually increased.[1][5]
-
Prognostic Factors: Certain baseline characteristics are associated with a poorer prognosis, including the extent of initial hair loss, a history of atopy, and the presence of thyroid disease.[8][9] While these factors cannot be modified, they should be considered during subject selection and data analysis.
-
Treatment Duration: It is recommended to continue treatment for at least six months before deeming it a failure, as some subjects may exhibit a delayed response.[10][11]
-
-
Issue 3: Management of Adverse Effects During DPCP Application
-
Question: Our subjects are experiencing adverse effects such as severe itching, blistering, and lymphadenopathy. How can we manage these side effects without compromising the experiment?
-
Answer: The induction of a mild contact dermatitis is the intended mechanism of action for DPCP. However, severe reactions need to be managed to ensure subject compliance and safety.
-
Management Strategies:
-
Concentration Adjustment: If a severe reaction occurs, the concentration of DPCP should be reduced in the subsequent application.[12]
-
Symptomatic Relief: Topical corticosteroids of medium potency and oral antihistamines can be used to manage severe itching and inflammation.[13] Emollients can help with dry, scaly skin.[12]
-
Common Side Effects: Itching, contact dermatitis, and cervical lymphadenopathy are common and often transient.[3][14] Blistering indicates a strong reaction, and the DPCP concentration should be lowered.[3]
-
Rare Side Effects: Hyperpigmentation, hypopigmentation, and vitiligo-like depigmentation are rare but can occur.[10][14] If these are observed, discontinuation of the treatment should be considered.[14]
-
-
Frequently Asked Questions (FAQs)
What is the standard protocol for DPCP sensitization and application?
-
Sensitization: A 2% solution of DPCP in acetone (B3395972) is typically applied to a small area (e.g., 5x5 cm) on the scalp or upper arm.[2][3] Some modified protocols use a lower concentration (e.g., 0.1%) for sensitization to reduce adverse effects.[13]
-
Treatment Application: Two weeks after sensitization, treatment begins with a low concentration of DPCP (e.g., 0.001%) applied weekly to the affected areas.[2][3][5] The concentration is gradually increased each week until a mild, tolerable eczematous reaction (mild redness and itching lasting 24-48 hours) is achieved.[1][7] This concentration is then used for subsequent weekly applications. Subjects should be advised to avoid sunlight and washing the treated area for 48 hours after application.[1][5]
What is the evidence for using maintenance therapy to prevent relapse?
-
Multiple studies have demonstrated the efficacy of maintenance therapy in reducing relapse rates. A comparative study showed a relapse rate of 24.4% in patients who continued with maintenance therapy versus 68.2% in those who did not. Another study reported that hair fall of more than 25% occurred in 17.9% of patients on maintenance therapy compared to 57.1% of those without.[3] The general consensus is that a gradual tapering of DPCP application frequency after achieving the desired hair regrowth is beneficial.[2][3]
Are there any effective combination therapies with DPCP to reduce relapse?
-
Research into combination therapies has yielded mixed results.
-
Platelet-Rich Plasma (PRP): A randomized, double-blind study found that the addition of PRP injections to DPCP treatment did not provide any synergistic effect in improving efficacy.[7][15]
-
Minoxidil (B1677147): A 24-week trial combining topical 5% minoxidil with DPCP did not show any significant clinical benefit compared to DPCP alone in patients with chronic severe alopecia areata.[16][17]
-
Anthralin (B1665566): Some studies suggest that combination therapy with anthralin may have higher efficacy than DPCP monotherapy, though other studies have not found a superior effect.[1]
-
What factors can predict a patient's response to DPCP treatment?
-
Several factors have been identified as potential predictors of treatment response:
-
Positive Prognostic Factors: Older age of onset and shorter duration of the disease before starting treatment are associated with a better outcome.
-
Negative Prognostic Factors: The extent of hair loss at baseline is a significant predictor, with more extensive alopecia having a poorer prognosis.[8] A history of atopy and thyroid disease are also negatively correlated with treatment response.[8][9]
-
Biomarkers: Some studies suggest that pre-treatment serum cytokine levels, such as lower IL-4 and higher IL-12, may be favorable predictors of a positive response to DPCP.[18]
-
Quantitative Data Summary
Table 1: Relapse Rates With and Without Maintenance Therapy
| Study Cohort | Relapse Rate with Maintenance Therapy | Relapse Rate without Maintenance Therapy |
| Children and Adolescents[2][4] | 47% | 78% |
| General Population[3] | 17.9% (>25% hair loss) | 57.1% (>25% hair loss) |
| General Population | 24.4% | 68.2% |
Table 2: Response Rates to DPCP Treatment in Alopecia Areata
| Study Population | Response Rate (>50% Regrowth) |
| Severe Alopecia Areata[7] | 50% |
| Extensive Alopecia Areata[2] | 81.5% (overall response) |
| Alopecia Totalis/Universalis[19] | 33.3% (>75% regrowth) |
| Modified Protocol (Subclinical Sensitization)[13] | 66% (partial to complete response) |
Experimental Protocols
1. Standard DPCP Sensitization and Treatment Protocol
-
Objective: To induce and maintain a mild contact dermatitis on the scalp to promote hair regrowth.
-
Methodology:
-
Sensitization: Apply a 2% solution of DPCP in acetone to a 5x5 cm area on the patient's scalp or upper arm. Cover the area and leave it for 48 hours.
-
Initial Treatment (2 weeks post-sensitization): Begin weekly applications of a 0.001% DPCP solution to the alopecic patches.
-
Concentration Titration: Gradually increase the DPCP concentration with each weekly application (e.g., 0.001%, 0.01%, 0.05%, 0.1%, 0.5%, 1%, 2%) until the patient develops a mild, tolerable erythema and itching that lasts for approximately 48 hours.[2][3][5]
-
Maintenance Concentration: Once the optimal concentration is determined, continue weekly applications with that concentration.
-
Post-Application Care: Instruct patients to keep the treated area covered and protected from sunlight for 48 hours and to avoid washing the scalp during this period.[1][5]
-
2. Maintenance Therapy Protocol to Reduce Relapse
-
Objective: To gradually reduce the frequency of DPCP application after achieving significant hair regrowth to prevent relapse.
-
Methodology:
-
Initiation: Once a satisfactory cosmetic response is achieved with weekly DPCP applications, begin the tapering schedule.
-
Tapering Schedule:
-
Reduce application frequency to once every two weeks for 2-3 months.
-
If regrowth is maintained, further reduce the frequency to once every three weeks for 2-3 months.
-
Continue to decrease the frequency to once every four weeks as a long-term maintenance dose.
-
-
Monitoring: Closely monitor the patient for any signs of hair loss during the tapering period. If relapse occurs, consider increasing the application frequency back to the previously effective level.
-
Visualizations
Caption: Workflow for DPCP treatment from sensitization to maintenance.
Caption: DPCP's proposed mechanism of action in alopecia areata.
References
- 1. dovepress.com [dovepress.com]
- 2. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is the severity of initial sensitization to this compound in alopecia areata patients predictive of the final clinical response? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized Controlled Trial Study to Evaluate the Efficacy of Combination Therapy with this compound and Platelet-Rich Plasmain Alopecia Areaata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors Affecting the Response and Patient Satisfaction of Topical Immunotherapy in Alopecia Areata: A Nationwide Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. dermnetnz.org [dermnetnz.org]
- 11. droracle.ai [droracle.ai]
- 12. Diphencyprone (DCP) treatment [gloshospitals.nhs.uk]
- 13. Subclinical sensitization with this compound is sufficient for the treatment of alopecia areata: Retrospective analysis of 159 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Depigmentation Following this compound Immunotherapy Leading to Discontinuation of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomized Controlled Trial Study to Evaluate the Efficacy of Combination Therapy with this compound and Platelet-Rich Plasmain Alopecia Areaata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of chronic severe alopecia areata with topical this compound and 5% minoxidil: a clinical and immunopathologic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Serum level of IL-4 predicts response to topical immunotherapy with this compound in alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Treatment Response to this compound in Patients with Alopecia Totalis/Universalis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diphenylcyclopropenone (DPCP) Formulation & Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of the vehicle on the efficacy and stability of Diphenylcyclopropenone (DPCP). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: Which vehicle provides the best stability for DPCP solutions?
A1: Propylene (B89431) glycol and isopropanol (B130326) have demonstrated superior stability for DPCP solutions compared to acetone (B3395972), especially at room temperature.[1][2] Acetone solutions of DPCP, particularly at lower concentrations, are prone to rapid degradation.[1][2][3] For optimal stability, it is recommended to store all DPCP solutions at refrigerated temperatures (approximately 4-5°C) and protected from light.[1][2][3]
Q2: How does the vehicle impact the clinical efficacy of DPCP?
A2: While direct comparative studies are limited, available evidence suggests that the clinical efficacy of DPCP in propylene glycol and isopropanol is comparable.[4][5] One study noted that while efficacy was similar, the tolerance to DPCP in isopropanol was significantly better than in propylene glycol.[1][5] Acetone has been widely used in clinical studies and has shown efficacy, though its lower stability is a consideration.[4]
Q3: What are the signs of DPCP degradation in a solution?
A3: Degradation of DPCP can be observed as a visible decomposition in the solution.[1][2] The primary degradation product of DPCP is diphenylacetylene (B1204595) (DPA).[6] Stability studies often quantify the remaining percentage of DPCP and the formation of DPA over time using methods like High-Performance Liquid Chromatography (HPLC). A significant decrease in the assay of the active pharmaceutical ingredient (API) is a clear indicator of degradation.[3]
Q4: What is the recommended storage condition for DPCP solutions?
A4: To ensure the stability of DPCP solutions, they should be stored in dark glass containers or other light-blocking containers at refrigerated temperatures (around 4-5°C).[1][2][3][7] Protection from light is crucial as DPCP is sensitive to ultraviolet radiation, which can cause degradation.[6]
Q5: Are higher concentrations of DPCP more stable?
A5: Yes, higher concentrations of DPCP (e.g., 0.5%, 1%, 2%) have been shown to be more stable than lower concentrations (e.g., 0.01%, 0.05%, 0.1%).[3] For lower concentration preparations, it is often recommended to prepare them fresh by diluting a higher concentration stock solution at the time of application.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent patient response to treatment. | 1. Degradation of DPCP solution due to improper storage (e.g., exposure to light, room temperature storage). 2. Use of an inappropriate vehicle leading to poor stability. 3. Inaccurate concentration of the prepared solution. | 1. Ensure solutions are stored in amber vials at 4-5°C. 2. Consider using more stable vehicles like propylene glycol or isopropanol. 3. Verify the accuracy of the dilution from the stock solution. Prepare fresh dilutions for each application, especially for low concentrations. |
| Visible precipitate or change in solution appearance. | 1. DPCP degradation. 2. Poor solubility of DPCP in the chosen vehicle at the prepared concentration. | 1. Discard the solution and prepare a fresh batch. 2. Ensure the DPCP is fully dissolved during preparation. If issues persist, consider an alternative vehicle with better solubilizing properties. |
| Patient experiences excessive skin irritation. | 1. The concentration of DPCP may be too high for the individual's sensitivity. 2. The vehicle itself may be causing irritation (e.g., propylene glycol can be slimy and cause unwanted spread).[8] | 1. Titrate the DPCP concentration to the lowest effective dose that elicits a mild eczematous reaction. 2. Consider switching to a different vehicle, such as isopropanol, which has been reported to have better tolerance.[1][5] |
| Variable results in in-vitro experiments. | 1. Inconsistent preparation of DPCP solutions. 2. Degradation of DPCP during the experiment. | 1. Standardize the protocol for solution preparation, including weighing, dissolving, and dilution steps. 2. Prepare fresh solutions for each experiment and protect them from light. |
Data Presentation
Table 1: Stability of this compound in Various Vehicles at Different Temperatures
| Vehicle | Concentration | Storage Temperature | Stability Outcome | Reference |
| Acetone | 0.1% and 3.0% | Room Temperature (~25°C) | Complete (100%) decomposition after 45 days.[2] | [1][2] |
| Acetone | 0.1% and 3.0% | Refrigerator (~4°C) | Negligible decomposition after 60 days.[1][2] | [1][2] |
| Propylene Glycol | 0.1% and 3.0% | Room Temperature (~25°C) | Most stable among tested solvents at room temperature.[1][2] | [1][2] |
| Propylene Glycol | 0.1% and 3.0% | Refrigerator (~4°C) | Negligible decomposition after 60 days.[1][2] | [1][2] |
| Isopropanol | 0.1% and 3.0% | Room Temperature (~25°C) | Good stability, better than ethanol (B145695) and acetone.[1][2] | [1][2] |
| Isopropanol | 0.1% and 3.0% | Refrigerator (~4°C) | Negligible decomposition after 60 days.[1][2] | [1][2] |
| Ethanol | 0.1% and 3.0% | Room Temperature (~25°C) | Decomposed at a faster rate than propylene glycol and isopropanol.[1][2] | [1][2] |
| Ethanol | 0.1% and 3.0% | Refrigerator (~4°C) | Negligible decomposition after 60 days.[1][2] | [1][2] |
Table 2: Comparative Efficacy of DPCP in Different Vehicles for Alopecia Areata
| Vehicle | Study Design | Key Efficacy Findings | Reference |
| Propylene Glycol vs. Isopropanol | Comparative study | Treatment efficacy was comparable between the two groups.[1][5] 85% of patients in the propylene glycol group and 75% in the isopropanol group had cosmetically acceptable hair regrowth.[1][5] | [1][4][5] |
| Acetone | Open-label clinical trial | Overall response rate of 81.5%, with 22.2% achieving complete remission and 59.3% partial remission.[4] | [4] |
Experimental Protocols
Protocol for Preparation of DPCP Topical Solutions
This protocol describes two common methods for preparing DPCP solutions for experimental use.
Method A: Acetone-Based Solution [3]
-
Preparation of 2% Stock Solution:
-
Accurately weigh 100 mg of DPCP powder.
-
Dissolve the powder in 4.9 ml of acetone in a borosilicate amber vial to obtain a clear solution.
-
-
Preparation of Dilutions:
-
To prepare lower concentrations, dilute the 2% stock solution with acetone. For example, to prepare a 0.1% solution, mix 0.25 ml of the 2% stock solution with 4.75 ml of acetone.
-
Method B: Propylene Glycol and Acetone-Based Solution (for fresh preparation) [3]
-
Preparation of 2% Stock Solution in Propylene Glycol:
-
Dissolve 500 mg of DPCP powder in 1 ml of acetone.
-
Take 0.2 ml of this solution and add 0.8 ml of propylene glycol. Seal in an amber vial. This creates a 2% stock solution in a propylene glycol/acetone mixture.
-
-
Preparation of Dilutions at Time of Use:
-
Dilute the stock solution with acetone to achieve the desired final concentration immediately before application.
-
Protocol for Stability Testing of DPCP Solutions by HPLC
This protocol provides a general framework for assessing the stability of DPCP solutions. Specific parameters may need to be optimized based on the available equipment and reagents.
-
Chromatographic Conditions (Example):
-
Preparation of Standard and Sample Solutions:
-
Prepare a standard solution of DPCP of known concentration in the mobile phase.
-
Dilute the DPCP test solutions (in their respective vehicles) with the mobile phase to a concentration within the linear range of the assay.
-
-
Stability Study Procedure:
-
Store the prepared DPCP solutions under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 0, 7, 14, 30, 60 days), withdraw an aliquot of each solution.
-
Analyze the samples by HPLC to determine the concentration of DPCP remaining.
-
Calculate the percentage of DPCP remaining relative to the initial concentration.
-
Mandatory Visualization
Caption: Proposed signaling pathway of DPCP in Alopecia Areata.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Diphencyprone Treatment of Alopecia Areata: Postulated Mechanism of Action and Prospects for Therapeutic Synergy with RNA Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. belgraviacentre.com [belgraviacentre.com]
- 6. dovepress.com [dovepress.com]
- 7. Treatment of alopecia areata with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicsearchonline.org [clinicsearchonline.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to Diphenylcyclopropenone for Alopecia Areata: A Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diphenylcyclopropenone (DPCP) with other therapeutic alternatives for alopecia areata, supported by a meta-analysis of clinical trial data. Detailed experimental protocols and visualizations of signaling pathways and clinical trial workflows are included to facilitate a deeper understanding of DPCP's role in the management of this challenging autoimmune condition.
Comparative Efficacy and Safety of Alopecia Areata Treatments
Topical immunotherapy with DPCP has been a longstanding treatment for extensive alopecia areata. Its efficacy, while variable, is notable, particularly in inducing hair regrowth in a significant portion of patients. The following table summarizes the quantitative data from meta-analyses and systematic reviews, comparing DPCP with other common treatments for alopecia areata.
| Treatment Modality | Efficacy (Hair Regrowth) | Common Adverse Events | Recurrence Rate |
| This compound (DPCP) | Overall "any" regrowth rate: ~69%[1]. Complete regrowth rate: ~23%[1]. Response rate in patchy AA (>60% regrowth): up to 97%[2]. Response rate in alopecia totalis/universalis: ~42-50.3%[1][2]. | Mild to severe contact dermatitis (eczematous reactions)[1][3], regional lymphadenopathy[1], hyperpigmentation[1], hypopigmentation[1], blistering[4][5]. | ~37%[1] to 63.9%[4]. |
| Anthralin | >90% regrowth in 25% of patients; 50-90% regrowth in 39.5% of patients[6]. | Skin irritation, staining of skin and clothes. | Not specified in the provided results. |
| Topical Minoxidil | Effective in 81% of patients with patchy alopecia areata[6]. Unlikely to be effective in severe cases[6]. | Scalp irritation, unwanted hair growth in other areas. | Not specified in the provided results. |
| JAK Inhibitors (e.g., Baricitinib) | 32-35% of patients with severe alopecia areata achieved >80% scalp coverage after 36 weeks[6]. This improved to 90% of patients having 80% coverage after two years[6]. | Infections, increased risk of major adverse cardiovascular events, cancer, and blood clots[7]. | Not specified in the provided results. |
| Topical Corticosteroids | First-line therapy for adults with less than 50% scalp involvement[8]. | Skin atrophy, pruritus, dermatitis[7]. | Not specified in the provided results. |
| Onion Juice | Statistically significant hair regrowth compared to placebo in an 8-week trial[7]. | Odor, potential for skin irritation. | Not specified in the provided results. |
Experimental Protocols
The successful application of DPCP in a clinical trial setting requires a standardized protocol to ensure patient safety and data consistency. The following is a typical experimental protocol synthesized from published clinical trial methodologies.[8][9][10][11]
1. Patient Selection:
-
Inclusion criteria typically include patients with extensive alopecia areata (often defined as >50% scalp hair loss), alopecia totalis, or alopecia universalis[12].
-
Exclusion criteria often include pregnancy, immunosuppression, and a history of severe eczema.
2. Sensitization Phase:
-
A sensitization dose of DPCP (e.g., 2% solution in acetone) is applied to a small, defined area of skin, commonly the inner aspect of the upper arm[9][10][11].
-
The area is covered for 24-48 hours.
-
The patient is monitored for the development of a mild eczematous reaction, indicating successful sensitization. This typically occurs within 2 weeks[8].
3. Treatment Phase:
-
Following sensitization, progressively higher concentrations of DPCP (starting from as low as 0.001%) are applied to the affected areas of the scalp, usually on a weekly basis[10][11].
-
The concentration is titrated upwards to the lowest concentration that maintains a mild, tolerable contact dermatitis (erythema, itching, and scaling) for approximately 48 hours[11].
-
Initially, treatment may be applied to one half of the scalp to serve as a control[11]. If hair regrowth is observed, the entire scalp is then treated[11].
-
Patients are instructed to avoid direct sun exposure on the treated areas and not to wash their scalp for 48 hours post-application[11].
4. Efficacy Evaluation:
-
Hair regrowth is typically assessed at regular intervals (e.g., every 3-6 months).
-
Assessment methods can include photographic documentation and scoring systems that quantify the percentage of hair regrowth[11].
5. Maintenance and Follow-up:
-
Once significant hair regrowth is achieved, the frequency of DPCP application may be tapered to maintain the response[8].
-
Patients are followed for a specified period to monitor for relapse[4][11].
Visualizing the Science Behind DPCP
Proposed Signaling Pathway of DPCP in Alopecia Areata
The exact mechanism of DPCP in treating alopecia areata is not fully elucidated, but it is thought to involve a process of "antigenic competition". By inducing a contact dermatitis, DPCP is hypothesized to divert the immune response away from the hair follicles. One proposed pathway involves the upregulation of the TSLP/OX40L/IL-13 axis.[13][14]
Caption: Proposed mechanism of DPCP, highlighting the upregulation of the TSLP/OX40L/IL-13 pathway.
Experimental Workflow of a DPCP Clinical Trial
The following diagram illustrates the typical workflow of a clinical trial investigating the efficacy and safety of DPCP for alopecia areata.
Caption: A typical workflow for a clinical trial of DPCP in alopecia areata.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tressless.com [tressless.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. allclinicaltrials.com [allclinicaltrials.com]
- 7. Complementary and Alternative Therapies for Alopecia Areata: This narrative review summarizes recent complementary and alternative therapies for alopecia areata. | Journal of Integrative Dermatology [jintegrativederm.org]
- 8. d-nb.info [d-nb.info]
- 9. belgraviacentre.com [belgraviacentre.com]
- 10. scispace.com [scispace.com]
- 11. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A retrospective comparative study of the efficacy and safety of two regimens of this compound in the treatment of recalcitrant alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound plays an effective therapeutic role by up-regulating the TSLP/OX40L/IL-13 pathway in severe alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
A Comparative Analysis of Diphenylcyclopropenone (DPCP) Treatment Regimens
Diphenylcyclopropenone (DPCP), a potent topical sensitizing agent, has emerged as a significant immunomodulatory therapy for various dermatological conditions, most notably alopecia areata (AA) and vitiligo. This guide provides a comparative analysis of different DPCP treatment regimens, offering researchers, scientists, and drug development professionals a comprehensive overview of current protocols, efficacy data, and the underlying mechanism of action.
Comparative Efficacy of DPCP Treatment Regimens
The effectiveness of DPCP treatment is influenced by factors such as the concentration used, the frequency of application, and the specific condition being treated. The following tables summarize quantitative data from various studies, providing a clear comparison of the outcomes of different regimens.
Table 1: Comparative Efficacy of DPCP Regimens in Alopecia Areata
| Study/Regimen | Number of Patients | DPCP Concentration | Application Frequency | Key Efficacy Results | Adverse Effects |
| Standard Protocol [1][2] | 23 | Sensitization: 2%Maintenance: 0.0001% - 2% (titrated) | Weekly | Significant hair regrowth (>75%): 52.1%Mean duration to initial regrowth: 14.2 ± 3.9 weeksMean duration to >75% regrowth: 29.2 ± 6.5 weeks | Mild to moderate eczematous reaction, pruritus. |
| New Treatment Protocol [1][2] | 16 | Sensitization: 2%Maintenance: Six consecutive concentrations (0.0001% - 0.5%) applied initially to determine starting concentration, then weekly titrated applications. | Weekly | Significant hair regrowth (>75%): 50%Mean duration to initial regrowth: 10.5 ± 2.6 weeksMean duration to >75% regrowth: 24.3 ± 4.2 weeks | Slightly higher incidence of adverse effects compared to standard protocol, including eczematous reactions.[1][2] |
| Multi-concentration Patch Test Protocol [3][4] | 15 (case group) | Sensitization: Multi-concentration patch test to determine optimal starting concentration. | Not specified | Absolute hair regrowth: 25%Relative hair regrowth: 41.49%Considerable response (>75% regrowth): 26.6% | Not detailed, but satisfaction was higher than the control group. |
| Standard Protocol (Control) [3][4] | 15 (control group) | Standard sensitization protocol. | Not specified | Absolute hair regrowth: 8.2%Relative hair regrowth: 14.21%Considerable response (>75% regrowth): 6.6% | Not detailed. |
| Weekly vs. 3-Week Intervals [5][6] | 39 (Group A: weekly, Group B: 3-week) | Sensitization: 2%Maintenance: Starting from 0.00001% (titrated) | Group A: WeeklyGroup B: Every 3 weeks | Hair regrowth >50% after 6 months:Group A: 46%Group B: 54% | Not specified, but longer intervals may be safer and more comfortable.[5][6] |
Table 2: Efficacy of DPCP in Vitiligo
| Study/Regimen | Number of Patients | DPCP Concentration | Application Frequency | Key Efficacy Results | Adverse Effects |
| Topical Immunotherapy for Vitiligo [7] | 19 (13 evaluated) | Sensitization: 2%Maintenance: 0.001% - 2% (titrated) | Weekly for 6 months | Marked (Grade 3) repigmentation in 8 of 13 patients. | Mild irritation on sun exposure in 3 patients. Worsening of vitiligo in 3 patients (Koebner phenomenon).[7] |
| DPCP as a Depigmenting Therapy [8][9][10] | 20 (12 continued) | Sensitization: 2%Maintenance: 0.001% - 2% (titrated) | Weekly for 12 weeks | Depigmentation achieved in 5 of 12 patients (41.7%). | Itching and blister formation were the main side effects leading to intolerance.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of key experimental protocols cited in the literature.
Protocol 1: Standard DPCP Treatment for Alopecia Areata[1][4]
-
Sensitization: A 2% solution of DPCP in acetone (B3395972) is applied to a 4x4 cm area on the patient's upper arm or back. The area is covered for 24-48 hours.
-
Treatment Initiation: Two weeks after sensitization, treatment begins.
-
Application: A low concentration of DPCP (e.g., 0.0001%) is applied to the affected areas of the scalp using a cotton swab.
-
Titration: The concentration is gradually increased weekly (e.g., 0.001%, 0.01%, 0.1%, etc.) until a mild eczematous reaction (mild redness and itching lasting 24-48 hours) is achieved. This concentration is then maintained for subsequent treatments.
-
Patient Instructions: Patients are advised to avoid washing the treated area and to protect it from sunlight for 48 hours after application.[6]
Protocol 2: New Treatment Protocol for Alopecia Areata[1][4]
-
Sensitization: Same as the standard protocol.
-
Initial Application: Two weeks after sensitization, six consecutive concentrations of DPCP (0.0001%, 0.001%, 0.01%, 0.05%, 0.1%, and 0.5%) are applied to small, separate areas of the scalp.
-
Determination of Starting Concentration: One week later, the concentration that produced a mild eczematous reaction is selected as the starting concentration for treating the entire affected area.
-
Maintenance and Titration: The selected concentration is applied weekly, and adjusted as needed to maintain a mild inflammatory response.
Protocol 3: DPCP Treatment for Vitiligo Repigmentation[9][10]
-
Sensitization: A 2% DPCP solution is applied to a 4x4 cm area on the medial side of the non-dominant arm.
-
Treatment Initiation: Two weeks post-sensitization, weekly applications of DPCP begin.
-
Application and Titration: Starting with a low concentration (0.001%), the DPCP solution is applied to the depigmented lesions. The concentration is incrementally increased up to 2% to maintain a mild contact eczema and itchiness for about 48 hours.
-
Duration: The therapy is continued for a period of 6 months.
Mechanism of Action and Signaling Pathways
The therapeutic effect of DPCP is believed to be mediated by the induction of a delayed-type hypersensitivity (DTH) reaction.[11] This localized allergic contact dermatitis is thought to modulate the immune response at the site of application. One hypothesis suggests that the body's attempt to downregulate the inflammation caused by DPCP may also suppress the autoimmune reaction responsible for conditions like alopecia areata.[12][13]
Recent studies have begun to elucidate the specific signaling pathways involved. For instance, in severe alopecia areata, DPCP treatment has been shown to up-regulate the TSLP/OX40L/IL-13 pathway, suggesting a shift in the local immune environment.[14]
Below are diagrams illustrating the proposed mechanism of action and an experimental workflow.
Caption: Proposed mechanism of action for DPCP in treating alopecia areata.
Caption: General experimental workflow for DPCP clinical trials.
References
- 1. A retrospective comparative study of the efficacy and safety of two regimens of this compound in the treatment of recalcitrant alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A retrospective comparative study of the efficacy and safety of two regimens of this compound in the treatment of recalcitrant alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A prospective comparative study of two regimens of this compound (DPCP) in the treatment of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Efficacy of this compound in alopecia areata: a comparison of two treatment regimens | Semantic Scholar [semanticscholar.org]
- 6. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical immunotherapy with this compound in vitiligo: A preliminary experience - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. This compound (DPCP) as a Depigmenting Therapy in Extensive Vitiligo [ctv.veeva.com]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. haptenpharma.com [haptenpharma.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Diphencyprone Treatment of Alopecia Areata: Postulated Mechanism of Action and Prospects for Therapeutic Synergy with RNA Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound plays an effective therapeutic role by up-regulating the TSLP/OX40L/IL-13 pathway in severe alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Response to Diphenylcyclopropenone: A Comparative Guide to Biomarkers and Alternative Therapies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for predicting response to Diphenylcyclopropenone (DPCP) in the treatment of alopecia areata, alongside an evaluation of alternative therapeutic options. This document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
This compound (DPCP) is a topical immunotherapy that has emerged as a significant treatment modality for extensive alopecia areata (AA), an autoimmune condition characterized by non-scarring hair loss. The efficacy of DPCP, however, is variable among patients, creating a critical need for validated biomarkers to predict treatment response and guide clinical decision-making. This guide delves into the current landscape of predictive biomarkers for DPCP, compares its efficacy with other treatments, and provides detailed experimental protocols for biomarker assessment.
Predicting a Positive Response to DPCP: Key Biomarkers
The identification of reliable biomarkers is crucial for personalizing alopecia areata treatment and optimizing patient outcomes. Research has pointed to a combination of clinical features and immunological markers that may predict a favorable response to DPCP therapy.
Clinical and Prognostic Factors
Several clinical characteristics have been consistently associated with the success of DPCP treatment. These factors can be readily assessed in a clinical setting to provide an initial prognosis.
| Prognostic Factor | Favorable Outcome Associated With | Unfavorable Outcome Associated With |
| Disease Severity | Patchy or mild to moderate alopecia areata (<50% scalp involvement)[1] | Extensive hair loss, including alopecia totalis (AT) and alopecia universalis (AU)[2][3][4] |
| Disease Duration | Shorter disease duration before initiating treatment[5] | Chronic, long-standing disease |
| Age of Onset | Later age of onset[5] | Early age of onset |
| Nail Involvement | Absence of nail changes (e.g., pitting, ridging)[2][6] | Presence of nail changes[2][6] |
| Atopy | Absence of atopic history[2] | History of atopic dermatitis, allergic rhinitis, or asthma[7] |
| Thyroid Disease | No history of thyroid disease | History of thyroid disease[3] |
Immunological Biomarkers
Beyond clinical features, specific immunological markers are showing promise in predicting DPCP response. These biomarkers provide insights into the underlying immune mechanisms influenced by the treatment.
| Biomarker | Predictive Value for Favorable Response | Predictive Value for Unfavorable Response |
| Regulatory T cells (Tregs) | Higher perifollicular infiltrate of FOXP3+ Tregs (association trending towards significance)[6][8] | Lower levels of circulating and tissue-resident Tregs[9] |
| Serum Cytokines | Higher pre-treatment serum levels of IL-12[10] | Higher pre-treatment serum levels of IL-4[10] |
| TSLP/OX40L/IL-13 Pathway | Upregulation of this Th2 pathway during treatment[6] | No change in this pathway in non-responders[6] |
Comparative Efficacy of DPCP and Alternative Treatments
DPCP is one of several therapeutic options for alopecia areata. Understanding its performance relative to other treatments is essential for informed therapeutic selection.
| Treatment Modality | Efficacy (Reported Response Rates) | Key Considerations |
| This compound (DPCP) | 17% to 88% hair regrowth, with higher rates in patchy AA.[11][12] A network meta-analysis ranked DPCP as the top treatment for moderate to severe AA.[2] | Requires a sensitization phase and repeated applications. Side effects include contact dermatitis, pruritus, and lymphadenopathy. |
| Squaric Acid Dibutylester (SADBE) | Comparable efficacy to DPCP. One head-to-head study showed a mean change in SALT score of 52.25% for SADBE vs. 34.45% for DPCP.[8][11] | Less stable in solution and more expensive than DPCP.[11] |
| Intralesional Corticosteroids | Considered a first-line treatment for patchy AA, with response rates around 71%.[13] One study showed an 83.05% positive response.[14] | Injections can be painful and may cause skin atrophy. Less practical for extensive disease. |
| Topical Corticosteroids | Less effective than intralesional injections, with response rates between 30% and 50%.[13] | Often requires occlusion for better penetration. High-potency steroids are necessary. |
| Minoxidil (B1677147) (5%) | A study combining DPCP with 5% minoxidil showed no significant additional benefit over DPCP alone.[15] | Generally used for androgenetic alopecia but has been tried in AA. |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of biomarker studies. Below are summarized protocols for the key experiments discussed.
DPCP Treatment Protocol
A standard treatment protocol for DPCP involves a sensitization phase followed by weekly applications.
Immunohistochemistry for FOXP3+ Regulatory T cells
This protocol outlines the key steps for identifying Tregs in scalp biopsies.
-
Tissue Preparation : Scalp punch biopsies (4mm) are fixed in 10% neutral buffered formalin and embedded in paraffin. Sections are cut at 4µm and mounted on positively charged slides.[5]
-
Antigen Retrieval : Heat-induced epitope retrieval (HIER) is performed, for example, using Leica Bond ER Solution 2 for 20-30 minutes.[5]
-
Blocking : Non-specific antibody binding is blocked using a suitable blocking serum.
-
Primary Antibody Incubation : Slides are incubated with a primary antibody against FOXP3 (e.g., clone PCH101 or 236A/E7) for a specified time (e.g., 30 minutes).[5]
-
Secondary Antibody and Detection : A secondary antibody linked to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the antibody-antigen complex.
-
Counterstaining and Mounting : Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei and then mounted for microscopic examination.
-
Analysis : The number of FOXP3-positive lymphocytes in the perifollicular infiltrate is quantified.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum IL-4 and IL-12
This protocol provides a general workflow for quantifying cytokine levels in patient serum.
Signaling Pathways in DPCP Response
The mechanism of action of DPCP is thought to involve a shift in the local immune environment of the hair follicle, moving from a pro-inflammatory state to a more tolerant one.
The application of DPCP is believed to induce a state of "antigenic competition," where the immune system's focus is diverted from the hair follicle autoantigens to the applied contact allergen. This process appears to involve the induction and activation of regulatory T cells (Tregs), characterized by the transcription factor FOXP3.[6] These Tregs can suppress the activity of autoreactive T cells that target the hair follicle. Additionally, some studies suggest that successful DPCP treatment is associated with a shift from a Th1-dominant inflammatory environment (characterized by IFN-γ and IL-12) to a Th2-dominant environment.[10] The upregulation of the TSLP/OX40L/IL-13 pathway is indicative of this Th2 shift.[6] Transforming growth factor-beta (TGF-β), a potent immunoregulatory cytokine, is also implicated in this process and may be induced by DPCP treatment, contributing to the suppression of the Th1 response and promoting hair regrowth.[16]
References
- 1. mabtech.com [mabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. rtihs.org [rtihs.org]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. genomeme.ca [genomeme.ca]
- 6. Topical immunotherapy treatment of alopecia areata with this compound: Regulatory T cells as biomarkers for treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. Comparative Study of Efficacy and Safety of Topical Squaric Acid Dibutylester and this compound for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The potential of regulatory T cell-based therapies for alopecia areata [frontiersin.org]
- 10. A retrospective comparative study of the efficacy and safety of two regimens of this compound in the treatment of recalcitrant alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical Immunotherapy in Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Alopecia areata: Part 2: treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative Efficacy of Intralesional Steroid Injections vs Cryotherapy for the Treatment of Alopecia Areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulatory T-cells in alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
A Comparative Guide to In Vivo Imaging of the Immune Response to Diphenylcyclopropenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo imaging techniques for monitoring the immune response to Diphenylcyclopropenone (DPCP), a potent contact sensitizer (B1316253) used in immunotherapy. Understanding the dynamics of the immune response to DPCP is crucial for optimizing its therapeutic applications and developing novel immunomodulatory drugs. This document offers an objective analysis of various imaging modalities, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.
Introduction to this compound and the Contact Hypersensitivity Response
This compound (DPCP) is a hapten that induces a delayed-type hypersensitivity (DTH) reaction, a T-cell mediated immune response.[1][2] This response is central to its therapeutic effect in conditions like alopecia areata. The application of DPCP to the skin initiates a complex cascade of events, beginning with the activation and migration of Langerhans cells (LCs) and other dendritic cells (DCs) from the epidermis and dermis to the draining lymph nodes.[3][4] In the lymph nodes, these antigen-presenting cells (APCs) prime naive T-cells, leading to the generation of effector T-cells that migrate back to the skin to elicit an inflammatory response. This response is characterized by erythema (redness) and edema (swelling), and a dense infiltration of immune cells.[1][5]
In Vivo Imaging Modalities: A Comparative Analysis
Several in vivo imaging techniques can visualize and quantify the various stages of the immune response to DPCP. The choice of modality depends on the specific biological question, the required resolution, and the depth of tissue penetration.
| Imaging Modality | Principle | Resolution | Imaging Depth | Key Advantages | Key Limitations |
| Multiphoton Microscopy (MPM) | Non-linear excitation of fluorophores using near-infrared light. | Sub-micron | Up to 500 µm | Deep tissue penetration, reduced phototoxicity, label-free imaging of collagen (SHG) and cellular metabolism (autofluorescence).[6][7][8] | Higher cost and complexity, requires fluorescent labeling for specific cell tracking. |
| Confocal Laser Scanning Microscopy (CLSM) | Point illumination and pinhole detection to reject out-of-focus light. | ~200-500 nm | Up to 200 µm | High resolution, optical sectioning, widely available.[9] | Limited penetration depth, potential for phototoxicity with prolonged imaging.[9] |
| Optical Coherence Tomography (OCT) | Interferometry of back-scattered light to generate cross-sectional images. | 1-15 µm | Up to 2 mm | Real-time, label-free imaging of tissue morphology, blood flow, and edema.[10][11] | Lower resolution compared to microscopy techniques, limited molecular specificity. |
| Spectral Imaging | Acquires images at multiple wavelengths to determine the spectral signature of different components. | Variable | Superficial | Non-invasive quantification of erythema (hemoglobin) and edema (water content). | Limited to superficial skin layers, does not visualize individual cells. |
Quantitative Data Comparison
The following table summarizes key quantitative parameters that can be obtained with each imaging modality to assess the immune response to DPCP.
| Parameter | Multiphoton Microscopy (MPM) | Confocal Laser Scanning Microscopy (CLSM) | Optical Coherence Tomography (OCT) | Spectral Imaging |
| **Immune Cell Density (cells/mm²) ** | High-resolution 3D cell counting. | High-resolution 2D/3D cell counting. | Indirectly, through changes in tissue scattering. | Not applicable. |
| Immune Cell Motility (µm/min) | Precise tracking of individual cell migration.[7] | Possible for superficial cells, but prone to phototoxicity. | Not applicable. | Not applicable. |
| Epidermal Thickness (µm) | Can be measured from cross-sectional images. | Can be measured from cross-sectional images. | Accurate and reproducible measurement.[11][12] | Not applicable. |
| Dermal Edema | Indirectly observed as changes in tissue morphology and cell density. | Indirectly observed as changes in tissue morphology. | Direct quantification of dermal thickness and changes in light scattering.[10][11] | Quantitative mapping of water content. |
| Erythema (Blood Flow) | Visualization of blood vessels and flow with labeled dextrans. | Visualization of blood vessels and flow with labeled dextrans. | Angiography to visualize and quantify blood vessel density and flow. | Quantitative mapping of oxy- and deoxy-hemoglobin. |
| Collagen Remodeling | Label-free visualization of collagen fibers via Second Harmonic Generation (SHG). | Requires specific staining. | Indirectly, through changes in tissue scattering. | Not applicable. |
Experimental Data Example: Immune Cell Infiltration after DPCP Application
A study characterizing the molecular response to DPCP in human skin provides the following data on T-cell infiltration:[1]
| Time Point | Mean CD3+ T-cells/mm² of skin |
| Placebo | <100 |
| Day 3 (Peak Reaction) | 1,113 |
| Day 14 (Resolution) | 946 |
This type of quantitative data can be obtained and further refined using in vivo imaging techniques like multiphoton or confocal microscopy, allowing for the dynamic tracking of cell populations over time without the need for biopsies.
Experimental Protocols
Multiphoton Microscopy for In Vivo Imaging of Immune Cell Dynamics
Objective: To visualize and quantify the migration and interaction of immune cells in the skin following DPCP treatment.
Animal Model: Transgenic mice expressing fluorescent proteins in specific immune cell populations (e.g., CD11c-YFP for dendritic cells, LysM-EGFP for myeloid cells) are commonly used.
Procedure:
-
Sensitization and Challenge: Sensitize mice by applying a solution of DPCP to a shaved area of the back. After a week, challenge the mice by applying a lower concentration of DPCP to the ear pinna.
-
Animal Preparation: Anesthetize the mouse and place it on a heated stage. The ear is immobilized for imaging.
-
Imaging:
-
Use a multiphoton microscope equipped with a Ti:Sapphire laser tuned to an appropriate wavelength (e.g., 920 nm) for exciting the fluorescent proteins.
-
Acquire time-lapse 3D image stacks of the challenged ear skin to track cell movement.
-
Second Harmonic Generation (SHG) signal can be simultaneously collected to visualize collagen fibers.
-
-
Data Analysis: Use image analysis software (e.g., ImageJ, Imaris) to track individual cells and quantify parameters like cell velocity, displacement, and interaction times.
Optical Coherence Tomography for Quantifying Skin Inflammation
Objective: To non-invasively measure changes in epidermal thickness, dermal edema, and blood flow in response to DPCP.
Procedure:
-
Baseline Measurement: Acquire OCT images of the target skin area before DPCP application to establish a baseline.
-
DPCP Application: Apply DPCP to the target area.
-
Time-course Imaging: Acquire OCT images at multiple time points after DPCP application (e.g., 24, 48, 72 hours).
-
Data Analysis:
-
Epidermal Thickness: Measure the distance from the stratum corneum to the dermal-epidermal junction in the cross-sectional OCT images.[11][12]
-
Dermal Edema: Quantify changes in dermal thickness and analyze the signal attenuation coefficient, which is altered by edema.[11]
-
Blood Flow: Use OCT angiography (OCTA) to visualize and quantify changes in blood vessel density and blood flow velocity.
-
Signaling Pathways and Experimental Workflows
DPCP-Induced Contact Hypersensitivity Signaling Pathway
References
- 1. Molecular characterization of human skin response to diphencyprone at peak and resolution phases: therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic immunogenicity of para-Phenylenediamine and this compound: two potent contact allergy-inducing haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamics and function of Langerhans cells in vivo: dermal dendritic cells colonize lymph node areas distinct from slower migrating Langerhans cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Application of Multiphoton Microscopy in Dermatological Studies: a Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Submicron resolution techniques: Multiphoton microscopy in skin disease | Semantic Scholar [semanticscholar.org]
- 9. Diving into the deep: confocal vs multi-photon microscopy - @abberior.rocks [abberior.rocks]
- 10. Quantitative assessment of skin swelling using optical coherence tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optical coherence tomography in contact dermatitis and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differentiating allergic and irritant contact dermatitis by high-definition optical coherence tomography: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diphenylcyclopropenone (DPCP) for Alopecia Areata and Verrucae: Long-Term Safety and Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Diphenylcyclopropenone (DPCP) with alternative therapies for alopecia areata and common warts (verrucae). This analysis is based on available long-term safety and efficacy data, detailed experimental protocols, and an examination of the underlying signaling pathways.
Alopecia Areata: DPCP vs. Alternatives
Alopecia areata (AA) is an autoimmune condition characterized by non-scarring hair loss. Topical immunotherapy with contact sensitizers like DPCP has been a longstanding treatment modality. However, newer systemic treatments, such as Janus kinase (JAK) inhibitors, are emerging as potent alternatives. This section compares the long-term safety and efficacy of DPCP with Squaric Acid Dibutylester (SADBE), Anthralin (B1665566), and oral JAK inhibitors.
Quantitative Data Summary
The following tables summarize the long-term efficacy and safety data for DPCP and its alternatives in the treatment of alopecia areata.
Table 1: Long-Term Efficacy of Treatments for Alopecia Areata
| Treatment | Study Population | Duration of Follow-up | Efficacy Endpoint | Response Rate | Citation(s) |
| This compound (DPCP) | Severe AA | 6 - 12 months | Complete remission (90-100% regrowth) | 22.2% | [1] |
| Severe AA | 6 - 12 months | Partial remission (10-90% regrowth) | 59.3% | [1] | |
| All subtypes of AA | Not specified | Overall hair regrowth | 60.1% | [2] | |
| Patchy-type AA | Not specified | Satisfactory hair regrowth (>75%) | 55.4% - 63.4% | [2] | |
| Squaric Acid Dibutylester (SADBE) | Severe AA in children | Mean 5.9 years | Complete hair regrowth | 30.3% (high relapse rate) | [3] |
| AA | 20 weeks | Excellent response (>75% regrowth) | 68% | [4] | |
| Anthralin | Pediatric AA | 6.5 months | >75% hair regrowth | 63.6% (7/11 patients) | [5][6] |
| Extensive AA | 6 months | Complete response (>90% regrowth) | 25% | [7][8] | |
| Extensive AA | 6 months | Good response (50-99% regrowth) | 39.5% | [7][8] | |
| Baricitinib (B560044) (JAK Inhibitor) | Severe AA | 52 weeks | SALT score ≤20 | 37-41% (4mg dose) | [9] |
| Severe AA | 104 weeks | Maintained SALT score ≤20 | ~90% of week 52 responders | [10] | |
| Ritlecitinib (B609998) (JAK Inhibitor) | AA (≥25% scalp hair loss) | 24 months | SALT score ≤20 | 73.5% | [11][12] |
| AA (≥25% scalp hair loss) | 36-38 months | Maintained SALT score ≤20 | 65.1% (observed) | [13] |
SALT Score: Severity of Alopecia Tool, a measure of scalp hair loss.
Table 2: Long-Term Safety and Common Adverse Events of Treatments for Alopecia Areata
| Treatment | Common Adverse Events | Serious Adverse Events | Citation(s) |
| This compound (DPCP) | Contact dermatitis (itching, erythema, scaling), occipital lymphadenopathy, severe eczema/blister formation, hyperpigmentation. | Rare, generally localized to the site of application. | [1] |
| Squaric Acid Dibutylester (SADBE) | Localized eczema, pruritus, blistering. | Rare, generally well-tolerated. | [4] |
| Anthralin | Mild local irritation, pruritus, staining of skin and clothes. | Rare, generally well-tolerated. | [5][6] |
| Baricitinib (JAK Inhibitor) | Upper respiratory tract infections, headache, acne, increased creatine (B1669601) phosphokinase. | Low incidence of serious adverse events. No new safety concerns identified in long-term studies (up to 4 years). | [4][10] |
| Ritlecitinib (JAK Inhibitor) | Headache, SARS-CoV-2 test positive, pyrexia. | Low rates of serious adverse events, severe adverse events, and treatment discontinuations. | [5][11][12][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings.
This compound (DPCP) Protocol for Alopecia Areata
-
Sensitization: A 2% solution of DPCP in acetone (B3395972) is applied to a 5x5 cm area on the patient's scalp.[15][16]
-
Treatment Initiation: Two weeks after sensitization, weekly applications of a lower concentration of DPCP (starting at 0.001%) are initiated on one side of the scalp.[15][16]
-
Dose Titration: The concentration is gradually increased with each weekly application to induce and maintain a mild eczematous reaction (erythema and itching) for approximately 48 hours. The maximum concentration used is typically 2%.[15][16]
-
Full Scalp Treatment: Once hair regrowth is observed on the treated side, the applications are extended to the entire scalp.[15][16]
-
Maintenance: Treatment is continued weekly for 6 to 12 months. For patients with significant regrowth, a maintenance schedule with reduced frequency may be adopted.[15][16]
-
Precautions: Patients are advised to avoid direct sun exposure on the scalp and not to wash the scalp for 48 hours after each application.[15][16]
Squaric Acid Dibutylester (SADBE) Protocol for Alopecia Areata
-
Sensitization: A 2% SADBE solution in acetone is applied to a designated area on the scalp and left for 48 hours.[4][17]
-
Weekly Application: Following sensitization, weekly applications of SADBE are administered to the alopecic patches. The concentration is adjusted to maintain a mild dermatitis.[4][17]
-
Duration: Treatment is typically continued for at least 20 weeks to assess efficacy.[4]
Anthralin (Short-Contact Therapy) Protocol for Alopecia Areata
-
Application: Anthralin ointment or cream (concentrations ranging from 0.1% to 1%) is applied to the affected areas of the scalp.[18][19]
-
Contact Time: The application is left on for a short period, starting with 15 minutes and gradually increasing weekly to a maximum of one hour.[18][19]
-
Removal: The anthralin is then thoroughly washed off with shampoo and water.[20]
-
Frequency: This short-contact therapy is typically performed daily.[8]
Oral Janus Kinase (JAK) Inhibitor Administration Protocol for Alopecia Areata
-
Dosage:
-
Monitoring: Regular monitoring for potential side effects, including blood tests, is recommended throughout the treatment course.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms of these treatments is paramount for developing novel therapeutic strategies.
This compound (DPCP) Signaling Pathway
DPCP's mechanism of action is believed to be multifactorial, involving the induction of a delayed-type hypersensitivity reaction that modulates the local immune environment of the hair follicle. One proposed pathway involves the upregulation of the TSLP/OX40L/IL-13 axis.[21] Additionally, DPCP treatment has been shown to induce apoptosis of the perifollicular T-lymphocyte infiltrate that is characteristic of alopecia areata.[22]
Janus Kinase (JAK) Inhibitor Signaling Pathway
JAK inhibitors function by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines implicated in the pathogenesis of alopecia areata, including interferon-gamma (IFN-γ) and interleukin-15 (IL-15).[23][24][25][26] By inhibiting this pathway, JAK inhibitors reduce the inflammatory cascade that leads to hair follicle attack.
Verrucae (Warts): DPCP Treatment
DPCP is also utilized as a topical immunotherapy for recalcitrant warts, leveraging a similar principle of inducing a localized immune response to clear the human papillomavirus (HPV) infection.
Quantitative Data Summary
Table 3: Efficacy of DPCP for the Treatment of Warts
| Study Population | Efficacy Endpoint | Response Rate | Citation(s) |
| Multiple/resistant warts | Complete clearance | 83.3% | [12] |
| Recalcitrant warts | Complete clearance | 87.7% | [14] |
| Cutaneous warts | High clearance rates | 82.9% of patients, 84.9% of lesions | [27] |
Experimental Protocol for DPCP in Warts
-
Sensitization: A 2% DPCP solution is applied to a small area of skin, typically the upper inner arm, and covered for 48 hours to induce sensitization.[2]
-
Weekly Application: Following sensitization, progressively increasing concentrations of DPCP are applied directly to the warts on a weekly basis. The goal is to maintain a persistent, low-grade inflammatory reaction.[2]
-
Protection of Surrounding Skin: Healthy skin around the wart is often protected with a barrier like clear nail polish or petrolatum.[9]
-
Occlusion: The treated wart is typically covered with a bandage or duct tape overnight.[9]
-
Duration: Treatment is continued until the warts have cleared, which can take several weeks to months.
Mechanism of Action in Warts
DPCP acts as a hapten, binding to skin proteins and triggering a delayed-type hypersensitivity reaction. This localized immune response is thought to target the HPV-infected keratinocytes, leading to the resolution of the warts.
References
- 1. Combination of topical anthralin and calcipotriene in alopecia areata: A discussion of the mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. southfaceskin.com [southfaceskin.com]
- 3. dermsquared.com [dermsquared.com]
- 4. Baricitinib Shows Long-Term Safety in Severe Alopecia Areata: 4-Year Trial Data [medicaldialogues.in]
- 5. Integrated Safety Analysis of Ritlecitinib, an Oral JAK3/TEC Family Kinase Inhibitor, for the Treatment of Alopecia Areata from the ALLEGRO Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. admin.aformulabr.com.br [admin.aformulabr.com.br]
- 8. researchgate.net [researchgate.net]
- 9. dawesfretzin.com [dawesfretzin.com]
- 10. Long-term efficacy and safety of baricitinib in patients with severe alopecia areata: 104-week results from BRAVE-AA1 and BRAVE-AA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long‐term safety and efficacy of ritlecitinib in adults and adolescents with alopecia areata and at least 25% scalp hair loss: Results from the ALLEGRO‐LT phase 3, open‐label study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term safety and efficacy of ritlecitinib in adults and adolescents with alopecia areata and at least 25% scalp hair loss: Results from the ALLEGRO-LT phase 3, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hcplive.com [hcplive.com]
- 14. hcplive.com [hcplive.com]
- 15. scispace.com [scispace.com]
- 16. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment of severe alopecia areata with squaric acid dibutylester in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Retrospective Review of Anthralin in Petrolatum in the Treatment of Alopecia Areata in the Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. Anthralin (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. This compound plays an effective therapeutic role by up-regulating the TSLP/OX40L/IL-13 pathway in severe alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound treatment of alopecia areata induces apoptosis of perifollicular lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Research Portal [iro.uiowa.edu]
- 26. Frontiers | An overview of JAK/STAT pathways and JAK inhibition in alopecia areata [frontiersin.org]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Immunomodulatory Profiles of DPCP and Other Haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory profiles of Diphenylcyclopropenone (DPCP) and other commonly used haptens, such as 2,4-Dinitrochlorobenzene (DNCB) and Squaric Acid Dibutylester (SADBE). The information presented is based on available experimental data to assist in the selection and application of these compounds in research and therapeutic development.
Introduction to Haptens and Topical Immunotherapy
Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. In dermatology, topical application of certain haptens is utilized as a form of immunotherapy for various skin conditions, most notably alopecia areata.[1][2][3] The primary mechanism of action involves the induction of a delayed-type hypersensitivity (DTH) reaction, which modulates the local immune environment.[3][4] This guide focuses on comparing the immunological fingerprints of DPCP, DNCB, and SADBE.
Comparative Analysis of Immunomodulatory Profiles
The immunomodulatory effects of DPCP, DNCB, and SADBE are primarily driven by their ability to induce a contact hypersensitivity reaction. This process is initiated by the activation of antigen-presenting cells (APCs), such as Langerhans cells in the epidermis, which then migrate to regional lymph nodes to prime naive T-cells.[2] Subsequent exposure to the hapten leads to the recruitment and activation of effector T-cells at the site of application, resulting in a localized inflammatory response. While all three haptens operate through this general mechanism, the specifics of the immune response they elicit can differ.
Quantitative Data on Immunomodulatory Effects
Direct head-to-head quantitative comparisons of the immunomodulatory effects of DPCP, DNCB, and SADBE at the cellular and molecular level are limited in the available scientific literature. However, studies on individual haptens provide valuable insights. The following table summarizes available quantitative and qualitative data on their immunomodulatory profiles.
| Parameter | This compound (DPCP) | 2,4-Dinitrochlorobenzene (DNCB) | Squaric Acid Dibutylester (SADBE) |
| T-Cell Infiltration | Induces a strong influx of CD3+ T-cells into the skin. A study reported a mean of 1,113 CD3+ T-cells/mm² of skin at the peak of the DTH reaction.[4] A shift in the CD4/CD8 ratio from approximately 4:1 to 1:1 has been observed.[1] | Induces a Th1-mediated response with infiltration of both CD4+ and CD8+ T-cells.[5] | Elicits a DTH reaction with T-cell infiltration, with effects on the CD4/CD8 ratio similar to DPCP.[1] |
| T-Helper Cell Polarization | Elicits a broad immune response involving Th1 (IFNγ), Th2 (IL-13), and Th17 (IL-17A) pathways, with marked increases in cytokine mRNA levels (9-fold to >1000-fold).[4] | Primarily induces a Th1-mediated inflammatory response.[5] | The specific T-helper cell polarization profile is less characterized in direct comparison to DPCP. |
| Key Cytokine Induction | Upregulates a wide range of cytokines including IFN-γ, IL-2, IL-9, IL-10, IL-13, and IL-17A.[4] | Induces the production of Th1-associated cytokines such as IFN-γ and IL-12p40.[5] | Induces an inflammatory cytokine milieu characteristic of a DTH reaction. |
| Regulatory T-Cell (Treg) Induction | Increases Foxp3 mRNA, a marker for Tregs, suggesting an induction of regulatory mechanisms.[4] | The specific effect on Treg induction is not as well-documented in comparative studies. | Thought to generate suppressor T-cells that contribute to its therapeutic effect.[1] |
| Dendritic Cell (DC) Activation | Causes an influx of CD11c+ dendritic cells into the skin.[4] | Activates Langerhans cells and dermal dendritic cells. | Activates dendritic cells to initiate the DTH response. |
| Clinical Efficacy (Alopecia Areata) | Desirable hair regrowth reported in 86.7% of patients in one comparative study.[6] In another study, the response rate varied from 17% in severe cases to 100% in patchy alopecia areata.[1] | Desirable hair regrowth reported in 33.3% of patients in a comparative study.[6] | A study comparing SADBE and DPCP found SADBE to be more efficacious with a mean percentage change in the SALT score of 52.25 for SADBE versus 34.45 for DPCP.[7] |
| Safety Profile | Non-mutagenic in the Ames test.[1] Common side effects include contact dermatitis, pruritus, and lymphadenopathy.[8] | Found to be mutagenic in the Ames test, which has led to a decline in its clinical use.[1] | Non-mutagenic.[1] Requires special solvents to maintain potency and is more expensive than DPCP.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of the immunomodulatory profiles of haptens. Below are representative protocols for key experiments.
In Vivo Murine Model of Delayed-Type Hypersensitivity (DTH)
This protocol is adapted from studies investigating contact hypersensitivity in mice.[5][9]
-
Sensitization Phase:
-
On day 0, shave the abdominal skin of BALB/c mice.
-
Apply 20 µL of a 0.5% solution of the test hapten (DPCP, DNCB, or SADBE) in an acetone:olive oil (4:1) vehicle to the shaved abdomen.
-
-
Challenge Phase:
-
On day 5, measure the baseline thickness of the right ear pinna using a digital micrometer.
-
Apply 20 µL of a 0.2% solution of the corresponding hapten to both sides of the right ear pinna. The left ear receives the vehicle alone as a control.
-
-
Measurement of DTH Response:
-
At 24 and 48 hours after the challenge, measure the ear thickness of both ears.
-
The DTH response is quantified as the change in ear thickness (challenge ear thickness - vehicle control ear thickness).
-
-
Immunohistochemical Analysis:
-
At 48 hours post-challenge, euthanize the mice and collect the ear tissue.
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform immunohistochemical staining for immune cell markers such as CD3 (T-cells), CD4, CD8, and Foxp3 (Tregs).
-
Quantify the number of positive cells per unit area using image analysis software.
-
-
Cytokine Analysis (qRT-PCR):
-
Homogenize ear tissue samples and extract total RNA.
-
Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key cytokines (e.g., IFN-γ, IL-4, IL-10, IL-17).
-
In Vitro Human Peripheral Blood Mononuclear Cell (PBMC) Stimulation Assay
This protocol is a generalized procedure for assessing the in vitro immunomodulatory effects of haptens on human immune cells.
-
Isolation of PBMCs:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Plate the PBMCs in 96-well plates at a density of 2 x 10^5 cells/well.
-
Add the haptens (DPCP, DNCB, SADBE) at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a vehicle control and a positive control (e.g., phytohemagglutinin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis of T-Cell Proliferation (e.g., CFSE dilution assay):
-
Prior to stimulation, label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE).
-
After incubation, harvest the cells and analyze CFSE dilution by flow cytometry to determine the percentage of proliferating T-cells (CD3+).
-
-
Flow Cytometry for T-Cell Subsets and Activation Markers:
-
Stain the stimulated cells with fluorescently-labeled antibodies against surface markers for T-cell subsets (e.g., CD3, CD4, CD8, CD25) and regulatory T-cells (e.g., CD25, Foxp3 after intracellular staining).
-
Analyze the percentage of each cell population using a flow cytometer.
-
-
Cytokine Measurement (ELISA or Cytometric Bead Array):
-
Collect the cell culture supernatants after incubation.
-
Measure the concentration of key cytokines (e.g., IFN-γ, IL-2, IL-10, IL-17) using Enzyme-Linked Immunosorbent Assay (ELISA) kits or a cytometric bead array (CBA) for multiplex analysis.
-
Visualizations
Signaling Pathway of Hapten-Induced Delayed-Type Hypersensitivity
References
- 1. Topical Immunotherapy in Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Contact Immunotherapy in the Treatment of Skin Diseases Other than Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Molecular characterization of human skin response to diphencyprone at peak and resolution phases: therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Different Inflammatory Skin Conditions in a Mouse Model of DNCB-Induced Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermatologypaper.com [dermatologypaper.com]
- 7. Comparative Study of Efficacy and Safety of Topical Squaric Acid Dibutylester and this compound for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A retrospective comparative study of the efficacy and safety of two regimens of this compound in the treatment of recalcitrant alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hapten-Specific Cellular Immune Responses in the Elicitation and Sensitization Phases of Murine Contact Hypersensitivity | MDPI [mdpi.com]
Head-to-Head Clinical Trials: Diphenylcyclopropenone vs. JAK Inhibitors for Alopecia Areata
A comprehensive comparison for researchers, scientists, and drug development professionals.
In the evolving landscape of alopecia areata (AA) therapeutics, two distinct classes of treatments have emerged as prominent options for managing moderate to severe forms of this autoimmune condition: the topical immunomodulator Diphenylcyclopropenone (DPCP) and the systemic Janus kinase (JAK) inhibitors. This guide provides an objective comparison of their clinical performance, supported by experimental data, to aid in research and development decisions.
Executive Summary
This compound, a topical contact sensitizer, has been a longstanding treatment for extensive AA, inducing a mild allergic contact dermatitis to modulate the immune response at the hair follicle. More recently, orally administered JAK inhibitors, such as baricitinib, tofacitinib, and ritlecitinib, have demonstrated significant efficacy by targeting the intracellular signaling pathways that drive the inflammatory process in AA.
While direct head-to-head superiority is still a subject of ongoing research, available data from systematic reviews, network meta-analyses, and retrospective studies indicate that JAK inhibitors generally demonstrate higher efficacy in achieving significant hair regrowth (as measured by the Severity of Alopecia Tool - SALT score) compared to DPCP.[1][2] However, DPCP remains a relevant therapeutic option, particularly when considering its topical application and different safety profile.
Data Presentation: Efficacy and Safety
The following tables summarize the quantitative data from various studies comparing the efficacy and safety of DPCP and different JAK inhibitors in the treatment of alopecia areata.
Table 1: Comparative Efficacy of DPCP and JAK Inhibitors
| Treatment | Study Type | Patient Population | Primary Efficacy Endpoint | Results | Citation(s) |
| This compound (DPCP) | Retrospective Study | 30 patients with Alopecia Totalis/Universalis | SALT50 (≥50% improvement in SALT score) at 6 months | 11.1% of patients achieved SALT50. | [1][3] |
| Network Meta-analysis | Patients with severe AA | SUCRA ranking for improving efficacy | DPCP ranked higher than some JAK inhibitors (baricitinib and ritlecitinib) but lower than oral dexamethasone. | [4][5] | |
| Tofacitinib (Oral) | Retrospective Study | 18 patients with Alopecia Totalis/Universalis | SALT50 at 6 months | 44.4% of patients achieved SALT50. | [1][3] |
| Baricitinib (Oral) | Retrospective Cohort Study | 19 patients with severe AA (SALT score ≥ 50) | SALT ≤ 20 at 6 months | 32% of patients achieved SALT ≤ 20. | [6] |
| Network Meta-analysis | Patients with severe AA | SUCRA ranking for improving efficacy | Baricitinib ranked lower than DPCP in this analysis. | [4][5] | |
| Ritlecitinib (Oral) | Network Meta-analysis | Patients with severe AA | SUCRA ranking for improving efficacy | Ritlecitinib ranked lower than DPCP in this analysis. | [4][5] |
Table 2: Comparative Safety of DPCP and JAK Inhibitors
| Treatment | Study Type | Common Adverse Events | Serious Adverse Events | Citation(s) |
| This compound (DPCP) | Retrospective Study | Contact dermatitis (erythema, itching, scaling), occipital lymphadenopathy, severe eczema/blister formation, hyperpigmentation. | Generally considered safe with localized side effects. Systemic side effects are rare. | [7] |
| Network Meta-analysis | Ranked lowest in safety (highest adverse events) among compared treatments. | Intolerable adverse events reported in some patients. | [4] | |
| Tofacitinib (Oral) | Retrospective Study | 10% of patients experienced adverse drug reactions. | Considered more tolerable than conventional oral treatments like steroids. | [1][3] |
| Baricitinib (Oral) | Retrospective Cohort Study | Mild-to-moderate and expected side effects. Weight gain was observed in 16% of patients. | Generally well-tolerated with a high safety profile. | [2][6] |
| Ritlecitinib (Oral) | Network Meta-analysis | Considered preferable in terms of safety compared to DPCP and oral dexamethasone. | Manageable adverse events. | [4] |
Experimental Protocols
Detailed methodologies for the administration of DPCP and JAK inhibitors are crucial for the interpretation of clinical trial data and for the design of future studies.
This compound (DPCP) Treatment Protocol
Topical immunotherapy with DPCP involves a two-phase process: sensitization and treatment.
-
Sensitization:
-
A 2% solution of DPCP in acetone (B3395972) is applied to a small, defined area of the skin, typically on the upper arm.[7]
-
This initial application is intended to induce a delayed-type hypersensitivity reaction, sensitizing the patient to DPCP.
-
The site is protected from light and washing for 48 hours.
-
-
Treatment:
-
Approximately two weeks after successful sensitization (indicated by erythema and itching at the application site), treatment of the scalp begins.
-
A much lower concentration of DPCP (e.g., 0.001%) is applied to the affected areas of the scalp.[7]
-
The concentration is gradually increased on a weekly basis until a mild, persistent eczematous reaction (mild erythema and itching) is achieved and maintained for about 48 hours post-application.[7][8]
-
This maintenance concentration is then applied weekly to the entire scalp or the affected patches.[7]
-
Patients are instructed to avoid sun exposure and washing of the treated area for 48 hours after each application.
-
JAK Inhibitor Treatment Protocol (Oral Administration)
The protocols for oral JAK inhibitors are more straightforward but require careful patient monitoring. The following are examples based on clinical trial data.
-
Tofacitinib:
-
Baricitinib:
-
Ritlecitinib:
Signaling Pathways and Experimental Workflows
Mechanism of Action: Signaling Pathways
The therapeutic effects of DPCP and JAK inhibitors are mediated through distinct immunological pathways.
Experimental Workflows
The following diagrams illustrate the typical workflows for clinical trials involving DPCP and JAK inhibitors.
Conclusion
Both this compound and JAK inhibitors represent valuable tools in the management of severe alopecia areata, each with a distinct profile of efficacy, safety, and administration. The data suggest that while oral JAK inhibitors may offer a higher likelihood of achieving significant hair regrowth, the decision for their use must be weighed against the potential for systemic side effects. DPCP, with its long history of use and localized effects, remains a viable alternative. This comparative guide is intended to provide a foundational understanding for researchers and clinicians, and it is anticipated that ongoing and future head-to-head clinical trials will further clarify the relative positioning of these important therapies.
References
- 1. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of janus kinase inhibitors in the treatment of alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunology of alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical immunotherapy treatment of alopecia areata with this compound: Regulatory T cells as biomarkers for treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound treatment of alopecia areata induces apoptosis of perifollicular lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative efficacy and safety of JAK inhibitors in the treatment of moderate-to-severe alopecia areata: a systematic review and network meta-analysis [frontiersin.org]
- 7. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Controlled Trial Study to Evaluate the Efficacy of Combination Therapy with this compound and Platelet-Rich Plasmain Alopecia Areaata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iabcr.org [iabcr.org]
- 10. naaf.org [naaf.org]
- 11. ishrs-htforum.org [ishrs-htforum.org]
- 12. naaf.org [naaf.org]
Comparative Analysis of Diphenylcyclopropenone (DPCP) Protocols: A Review of Relapse Rates in Alopecia Areata Treatment
For Immediate Release: A comprehensive analysis of various Diphenylcyclopropenone (DPCP) treatment protocols for alopecia areata reveals significant variability in relapse rates, underscoring the importance of protocol design and maintenance therapy in long-term patient outcomes. This guide provides researchers, scientists, and drug development professionals with a comparative overview of different DPCP regimens, supported by experimental data, to inform future clinical studies and therapeutic strategies.
Topical immunotherapy with DPCP is a widely utilized and effective treatment for extensive and recalcitrant alopecia areata.[1] However, a key challenge remains the high rate of relapse after successful hair regrowth. This guide synthesizes data from multiple studies to present a clear comparison of relapse rates associated with different DPCP protocols.
Data on Relapse Rates Across Different DPCP Protocols
The following table summarizes the quantitative data on relapse rates from various clinical studies. The studies differ in their definitions of relapse, patient populations, and follow-up durations, which contributes to the wide range of reported rates.
| Study/Author | DPCP Protocol Highlights | Number of Patients | Relapse Rate (%) | Key Findings |
| Systematic Review and Meta-Analysis (2023) [2] | Analysis of 40 studies on DPCP topical immunotherapy. | 3,002 | 37% | Provides a broad, aggregated relapse rate across a large patient population. |
| El-Ghareeb et al. (2015) [3] | Comparison of maintenance vs. no maintenance therapy in children. | 92 (completed 12 months) | 47% (with maintenance), 78% (without maintenance) | Maintenance therapy significantly reduces the risk of relapse. |
| Al-Mutairi & Al-Haddad (2013) [4] | Weekly application of DPCP. | 54 | 33% (during treatment) | Relapse can occur even while the patient is undergoing therapy. |
| Lajevardi et al. (2014) [5] | Weekly application for 6-24 months. | 27 | 50.9% | A notable relapse rate was observed during the 6 to 12-month follow-up, even with ongoing maintenance.[5] |
| Sriphojanart et al. (2017) [1] | Comparison of a "new treatment protocol" (multiple initial concentrations) vs. a "standard treatment protocol". | 39 | No significant difference between the two groups. | The study reported lower relapse rates than in many previous studies, which they attribute to different definitions of relapse and follow-up duration.[1] |
| Kravvas et al. (2018) [6][7] | Comparison of weekly vs. 3-week application intervals. | 39 | Not explicitly stated, but compared efficacy. | The study focused on regrowth efficacy rather than long-term relapse rates. |
Experimental Protocols
The methodologies employed in the cited studies, while varying in specific parameters, generally follow a standard framework for DPCP immunotherapy.
General DPCP Treatment Protocol
-
Sensitization: A 2% solution of DPCP in acetone (B3395972) is applied to a small area, typically on the upper arm, to induce a contact allergy.[5] This initial step is crucial for the treatment's mechanism of action.
-
Treatment Initiation: Approximately two weeks after successful sensitization (indicated by a mild eczematous reaction), treatment of the scalp begins.
-
Dose Titration:
-
Standard Protocol: Starting with a very low concentration (e.g., 0.0001%), the DPCP solution is applied to the affected areas of the scalp. The concentration is gradually increased weekly or at other set intervals to maintain a mild, tolerable eczematous reaction (erythema, itching, and scaling).[5]
-
New Treatment Protocol (as described by Sriphojanart et al.): In this modified approach, six different concentrations of DPCP are applied to small, separate areas of the scalp in a single session to more rapidly determine the optimal starting concentration for subsequent treatments.
-
-
Application Schedule: The chosen concentration of DPCP is typically applied to the entire affected scalp area on a weekly basis.[4][5] Some protocols have explored longer intervals, such as every three weeks.[7] The patient is usually instructed to wash the solution off after a specified period, such as 24 or 48 hours.[4]
-
Maintenance Therapy: Once significant hair regrowth is achieved (often defined as >75% coverage), a maintenance phase may be initiated.[8][3] This involves continuing the DPCP applications at a reduced frequency, such as every 2 to 4 weeks, to prevent relapse.[8][3]
-
Follow-up: After discontinuation of treatment, patients are monitored for a period to assess for relapse, which is often defined as more than 25% hair loss after achieving complete regrowth.
Visualizing the DPCP Treatment Workflow
The following diagram illustrates a typical experimental workflow for DPCP treatment and the assessment of relapse rates.
Caption: Workflow of DPCP treatment for alopecia areata.
Conclusion
The statistical analysis of relapse rates in alopecia areata patients treated with DPCP highlights a considerable range, influenced by the specific protocol and the inclusion of maintenance therapy. The data strongly suggests that ongoing maintenance treatment following initial hair regrowth is a critical factor in reducing the likelihood of relapse.[8][3] While newer protocols may expedite the initial response, their long-term impact on relapse rates requires further investigation.[1] Future research should focus on standardizing protocols and definitions of relapse to allow for more direct comparisons between studies and to optimize long-term treatment efficacy.
References
- 1. A retrospective comparative study of the efficacy and safety of two regimens of this compound in the treatment of recalcitrant alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in severe alopecia areata in children and adolescents: long-term follow-up and relapse rate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. THE EFFICACY OF TOPICAL DIPHENCYPRONE IN THE TREATMENT OF ALOPECIA AREATA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical immunotherapy of severe alopecia areata with this compound (DPCP): experience in an Iranian population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound in alopecia areata: a comparison of two treatment regimens [termedia.pl]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diphenylcyclopropenone: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of Diphenylcyclopropenone (DPCP). The following procedures are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance. Adherence to these protocols is critical due to the hazardous nature of this compound.
Immediate Safety Advisory: this compound is classified as a hazardous substance that may cause an allergic skin reaction.[1] Its chemical, physical, and toxicological properties have not been thoroughly investigated.[2] Therefore, handle this compound and its waste with caution, utilizing appropriate personal protective equipment (PPE) at all times.
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[3][4]
1. Waste Identification and Segregation:
-
Collect pure DPCP waste and any materials contaminated with it (e.g., gloves, weighing papers, pipette tips, contaminated labware) separately from other chemical waste streams.[5]
-
Do not mix DPCP waste with other chemicals or solvents. This prevents potentially hazardous reactions and ensures proper waste classification.
2. Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for DPCP waste.[5][6] High-density polyethylene (B3416737) (HDPE) or the original product container are often suitable.[7]
-
Ensure the container is kept tightly sealed at all times, except when adding waste, to prevent the release of dust or vapors.[2][6]
3. Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE " as soon as the first item is added.[6][7]
-
The label must include the full chemical name: "This compound " and identify its primary hazard as a "Skin Sensitizer ".[1][7] List all constituents if it is a mixed waste.[6]
4. Safe Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area or a central hazardous waste storage location.[6][7]
-
The storage area must be cool, dry, and well-ventilated, away from incompatible materials and sources of ignition.[2][7] DPCP is known to be degraded by sunlight, so storage in a dark or opaque container is recommended.[8][9]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service to arrange for waste pickup.[3][7]
-
Complete all required hazardous waste manifests and documentation provided by the EHS department or the disposal vendor.[7] Accurate record-keeping is a legal requirement.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound by pouring it down the drain.[3][4]
-
DO NOT place containers of DPCP waste in the regular trash.[7]
-
DO NOT attempt to neutralize or treat the waste in the laboratory, as this could create unsafe conditions. The standard disposal method is incineration by a qualified facility.[7]
Accidental Spill and Leak Procedures
In the event of a spill, follow these cleanup procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2][3]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[3]
-
Utilize Proper PPE: Wear appropriate personal protective equipment, including gloves, safety goggles, and protective clothing.[2]
-
Cleanup:
-
For dry spills, use dry cleanup procedures to avoid generating dust.[2][3]
-
Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal as hazardous waste.[2][4]
-
Wash the spill area thoroughly with soap and water, collecting the wash water for disposal if necessary.[3]
-
-
Reporting: Report the spill to your institution's EHS department.
Safety and Handling Profile for Disposal
The following table summarizes key data relevant to the safe handling and disposal of this compound.
| Parameter | Description | Guidance and Precautions |
| Hazard Classification | May cause an allergic skin reaction.[1] Other toxicological properties are not fully investigated.[2] | Treat as a hazardous substance. Avoid all personal contact, including inhalation of dust and skin contact.[3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and protective clothing are required.[1][2] | Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical. |
| Handling Procedures | Use in a well-ventilated area. Avoid dust formation.[1][3] Wash hands thoroughly after handling.[2] | Contaminated work clothing must not be allowed out of the workplace and should be washed before reuse. |
| Storage of Waste | Store in a tightly closed container in a cool, dry, well-ventilated area.[2] | Keep away from incompatible materials such as strong oxidizing and reducing agents.[4] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents.[4] | Segregate waste containers from these materials to prevent hazardous reactions.[6] |
| Spill Containment | Use dry cleanup procedures. Avoid generating dust.[2][3] Prevent spillage from entering drains or waterways.[1][3] | Cover drains in the event of a large spill. Collect residues and place in a sealed container for disposal.[3] |
This compound Disposal Workflow
The following diagram outlines the procedural workflow for the safe and compliant disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. benchchem.com [benchchem.com]
- 8. dermnetnz.org [dermnetnz.org]
- 9. This compound immunotherapy in ophiasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
Essential Safety and Logistics for Handling Diphenylcyclopropenone
For researchers, scientists, and drug development professionals, the safe handling and disposal of Diphenylcyclopropenone (DPCP) are paramount. This potent topical immunomodulator, while valuable in dermatological research and treatment, presents significant hazards, including skin and eye irritation and the potential for severe allergic skin reactions.[1][2][3] Adherence to strict safety protocols is essential to mitigate these risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the first line of defense against accidental exposure to DPCP. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Must be chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary where splash potential is high.[4] |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin contact.[2][5] Nitrile or neoprene gloves are often preferred in laboratory settings. Gloves must be inspected before use and disposed of after handling the compound.[5] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2] This can include a lab coat, a disposable gown, or a one- or two-piece chemical-resistant suit.[6][7] |
| Respiratory Protection | Respirator | In situations where dust may be generated or ventilation is inadequate, a NIOSH-approved respirator should be used.[2] This could range from an N95 mask to a full face-piece respirator depending on the potential for airborne exposure.[6][8] |
Operational Plan for Safe Handling
A systematic approach to handling DPCP is crucial. The following step-by-step plan outlines the key procedures from preparation to disposal.
1. Preparation and Sensitization:
-
Initial sensitization to DPCP is a necessary step for its use in immunotherapy research.[9]
-
This involves the application of a small test patch of a high-concentration DPCP solution (e.g., 2%) to a specific area.[9]
-
This procedure should be conducted in a well-ventilated area, with the handler wearing all required PPE.
2. Application of Weaker Concentrations:
-
Subsequent applications will involve weaker concentrations of DPCP.[9]
-
Healthcare professionals or trained personnel should wear gloves, a face mask, and an apron during application to prevent accidental contact.[10]
-
The patient should be advised to avoid touching the treated area and to protect it from sunlight for 24-48 hours, as DPCP is degraded by light.[9][10][11]
3. Accidental Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] If skin irritation or a rash develops, seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If symptoms occur, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2]
4. Storage:
-
Store DPCP in a tightly closed, dark glass bottle in a cool, dry, and well-ventilated area away from sunlight and incompatible substances like strong oxidizing and reducing agents.[1][2][9]
-
Keep the container securely sealed when not in use.[12]
Disposal Plan
Proper disposal of DPCP and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Unused DPCP Solutions:
-
Unused portions of DPCP should be disposed of as chemical waste through an approved hazardous waste disposal program.[13]
-
Do not pour liquid DPCP waste down the drain.[13]
2. Contaminated Solid Waste:
-
All disposable items that have come into contact with DPCP, such as gloves, gowns, and cotton swabs, should be considered contaminated waste.
-
Collect this solid waste in a designated, clearly labeled, and sealed container for chemotherapeutic or hazardous waste.[13]
-
Do not dispose of solid chemotherapeutic waste in regular trash or biohazard bags.[13]
3. Decontamination of Reusable Equipment:
-
Thoroughly clean any reusable equipment that has come into contact with DPCP according to established laboratory procedures for hazardous chemicals.
4. Final Disposal:
-
Arrange for the pickup and disposal of all DPCP waste through a licensed hazardous waste management company.[14][15]
Experimental Workflow for Handling this compound
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal, including emergency procedures.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. carlroth.com [carlroth.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. dermnetnz.org [dermnetnz.org]
- 10. Practicality in Using Diphenyl Cyclo Propenone for Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pottershouserx.com [pottershouserx.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. medprodisposal.com [medprodisposal.com]
- 15. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
